molecular formula C11H19NO5 B567617 (R)-N-Boc-Morpholine-2-acetic acid CAS No. 1257848-48-8

(R)-N-Boc-Morpholine-2-acetic acid

Cat. No.: B567617
CAS No.: 1257848-48-8
M. Wt: 245.275
InChI Key: BBSISPMRGFJLDI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-Morpholine-2-acetic acid (CAS 1257848-48-8) is a chiral morpholine derivative valued as a versatile building block in pharmaceutical research and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen, enhancing its stability and utility in multi-step synthetic sequences. The morpholine heterocycle is a ubiquitous pharmacophore found in numerous FDA-approved drugs and bioactive compounds, contributing to desirable properties such as improved aqueous solubility . This (R)-enantiomer is particularly significant for constructing enantiomerically pure, complex morpholine scaffolds, which are crucial for fragment-based drug discovery and exploring structure-activity relationships (SAR) . Researchers utilize this acetic acid-functionalized morpholine in the synthesis of diverse compound libraries for screening against various biological targets . Its application is essential in the development of potential therapeutic agents, including analgesics, antidepressants, anticancer drugs, and antimicrobials, where the morpholine ring is a key structural component . The product is supplied with high chemical purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654178
Record name [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257848-48-8
Record name [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-Boc-Morpholine-2-acetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-N-Boc-Morpholine-2-acetic acid is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry make it a valuable component in the design of novel therapeutics, particularly as an intermediate in the synthesis of selective norepinephrine reuptake inhibitors like reboxetine and its analogs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. While specific experimental data for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available literature, the key identifying information and typical properties are summarized below.

PropertyValue
IUPAC Name 2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
CAS Number 1257848-48-8
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Physical Form Solid
Storage Conditions Sealed in a dry environment, at room temperature or refrigerated (2-8°C) for long-term stability.
Purity (Typical) ≥97%

Role in Drug Discovery

The primary utility of this compound is not in its direct biological activity, but rather as a crucial chiral intermediate. Its structure is incorporated into larger, more complex molecules to impart specific three-dimensional conformations that are essential for selective binding to biological targets. A notable application is in the synthesis of analogs of reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[1] The defined (R)-stereocenter of the morpholine ring is critical for the enantioselectivity of the final active pharmaceutical ingredient.

G Logical Role in Drug Discovery A This compound (Chiral Building Block) B Chemical Synthesis (e.g., Amide Coupling, Reduction) A->B C Complex Bioactive Molecules (e.g., Reboxetine Analogs) B->C D Biological Target (e.g., Norepinephrine Transporter) C->D Selective Binding E Therapeutic Effect D->E

Role as a Chiral Intermediate.

Experimental Protocols

Synthesis of the Chiral Morpholine Core

Protocol: Enantioselective Synthesis of (R)-N-Boc-Morpholine-2-Carboxylic Acid

  • Preparation of Racemic Precursor: The synthesis begins with the preparation of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This is typically achieved by the condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by cyclization and alcoholysis with n-butanol.

  • Enzyme-Catalyzed Kinetic Resolution: The racemic ester undergoes kinetic resolution using a highly selective enzyme (e.g., a lipase). The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This results in a mixture of the (R)-ester and the (S)-acid.

  • Separation: The resulting mixture of the unreacted (R)-ester and the hydrolyzed (S)-acid is separated. The organic layer contains the desired (R)-ester, while the aqueous layer contains the (S)-acid.

  • N-Protecting Group Exchange: The N-benzyl protecting group of the isolated (R)-ester is exchanged for an N-Boc group.

  • Ester Hydrolysis: The n-butyl ester of the N-Boc protected (R)-ester is hydrolyzed using a base (e.g., lithium hydroxide) to yield the final (R)-N-Boc-morpholine-2-carboxylic acid.

G Synthesis Workflow for Chiral Morpholine Core cluster_0 Racemic Precursor Synthesis cluster_1 Enantioselective Resolution & Derivatization A N-Benzylethanolamine + 2-Chloroacrylonitrile B Racemic Morpholine Nitrile A->B Condensation & Cyclization C Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate B->C Alcoholysis D Enzymatic Kinetic Resolution C->D E (R)-Ester + (S)-Acid D->E F Separation E->F G Isolated (R)-Ester F->G H N-Boc Protection G->H I Ester Hydrolysis H->I J (R)-N-Boc-Morpholine-2-carboxylic acid I->J

Synthesis of the related carboxylic acid.
Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and stereochemical integrity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm. Other key signals would include multiplets for the morpholine ring protons and the protons of the acetic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum provides definitive evidence of the Boc group, with signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.

  • Typical Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used.

    • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

2. High-Performance Liquid Chromatography (HPLC)

  • Purpose: Assessment of chemical and enantiomeric purity.

  • Reversed-Phase HPLC (for chemical purity):

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 210-220 nm.

  • Chiral HPLC (for enantiomeric purity):

    • Column: A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide.

    • Mobile Phase: Typically a polar organic or reversed-phase system, which may include volatile buffers like ammonium trifluoroacetate for LC-MS compatibility.

    • Analysis: The (R)- and (S)-enantiomers will be separated into two distinct peaks, allowing for the calculation of enantiomeric excess (ee%).

3. Mass Spectrometry (MS)

  • Purpose: Confirmation of molecular weight and elemental composition.

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Analysis: ESI-MS will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. It is important to note that the Boc group can sometimes be labile under certain MS conditions, potentially leading to fragmentation. Using softer ionization techniques can help mitigate this.

G General Analytical Workflow cluster_verification Verification A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment B->D E NMR Spectroscopy (¹H, ¹³C) C->E F Mass Spectrometry (ESI-MS, HRMS) C->F G Reversed-Phase HPLC (Chemical Purity) D->G H Chiral HPLC (Enantiomeric Purity) D->H I Characterized Compound E->I F->I G->I H->I

Characterization of the Final Product.

Conclusion

This compound serves as a specialized and valuable building block in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its defined stereochemistry and rigid structure are leveraged to create highly selective and potent drug candidates. A thorough understanding of its properties and the analytical methods required for its characterization is paramount for its effective use in drug discovery and development pipelines.

References

(R)-N-Boc-Morpholine-2-acetic acid CAS number 1257848-48-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-N-Boc-Morpholine-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 1257848-48-8, is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid morpholine scaffold and chiral center make it a valuable synthon for creating complex molecules with specific stereochemistry, which is often essential for potent and selective biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key identifiers and known properties. Researchers are advised to obtain lot-specific data from their supplier's Certificate of Analysis.

PropertyValueSource
CAS Number 1257848-48-8[1][2][3]
Molecular Formula C11H19NO5[1][4]
Molecular Weight 245.27 g/mol [1][4]
Appearance Solid (presumed)General knowledge
Purity Typically ≥95% - 98%[5][6]
Storage Sealed in a dry environment at room temperature or refrigerated (2-8°C) is recommended.[4]

Synthesis and Experimental Protocols

A plausible synthetic approach would involve the construction of the chiral morpholine ring followed by the introduction or modification of the acetic acid side chain. Key strategies in the synthesis of chiral morpholines often involve asymmetric synthesis or the use of chiral starting materials.[10]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine derivatives, which could be adapted for this compound. This often involves the cyclization of a chiral amino alcohol precursor.

G cluster_0 General Synthetic Workflow Chiral Amino Alcohol Chiral Amino Alcohol Protection Protection Chiral Amino Alcohol->Protection e.g., Boc Anhydride Cyclization Cyclization Protection->Cyclization Protected Intermediate Cyclization Reagent Cyclization Reagent Cyclization Reagent->Cyclization Side-chain Elongation/Modification Side-chain Elongation/Modification Cyclization->Side-chain Elongation/Modification Chiral Morpholine Core Final Product (R)-N-Boc-Morpholine -2-acetic acid Side-chain Elongation/Modification->Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs).[11] Specifically, it is a building block for creating analogs of the drug reboxetine.[12]

Role in the Synthesis of Reboxetine Analogs

Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The development of analogs with improved efficacy, selectivity, or pharmacokinetic profiles is an active area of research.[11] this compound provides the chiral morpholine core, which is crucial for the desired stereospecific interactions with the norepinephrine transporter (NET).

The general workflow for its application in synthesizing a target molecule, such as a reboxetine analog, is depicted below.

G cluster_1 Application in Reboxetine Analog Synthesis Start (R)-N-Boc-Morpholine -2-acetic acid Activation Carboxylic Acid Activation Start->Activation Coupling Amide Coupling Activation->Coupling Deprotection Boc Deprotection Coupling->Deprotection Aryl_Amine Aryl Amine Fragment Aryl_Amine->Coupling Final_Analog Reboxetine Analog Deprotection->Final_Analog

Caption: Workflow for the use of this compound in synthesis.

Signaling Pathway Involvement

While this compound itself is not directly involved in signaling pathways, the molecules synthesized from it, such as reboxetine analogs, target the norepinephrine transporter (NET). By inhibiting the reuptake of norepinephrine from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to enhanced noradrenergic signaling. This mechanism is central to their therapeutic effects in conditions like depression and ADHD.

The logical relationship of its synthetic product's mechanism of action is outlined below.

G cluster_2 Mechanism of Action of Derived Reboxetine Analogs Analog Reboxetine Analog NET Norepinephrine Transporter (NET) Analog->NET Inhibits NE_Uptake Norepinephrine Reuptake NET->NE_Uptake Mediates NE_Synapse Increased Synaptic Norepinephrine NE_Uptake->NE_Synapse Decreases Signaling Enhanced Noradrenergic Signaling NE_Synapse->Signaling

Caption: Logical pathway of the therapeutic target of reboxetine analogs.

Analytical Data

Detailed analytical data such as 1H NMR, 13C NMR, and HPLC are typically provided by the supplier for a specific batch of the compound. Researchers should request these documents to confirm the identity and purity of their material. While specific spectra are not publicly available, typical chemical shifts in 1H NMR for the morpholine ring protons would be expected in the range of 2.5-4.0 ppm, with the Boc group protons appearing around 1.4 ppm.

Conclusion

This compound is a valuable chiral building block for the synthesis of pharmacologically active molecules, most notably for analogs of the norepinephrine reuptake inhibitor reboxetine. Its stereochemically defined structure is essential for achieving the desired biological activity and selectivity. While detailed public data on its synthesis and physical properties are limited, its importance in medicinal chemistry is well-established. Future research may lead to the development of more efficient synthetic routes and the discovery of new applications for this versatile compound in the creation of novel therapeutics.

References

(R)-N-Boc-Morpholine-2-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides essential physicochemical data for (R)-N-Boc-Morpholine-2-acetic acid, a key building block in synthetic organic chemistry and drug discovery. The document outlines its molecular formula and weight, presents a general workflow for its analytical characterization and subsequent use, and briefly describes the experimental protocols involved. This information is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The fundamental properties are summarized below.

PropertyValueCitations
Molecular FormulaC₁₁H₁₉NO₅[1][2][3]
Molecular Weight245.27 g/mol [1][2][3]
CAS Number1257848-48-8[1][2]

Standard Workflow for Compound Verification and Application

The successful application of this compound in a synthetic route is predicated on the verification of its identity and purity. The following diagram illustrates a standard logical workflow from compound reception to its use in a downstream application.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Application reception Compound Reception This compound nmr Structural Verification ¹H NMR, ¹³C NMR reception->nmr ms Mass Verification LC-MS / HRMS nmr->ms hplc Purity Assessment UPLC / HPLC ms->hplc pass_qc QC Pass? hplc->pass_qc prep Reaction Preparation Weighing & Reagent Prep pass_qc->prep Yes fail_qc Quarantine / Reject pass_qc->fail_qc No reaction Synthetic Reaction (e.g., Peptide Coupling) prep->reaction workup Reaction Workup & Purification reaction->workup final_analysis Final Product Analysis workup->final_analysis

Caption: General workflow for quality control and synthetic use of a chemical reagent.

Overview of Experimental Protocols

The workflow diagram references several key analytical techniques essential for the validation of chemical compounds like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Purpose : To elucidate the molecular structure of the compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The resulting spectra serve as a fingerprint for the compound, confirming the connectivity of atoms and the presence of key functional groups (e.g., the Boc group, the morpholine ring, and the acetic acid moiety).

    • Methodology : A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded to generate a spectrum.

  • Mass Spectrometry (MS) :

    • Purpose : To confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to measure the mass-to-charge ratio of the ionized compound, which should correspond to the calculated molecular weight (245.27 g/mol ). HRMS provides a highly accurate mass measurement, further confirming the elemental composition.

    • Methodology : The sample is introduced into an ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. The data is then presented as a mass spectrum.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purpose : To determine the purity of the compound. HPLC separates the sample into its individual components, allowing for the quantification of the main peak (the desired compound) relative to any impurities. This is critical to ensure that side products from synthesis or degradation products are not carried into subsequent reactions.

    • Methodology : The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) quantifies the components as they elute.

References

Elucidating the Structure of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structural elucidation of (R)-N-Boc-Morpholine-2-acetic acid. By integrating spectroscopic data and detailed experimental protocols, this document serves as a comprehensive resource for the characterization of this important chiral building block.

This compound, a key intermediate in medicinal chemistry, possesses a defined stereochemistry that is crucial for its application in the synthesis of pharmacologically active molecules. Accurate confirmation of its structure and stereochemical integrity is paramount. This guide outlines the standard analytical workflow and interpretation of spectroscopic data necessary for its unambiguous identification.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for preliminary identification and for ensuring sample purity.

PropertyValueReference
CAS Number 1257848-48-8[1][2]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Appearance White to off-white solidTypical
Melting Point Not available
Optical Rotation Not available

Spectroscopic Data Analysis

The structural backbone of the molecule is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected spectral features. Note that while a definitive public source for all spectra of the (R)-enantiomer is unavailable, the provided ¹H NMR data for the (S)-enantiomer is identical, and other data are based on established principles for morpholine derivatives.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments and their connectivity. The spectrum of the enantiomeric compound, (S)-N-Boc-Morpholine-2-acetic acid, is used for this analysis, as the proton environments are identical to the (R)-enantiomer.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~11.5 Broad Singlet 1H H -O (Carboxylic Acid)
~4.05 Multiplet 1H CH -2 (Ring)
~3.88 Multiplet 1H CH -6eq (Ring)
~3.65 Multiplet 1H CH -5eq (Ring)
~3.45 Multiplet 1H CH -6ax (Ring)
~3.00 Multiplet 1H CH -3eq (Ring)
~2.70 Multiplet 1H CH -3ax (Ring)
~2.60 Multiplet 2H CH ₂ (Acetic Acid)

| 1.47 | Singlet | 9H | C(CH ₃)₃ (Boc) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The morpholine ring protons exhibit complex splitting patterns due to axial and equatorial positions in its preferred chair conformation.[3]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) is used to identify all unique carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~175.0 C =O (Carboxylic Acid)
~155.0 C =O (Boc)
~80.5 C (CH₃)₃ (Boc)
~72.0 C -2 (Ring)
~67.0 C -6 (Ring)
~45.0 C -5 (Ring)
~42.0 C -3 (Ring)
~38.0 C H₂ (Acetic Acid)

| 28.4 | C(C H₃)₃ (Boc) |

Note: These are predicted chemical shifts based on typical values for N-Boc protected morpholine structures.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common method.

Predicted Mass Spectrometry Data (ESI)

m/z Ion
246.13 [M+H]⁺
268.11 [M+Na]⁺
244.12 [M-H]⁻
189.08 [M - C₄H₉O]⁻ (Loss of tert-butoxy)

| 144.06 | [M - C₅H₉O₂]⁻ (Loss of Boc group) |

Note: Predicted m/z values are based on the exact mass of the compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3300-2500 (broad) O-H stretch (Carboxylic Acid)
~2975 C-H stretch (Aliphatic)
~1740 C=O stretch (Carboxylic Acid)
~1690 C=O stretch (Boc carbamate)

| ~1160 | C-O stretch (Ether) |

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are standard operating procedures for the characterization of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire several thousand scans using proton decoupling to enhance signal-to-noise.

    • Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation:

    • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer.

    • Collect data over the range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample. Average at least 16 scans for both the background and the sample for a good quality spectrum.

Workflow and Logic Diagrams

Visual representations of the experimental and analytical processes can clarify the workflow for structure elucidation.

G cluster_0 Phase 1: Sample Preparation & Data Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Structure Confirmation Sample Sample of (R)-N-Boc-Morpholine- 2-acetic acid NMR_Acq NMR Acquisition (¹H & ¹³C) Sample->NMR_Acq 分样 MS_Acq LC-MS Acquisition (ESI+/-) Sample->MS_Acq 分样 IR_Acq FTIR Acquisition (ATR) Sample->IR_Acq 分样 NMR_Data NMR Spectra - Chemical Shifts - Coupling - Integration NMR_Acq->NMR_Data MS_Data Mass Spectrum - Molecular Ion Peak - Fragmentation MS_Acq->MS_Data IR_Data IR Spectrum - Functional Groups IR_Acq->IR_Data Interpretation Integrated Analysis - Correlate all data - Assign signals NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation Confirmation Structure Elucidated - Confirm Connectivity - Verify Stereochemistry Interpretation->Confirmation Final Final Confirmation->Final Final Report

Workflow for Structure Elucidation

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Mol This compound Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.27 H1_NMR ¹H NMR - COOH (~11.5 ppm) - Ring Protons (2.7-4.1 ppm) - CH₂-COOH (~2.6 ppm) - Boc (1.47 ppm) C13_NMR ¹³C NMR - C=O (Acid, ~175 ppm) - C=O (Boc, ~155 ppm) - Ring Carbons (42-72 ppm) - Boc Carbons (28, 80 ppm) MS ESI-MS [M+H]⁺ = 246.13 [M-H]⁻ = 244.12 IR FTIR O-H (broad, ~3000 cm⁻¹) C=O (Acid, ~1740 cm⁻¹) C=O (Boc, ~1690 cm⁻¹) C-O (Ether, ~1160 cm⁻¹)

Key Data Correlation Map

References

1H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide to the ¹H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid, prepared for researchers, scientists, and professionals in drug development.

This document provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, the data presented herein is a prediction based on the analysis of closely related structures and established principles of NMR spectroscopy. This guide includes a predicted data table, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and proton environments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectrum is based on data from analogous compounds, including N-Boc protected amino acids and various morpholine derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-24.0 - 4.2m-1H
H-3a (axial)2.8 - 3.0dtJ ≈ 12.0, 3.51H
H-3b (equatorial)3.8 - 4.0ddJ ≈ 12.0, 3.01H
H-5a (axial)3.2 - 3.4tdJ ≈ 12.0, 3.01H
H-5b (equatorial)3.9 - 4.1br dJ ≈ 12.01H
H-6a (axial)3.5 - 3.7tJ ≈ 11.01H
H-6b (equatorial)3.8 - 4.0ddJ ≈ 11.0, 3.01H
CH₂ (acetic acid)2.5 - 2.8m-2H
Boc (-C(CH₃)₃)~1.45s-9H
COOH> 10.0br s-1H

Experimental Protocol

The following is a detailed protocol for obtaining the ¹H NMR spectrum of this compound. This protocol is adapted from standard procedures for similar N-Boc protected amino acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the field frequency using the deuterium signal from the solvent.

  • Tune and shim the instrument to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: Appropriate range to cover all expected proton signals (e.g., -1 to 13 ppm)

    • Acquisition time: 2-4 seconds

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integrate all peaks to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the chemical structure and proton environments of this compound.

G Chemical Structure of this compound cluster_morpholine Morpholine Ring cluster_substituents Substituents N4 N C3 C3 N4->C3 C2 C2 O1 O C2->O1 C3->C2 C6 C6 O1->C6 C5 C5 C6->C5 C5->N4 Boc Boc Boc->N4 N-Boc AceticAcid CH₂COOH AceticAcid->C2 C2-Acetic Acid

Caption: Chemical structure of this compound.

G Proton Environments in this compound cluster_ring Morpholine Ring Protons cluster_subst Substituent Protons H2 H-2 H3 H-3 H2->H3 CH2_acid CH₂ H2->CH2_acid N N H5 H-5 H6 H-6 H5->H6 O O Boc_H Boc COOH_H COOH

Purity Analysis of (R)-N-Boc-Morpholine-2-acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (R)-N-Boc-Morpholine-2-acetic acid, a chiral building block of significant interest in pharmaceutical development. Ensuring the chemical and stereochemical purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and best practices for data presentation.

Impurity Profiling

The purity of this compound is determined by the presence of various process-related and degradation impurities. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways to this compound start from either (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid.

Based on these synthetic routes, a profile of potential impurities can be anticipated:

  • Enantiomeric Impurity: The most critical impurity is the (S)-enantiomer, (S)-N-Boc-Morpholine-2-acetic acid. Its presence can lead to undesired pharmacological effects or reduced efficacy of the target molecule.

  • Starting Materials: Unreacted starting materials such as (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid may be present in the final product.

  • Reagents and Byproducts from Boc-Protection: The protection step using di-tert-butyl dicarbonate ((Boc)₂O) can introduce impurities like tert-butanol and unreacted (Boc)₂O.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps are common inorganic impurities.

  • Degradation Products: The stability of the molecule under storage and handling conditions should be considered, as degradation can lead to the formation of new impurities.

A summary of typical purity specifications and potential impurities is presented in Table 1.

Table 1: Typical Purity Specifications and Potential Impurities for this compound

ParameterSpecificationAnalytical Technique(s)
Appearance White to off-white solidVisual Inspection
Assay (by Titration) ≥ 98.0%Acid-Base Titration
Chemical Purity (HPLC) ≥ 98.0%Reversed-Phase HPLC
Enantiomeric Purity ≥ 99.0% e.e.Chiral HPLC
(S)-Enantiomer ≤ 0.5%Chiral HPLC
Residual Solvents Per ICH GuidelinesGas Chromatography (GC-HS)
Water Content ≤ 0.5%Karl Fischer Titration
Identification Conforms to structure¹H NMR, ¹³C NMR, Mass Spec.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.

cluster_0 Overall Purity Analysis Workflow Sample Sample Chemical_Purity Chemical Purity (RP-HPLC) Sample->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Sample->Enantiomeric_Purity Structural_Integrity Structural Integrity (NMR, MS) Sample->Structural_Integrity Residual_Solvents Residual Solvents (GC-HS) Sample->Residual_Solvents Water_Content Water Content (Karl Fischer) Sample->Water_Content Final_Purity_Assessment Final Purity Assessment Chemical_Purity->Final_Purity_Assessment Enantiomeric_Purity->Final_Purity_Assessment Structural_Integrity->Final_Purity_Assessment Residual_Solvents->Final_Purity_Assessment Water_Content->Final_Purity_Assessment

Overall workflow for the purity analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-Boc protected amino acids, macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are highly effective.[1][2]

cluster_1 Chiral HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System Chiral HPLC System (e.g., Chiralpak IA) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, %e.e. Calculation) Data_Acquisition->Data_Analysis

Workflow for enantiomeric purity determination by Chiral HPLC.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting condition is n-Hexane:IPA:TFA (90:10:0.1, v/v/v). The mobile phase composition may require optimization for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic mixture of N-Boc-Morpholine-2-acetic acid to confirm the resolution between the (R) and (S) enantiomers. The resolution should be ≥ 1.5.

  • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Table 2: Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound and for identifying and quantifying certain impurities. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.

cluster_2 NMR Spectroscopy Workflow Sample_Prep_NMR Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep_NMR->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Data_Processing->Spectral_Analysis

Workflow for structural analysis by NMR spectroscopy.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the singlet for the nine protons of the Boc group (around 1.4 ppm), the multiplets for the morpholine ring protons, and the methylene protons of the acetic acid side chain.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Diagnostic signals include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, and the carbons of the morpholine ring.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of signals can be used to quantify impurities if their structures are known and they have well-resolved protons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusAssignmentApproximate Chemical Shift (ppm)
¹H -(CH₃)₃ (Boc)1.45 (s, 9H)
-CH₂- (morpholine)2.6 - 4.2 (m)
-CH₂-COOH2.5 - 2.8 (m, 2H)
-COOH10-12 (br s, 1H)
¹³C -(C H₃)₃ (Boc)~28.4
-C (CH₃)₃ (Boc)~80.5
-CH₂- (morpholine)~43-70
-C H₂-COOH~40.0
-C OOH~175.0
-C =O (Boc)~155.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

cluster_3 Mass Spectrometry Workflow Sample_Prep_MS Sample Preparation (Dissolve in suitable solvent) MS_Acquisition MS Data Acquisition (e.g., ESI-MS) Sample_Prep_MS->MS_Acquisition Data_Analysis_MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS_Acquisition->Data_Analysis_MS

Workflow for molecular weight and structural confirmation by Mass Spectrometry.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 246.13. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 244.11.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern. A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is expected.

Table 4: Expected Mass Spectrometry Data

Ionization ModeExpected Ionm/z (calculated)
ESI+ [M+H]⁺246.13
[M+Na]⁺268.11
ESI- [M-H]⁻244.11

Data Presentation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables. An example of a comprehensive purity data summary is provided in Table 5.

Table 5: Summary of Purity Analysis for a Batch of this compound

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Assay (by Titration) Acid-Base Titration≥ 98.0%99.2%
Chemical Purity (HPLC) RP-HPLC≥ 98.0%99.5%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.99.8% e.e.
(S)-Enantiomer Chiral HPLC≤ 0.5%0.1%
Residual Solvents (IPA) GC-HS≤ 5000 ppm850 ppm
Water Content Karl Fischer≤ 0.5%0.2%
¹H NMR NMR SpectroscopyConforms to structureConforms
Mass Spectrum (ESI+) Mass Spectrometry[M+H]⁺ = 246.13Found: 246.13

By following the detailed methodologies and data presentation guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure a robust and comprehensive purity assessment of this compound, a critical step in the development of safe and effective pharmaceuticals.

References

(R)-N-Boc-Morpholine-2-acetic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-N-Boc-Morpholine-2-acetic acid (CAS No. 1257848-48-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1][2] This guide summarizes the available material safety data, outlines a plausible synthetic strategy, and discusses its potential applications in the synthesis of complex drug candidates.

Chemical and Physical Properties

This compound is a derivative of morpholine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid moiety at the 2-position, with a defined (R)-stereochemistry. While specific experimentally determined physical properties are not widely reported in the literature, the following table summarizes its key identifiers.

PropertyValueSource
CAS Number 1257848-48-8[3][4][5][6]
Molecular Formula C₁₁H₁₉NO₅[4][5][6]
Molecular Weight 245.27 g/mol [4][5][6]
Melting Point No data available
Boiling Point No data available[4][6]
Density No data available[6]
Solubility No data available
Appearance Solid (presumed)

Material Safety and Toxicological Profile

The safety profile for this compound is based on data from suppliers and is typical for this class of chemical compounds. No specific toxicological studies, such as LD50 data, are publicly available. Standard laboratory precautions should be observed when handling this material.

GHS Hazard and Precautionary Statements:

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[8]

  • In case of exposure:

    • Skin contact: Wash off with soap and plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Inhalation: Move the person into fresh air.

Experimental Protocols: Synthetic Approach

G cluster_0 Preparation of Racemic Precursor cluster_1 Enzymatic Resolution and Elaboration start N-Benzylethanolamine + 2-Chloroacrylonitrile step1 Condensation start->step1 step2 t-BuOK-promoted Cyclization step1->step2 nitrile Morpholine Nitrile Intermediate step2->nitrile step3 Alcoholysis (n-BuOH, H₂SO₄) nitrile->step3 racemate Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate step3->racemate resolution Enzyme-catalyzed Kinetic Resolution racemate->resolution isomers (R)-Ester and (S)-Amide resolution->isomers separation Chromatographic Separation isomers->separation r_ester Pure (R)-Ester separation->r_ester s_amide Pure (S)-Amide separation->s_amide step4 N-Protecting Group Exchange (Boc) r_ester->step4 step5 Ester Hydrolysis step4->step5 product (R)-N-Boc-Morpholine-2-carboxylic Acid step5->product

Caption: Plausible synthetic workflow for the precursor (R)-N-Boc-morpholine-2-carboxylic acid.

This synthetic pathway begins with the construction of a racemic morpholine precursor, followed by a key enzymatic resolution step to separate the enantiomers. The desired (R)-enantiomer is then subjected to protecting group exchange and hydrolysis to yield the carboxylic acid. A subsequent homologation step would be required to convert the carboxylic acid to the target acetic acid derivative.

Role in Drug Discovery and Development

This compound is not known to possess intrinsic biological activity. Instead, it serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery. The morpholine ring is considered a "privileged scaffold" because it is present in a wide array of approved drugs and biologically active compounds.[1][9] Its inclusion in a molecule can improve physicochemical properties such as solubility, metabolic stability, and bioavailability.[2]

The defined (R)-stereochemistry of this building block is crucial for creating stereospecific interactions with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.

G building_block This compound (Chiral Building Block) synthesis Multi-step Organic Synthesis building_block->synthesis lead_compound Novel Lead Compound synthesis->lead_compound optimization Lead Optimization (Structure-Activity Relationship) lead_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate

Caption: Role of chiral building blocks in the drug discovery pipeline.

Biological Targets and Signaling Pathways

There is no direct evidence in the scientific literature linking this compound to any specific biological targets or signaling pathways. However, the broader class of morpholine-containing molecules has been shown to interact with a diverse range of targets. These include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][10] The morpholine moiety can act as a key component of a pharmacophore, contributing to binding affinity and selectivity.

G cluster_drug Morpholine-Containing Drug cluster_target Biological Target drug Drug Molecule morpholine Morpholine Scaffold drug->morpholine target Enzyme Active Site or Receptor Binding Pocket drug->target Biological Effect interaction H-Bonding, Hydrophobic Interactions morpholine->interaction Improves Binding & Pharmacokinetics target->interaction

Caption: General role of the morpholine scaffold in drug-target interactions.

References

A Technical Guide to (R)-N-Boc-Morpholine-2-acetic acid: Synthesis, Applications, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry. The document details its commercial availability, synthesis, and applications, with a focus on its role in the development of norepinephrine reuptake inhibitors.

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes key information from prominent vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sunway Pharm Ltd1257848-48-8C₁₁H₁₉NO₅245.27
Santa Cruz Biotechnology766539-28-0C₁₁H₁₉NO₅245.27
Sigma-Aldrich189321-66-2C₁₀H₁₇NO₅231.25
Apollo Scientific868689-63-8Not specifiedNot specified
Fluorochem1257850-82-0C₁₁H₁₉NO₅245.27

Synthesis and Physicochemical Properties

This compound is a white to off-white solid. Its synthesis as a key intermediate for reboxetine analogs has been described in the scientific literature.

Enantioselective Synthesis Protocol

An established method for the synthesis of (R)-N-Boc-morpholine-2-carboxylic acid involves an enzyme-catalyzed kinetic resolution of a racemic ester precursor. The following is a summary of the key steps:

  • Preparation of Racemic Ester: The synthesis begins with the preparation of a racemic morpholine ester, such as racemic n-butyl 4-benzylmorpholine-2-carboxylate.

  • Enzyme-Catalyzed Kinetic Resolution: A highly selective enzyme is used to resolve the racemic ester, leading to the enantiomerically pure (R)-ester.

  • N-Protecting Group Exchange: The N-benzyl protecting group is exchanged for a Boc (tert-butoxycarbonyl) group.

  • Ester Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ester to yield (R)-N-Boc-morpholine-2-carboxylic acid.

This enantioselective approach allows for the production of the desired (R)-enantiomer with high chiral purity.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. This compound serves as a crucial chiral building block for the synthesis of various biologically active molecules.

Synthesis of Reboxetine Analogs and Norepinephrine Reuptake Inhibitors

A primary application of this compound is in the synthesis of reboxetine analogs. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression. The morpholine moiety is a key structural feature of reboxetine and its analogs, contributing to their binding affinity and selectivity for the norepinephrine transporter (NET).

The synthesis of these analogs typically involves the coupling of the carboxylic acid group of this compound with an appropriate amine, followed by further chemical modifications.

Incorporation into Peptides as a Non-Natural Amino Acid

As a Boc-protected amino acid derivative, this compound can be incorporated into peptide chains as a non-natural amino acid using solid-phase peptide synthesis (SPPS). The incorporation of such non-standard building blocks can introduce unique conformational constraints and functionalities into peptides, potentially enhancing their stability, potency, and target selectivity.

The following is a general protocol for the coupling of this compound to a resin-bound peptide using Boc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)

  • Washing solvents (e.g., DMF, DCM, isopropanol)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Boc Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using a solution of TFA in DCM.

  • Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Role in Modulating Norepinephrine Signaling

As a key component of norepinephrine reuptake inhibitors, the this compound scaffold plays an indirect but critical role in modulating noradrenergic signaling pathways.

Norepinephrine Transporter (NET) Inhibition Pathway

The primary mechanism of action of drugs derived from this building block, such as reboxetine, is the inhibition of the norepinephrine transporter (NET). The following diagram illustrates the signaling pathway affected by NET inhibition.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NET->NE_vesicle Reboxetine Reboxetine (derived from (R)-N-Boc-Morpholine -2-acetic acid) Reboxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Adrenergic_Receptor->Downstream_Signaling Activation Neuronal_Response Altered Neuronal Activity & Gene Expression Downstream_Signaling->Neuronal_Response

Caption: Norepinephrine transporter inhibition pathway.

The workflow for utilizing this compound in the synthesis of a norepinephrine reuptake inhibitor and its subsequent biological effect is outlined below.

Experimental_Workflow start (R)-N-Boc-Morpholine -2-acetic acid synthesis Chemical Synthesis (e.g., amide coupling, further modifications) start->synthesis nri Norepinephrine Reuptake Inhibitor (NRI) synthesis->nri in_vitro In Vitro Assay (NET binding/uptake inhibition) nri->in_vitro in_vivo In Vivo Model (e.g., antidepressant effect) nri->in_vivo data Data Analysis (IC50, efficacy) in_vitro->data in_vivo->data

Caption: Drug development workflow.

The Strategic Role of Boc Protection in Morpholine Acetic Acid Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and application of morpholine acetic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their favorable physicochemical and metabolic properties. The strategic use of Boc protection enables precise chemical manipulations, making N-Boc-morpholine acetic acids versatile building blocks for complex bioactive molecules.

Core Concepts: The Function of Boc Protection

The Boc group is an acid-labile protecting group predominantly used for amines. In the context of morpholine acetic acid, it temporarily masks the secondary amine of the morpholine ring. This protection serves several critical functions:

  • Preventing Unwanted Reactivity: The morpholine nitrogen is nucleophilic and can interfere with reactions intended for the carboxylic acid moiety, such as amide bond formation or esterification. Boc protection effectively deactivates this nucleophilicity.

  • Enhancing Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of the morpholine acetic acid scaffold in organic solvents commonly used in synthesis.

  • Enabling Orthogonal Synthesis: The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions, allows for selective deprotection in the presence of other protecting groups (e.g., Fmoc, Cbz), a cornerstone of modern peptide and complex molecule synthesis.

Synthesis and Characterization of N-Boc-Morpholine Acetic Acid Derivatives

N-Boc-morpholine acetic acid exists as two primary positional isomers: N-Boc-morpholine-2-acetic acid and N-Boc-morpholine-3-acetic acid, each with potential for stereoisomerism. The synthesis of these compounds typically involves the protection of the corresponding morpholine acetic acid or its precursor.

Quantitative Data Summary

The following table summarizes key quantitative data for representative N-Boc-morpholine acetic acid derivatives. Please note that while CAS numbers and molecular formulas are well-documented, comprehensive, directly comparable experimental data such as yields and specific spectroscopic shifts can vary between synthetic routes and are not always available in a consolidated format.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported PurityPhysical Form
N-Boc-morpholine-2-acetic acid766539-28-0C₁₁H₁₉NO₅245.27>97%Solid
(S)-N-Boc-morpholine-2-acetic acid1257850-82-0C₁₁H₁₉NO₅245.2797%Solid
(R)-N-Boc-morpholine-2-acetic acid1257848-48-8C₁₁H₁₉NO₅245.27--
N-Boc-morpholine-3-acetic acid-C₁₁H₁₉NO₅245.27--
(S)-N-Boc-morpholine-3-acetic acid813433-76-0C₁₁H₁₉NO₅245.27--
(R)-4-Boc-morpholine-3-carboxylic acid*869681-70-9C₁₀H₁₇NO₅231.25>96% (NMR)Powder/Crystals

*Note: (R)-4-Boc-morpholine-3-carboxylic acid is a closely related derivative, and its data is included for reference.

Experimental Protocols

General Protocol for Boc Protection of Morpholine Acetic Acid

This protocol is a representative procedure based on standard methods for the N-Boc protection of amino acids.

Materials:

  • Morpholine-2-acetic acid or Morpholine-3-acetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Dioxane and Water (or Tetrahydrofuran)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the morpholine acetic acid derivative in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and add the base (e.g., NaOH) portion-wise, ensuring the temperature remains low.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate in dioxane (or the reaction solvent) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.

    • Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of approximately 2-3.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine acetic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol for Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

  • N-Boc-morpholine acetic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., anisole, triisopropylsilane)

Procedure:

  • Dissolution: Dissolve the N-Boc protected compound in dichloromethane.

  • Acid Treatment: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Visualizing Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the key processes and the role of N-Boc-morpholine acetic acid in synthetic chemistry.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product MAA Morpholine Acetic Acid Reaction_Step Nucleophilic Attack on Boc₂O MAA->Reaction_Step Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction_Step Base Base (e.g., NaOH, TEA) Base->Reaction_Step Activates Amine Protected_MAA N-Boc-Morpholine Acetic Acid Reaction_Step->Protected_MAA

Caption: General workflow for the Boc protection of morpholine acetic acid.

Deprotection_and_Coupling cluster_coupling Peptide Synthesis Example cluster_deprotection Deprotection Boc_MAA N-Boc-Morpholine Acetic Acid Activation Activate Carboxylic Acid (e.g., with HATU/DIPEA) Boc_MAA->Activation Acid_Treatment Acidic Conditions (e.g., TFA in DCM) Boc_MAA->Acid_Treatment To use the amine Coupling Amide Bond Formation Activation->Coupling Amino_Acid Amino Acid Ester (H₂N-R') Amino_Acid->Coupling Dipeptide Boc-Morpholine-Ac-AA-OR' Coupling->Dipeptide Dipeptide->Acid_Treatment For further modification Deprotected_Amine Free Morpholine Acetic Acid Amine Salt Acid_Treatment->Deprotected_Amine

Caption: Role in a synthetic pathway: peptide coupling and deprotection.

Building_Block_Concept cluster_applications Potential Applications in Drug Discovery center_node N-Boc-Morpholine Acetic Acid App1 Peptide Mimetics center_node->App1 Amide Coupling App2 PROTAC Linkers center_node->App2 Bifunctional Scaffold App3 Scaffolds for CNS-active agents center_node->App3 Improved PK properties App4 Combinatorial Libraries center_node->App4 Versatile Building Block

Caption: N-Boc-Morpholine Acetic Acid as a versatile building block.

Conclusion

The use of Boc protection for morpholine acetic acid is a fundamental and enabling strategy in modern organic synthesis and drug discovery. It provides a robust and reliable method to temporarily mask the reactive morpholine nitrogen, thereby facilitating the selective functionalization of the acetic acid side chain. This control is essential for the construction of more complex molecules, including peptides, PROTACs, and other therapeutics where the morpholine moiety is incorporated to enhance pharmacological properties. The straightforward nature of both the protection and deprotection steps ensures that N-Boc-morpholine acetic acids will remain valuable and frequently utilized building blocks for the foreseeable future in the quest for novel and effective pharmaceuticals.

Stereochemistry of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry at the C2 position make it a valuable building block for the synthesis of complex biologically active molecules, including analogs of the selective norepinephrine reuptake inhibitor, reboxetine. This technical guide provides an in-depth overview of the stereochemistry, synthesis, and analytical characterization of this important chiral intermediate.

Physicochemical and Stereochemical Properties

This compound, with the CAS number 1257848-48-8, possesses a single stereocenter at the second position of the morpholine ring, leading to its chiroptical properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and prevents unwanted side reactions during synthetic manipulations.

Table 1: Physicochemical Data

PropertyValue
CAS Number 1257848-48-8[1]
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance Solid (Typical)
Optical Rotation ([α]D) Data not available in searched literature.
Enantiomeric Excess (ee) Typically >99% when synthesized via enzymatic kinetic resolution.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While complete spectra are not publicly available, typical chemical shifts and absorption ranges for related morpholine structures can be inferred.

Table 2: Spectroscopic Data Summary

Technique Observed/Expected Data
¹H NMR Data not available in searched literature. Expected signals for Boc group (~1.4 ppm), morpholine ring protons (2.5-4.0 ppm), and the acetic acid methylene and methine protons.
¹³C NMR Data not available in searched literature. Expected signals for Boc group carbons (~28, 80 ppm), morpholine ring carbons (varying shifts), and the carboxylic acid carbonyl (~175 ppm).
IR Spectroscopy Data not available in searched literature. Expected characteristic absorptions for C=O (carboxylic acid and carbamate), C-O-C (ether), and C-H bonds.
Mass Spectrometry Data not available in searched literature. Expected molecular ion peak and fragmentation patterns corresponding to the loss of the Boc group and other fragments.

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is most effectively achieved through an enzyme-catalyzed kinetic resolution of a racemic precursor. This method allows for the preparation of the desired (R)-enantiomer with high optical purity.

Experimental Workflow for Synthesis

cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Final Product Synthesis N_Benzylethanolamine N-Benzylethanolamine Condensation Condensation N_Benzylethanolamine->Condensation Chloroacrylonitrile 2-Chloroacrylonitrile Chloroacrylonitrile->Condensation Racemic_Nitrile Racemic Morpholine Nitrile Condensation->Racemic_Nitrile Cyclization t-BuOK promoted Cyclization Racemic_Ester Racemic n-butyl 4-benzylmorpholine-2-carboxylate Cyclization->Racemic_Ester Racemic_Nitrile->Cyclization Alcoholysis Alcoholysis (n-BuOH, H₂SO₄) Racemic_Ester->Alcoholysis Resolution Kinetic Resolution Racemic_Ester->Resolution Enzyme Candida rugosa Lipase Enzyme->Resolution R_Ester (R)-n-butyl 4-benzylmorpholine-2-carboxylate Resolution->R_Ester Unhydrolyzed S_Acid (S)-4-benzylmorpholine-2-carboxylic acid Resolution->S_Acid Hydrolyzed Deprotection_Protection N-Benzyl to N-Boc Exchange R_Ester->Deprotection_Protection N_Boc_Ester (R)-N-Boc-morpholine-2-carboxylic acid n-butyl ester Deprotection_Protection->N_Boc_Ester Hydrolysis Base Hydrolysis N_Boc_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Racemic n-butyl 4-benzylmorpholine-2-carboxylate

This procedure follows the general steps outlined in the literature for the synthesis of the racemic precursor.

  • Step 1: Condensation and Cyclization. N-benzylethanolamine is condensed with 2-chloroacrylonitrile. The resulting intermediate is then cyclized using potassium tert-butoxide (t-BuOK) to yield the racemic morpholine nitrile.

  • Step 2: Alcoholysis. The racemic morpholine nitrile undergoes alcoholysis with n-butanol in the presence of concentrated sulfuric acid to produce racemic n-butyl 4-benzylmorpholine-2-carboxylate.

Enzyme-Catalyzed Kinetic Resolution

This protocol details the separation of the enantiomers of the racemic ester.

  • Materials: Racemic n-butyl 4-benzylmorpholine-2-carboxylate, Candida rugosa lipase, tert-butyl methyl ether (t-BuOMe), water.

  • Procedure:

    • A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate in t-BuOMe is added to a solution of Candida rugosa lipase in water.

    • The biphasic mixture is stirred vigorously at room temperature for 24-30 hours. The reaction progress is monitored by HPLC.

    • Upon completion, the organic and aqueous phases are separated.

    • The organic layer, containing the unreacted (R)-ester, is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield (R)-n-butyl 4-benzylmorpholine-2-carboxylate with high enantiomeric excess (>99%).

    • The aqueous layer contains the hydrolyzed (S)-4-benzylmorpholine-2-carboxylic acid.

Synthesis of this compound

This procedure describes the conversion of the resolved (R)-ester to the final product.

  • Step 1: N-Benzyl to N-Boc Exchange. The N-benzyl protecting group of (R)-n-butyl 4-benzylmorpholine-2-carboxylate is exchanged for an N-Boc group.

  • Step 2: Ester Hydrolysis. The n-butyl ester of the resulting N-Boc intermediate is hydrolyzed using a base to yield this compound.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved ester and the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination.

Chiral HPLC Workflow

Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection onto Chiral Column Sample_Prep->Injection Separation Chromatographic Separation (e.g., Chiralcel OJ-H) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration and ee Calculation) Detection->Data_Analysis

Caption: Workflow for chiral HPLC analysis.

A typical method for determining the enantioselectivity of the kinetic resolution involves a Chiralcel OJ-H column with a mobile phase of hexane and ethanol containing a small amount of trifluoroacetic acid.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates. This compound serves as a key chiral building block for introducing this scaffold with a defined stereochemistry. Its primary application is in the synthesis of reboxetine analogs, which are investigated for their potential as norepinephrine reuptake inhibitors in the treatment of depression and other neurological disorders. The stereochemistry at the C2 position is crucial for the biological activity of these analogs.

Conclusion

This compound is a valuable chiral intermediate whose stereochemical integrity is paramount for its application in the synthesis of pharmacologically active compounds. The use of enzyme-catalyzed kinetic resolution provides an efficient and highly selective method for its preparation. This guide has summarized the key stereochemical features, synthetic strategies, and analytical methods relevant to this important molecule, providing a valuable resource for researchers in the field of drug discovery and development.

References

Chiral Morpholine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical and pharmacological properties. The inherent chirality of these building blocks plays a crucial role in defining the stereochemistry of the final drug molecule, which in turn dictates its efficacy, selectivity, and safety profile. The morpholine ring, with its ether oxygen and secondary amine, can engage in key hydrogen bonding interactions with biological targets and improve pharmacokinetic properties such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis of chiral morpholine building blocks, their application in drug discovery, and detailed experimental protocols for their preparation.

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of morpholines is a critical aspect of their application in drug development. Several powerful strategies have been developed to access these chiral heterocycles with high levels of stereocontrol.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1][2][3] This approach utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivities.[1][2][3]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][5]

EntrySubstrate (R)Catalyst (mol%)SolventH₂ Pressure (atm)Time (h)Yield (%)ee (%)
1Phenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)DCM3024>9992
24-Fluorophenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)DCM3024>9992
34-Chlorophenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)DCM3024>9993
44-Bromophenyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)DCM3024>9994
52-Naphthyl[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)DCM3024>9999
Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation provides an efficient route to 3-substituted chiral morpholines.[6] This tandem reaction starts with an aminoalkyne substrate, which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ using a chiral ruthenium catalyst.[6]

Organocatalytic Enantioselective Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines. For instance, the enantioselective synthesis of C3-substituted morpholinones can be achieved through a domino [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift catalyzed by a chiral phosphoric acid.[7] Additionally, β-morpholine amino acids have been developed as a new class of organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins, demonstrating excellent conversion and diastereoselectivity.[8]

Applications in Drug Discovery

The unique structural and electronic properties of the chiral morpholine moiety have led to its incorporation into numerous approved drugs and clinical candidates across various therapeutic areas.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[9][10] Its therapeutic effect is derived from blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft.[11][12]

Reboxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Norepinephrine->Adrenergic_Receptor Binds Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates Reboxetine Reboxetine Reboxetine->NET Inhibits

Mechanism of action of Reboxetine.

Aprepitant: An NK1 Receptor Antagonist

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] The chiral morpholine core is a key structural feature of aprepitant, contributing to its high affinity and selectivity for the NK₁ receptor.[13] The synthesis of aprepitant has been a subject of significant process development to improve efficiency and reduce environmental impact.[15]

Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[16][17] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom often forms a critical hydrogen bond in the kinase active site.[16][18]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine-based Inhibitor Morpholine_Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and inhibition.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[4]

To a solution of the 2-substituted dehydromorpholine (0.2 mmol) and [Rh(COD)₂]SbF₆ (1.0 mol%) in anhydrous and degassed dichloromethane (2 mL) is added a solution of the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) in dichloromethane. The mixture is stirred at room temperature for 30 minutes. The resulting solution is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm. The reaction is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Tandem Hydroamination-Asymmetric Transfer Hydrogenation[6]

Hydroamination Step: In a glovebox, a vial is charged with the aminoalkyne substrate (0.2 mmol), a titanium catalyst (e.g., Ti(NMe₂)₄, 10 mol%), and anhydrous toluene (1.0 mL). The vial is sealed and the mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

Asymmetric Transfer Hydrogenation Step: To the cooled reaction mixture from the hydroamination step is added a solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a formic acid/triethylamine azeotropic mixture (5:2, 0.5 mL). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Synthesis_Workflow Start Start: Aminoalkyne Hydroamination 1. Ti-catalyzed Hydroamination Start->Hydroamination Imine_Intermediate Cyclic Imine Intermediate Hydroamination->Imine_Intermediate ATH 2. Ru-catalyzed Asymmetric Transfer Hydrogenation Imine_Intermediate->ATH Purification 3. Work-up and Purification ATH->Purification Product Final Product: Chiral Morpholine Purification->Product

General workflow for chiral morpholine synthesis.

Conclusion

Chiral morpholine building blocks are indispensable tools in modern drug discovery. The development of robust and efficient asymmetric synthetic methods has enabled access to a wide variety of enantiomerically pure morpholine derivatives. These scaffolds continue to be a source of inspiration for the design of novel therapeutic agents with improved pharmacological profiles. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important heterocyclic motifs.

References

Methodological & Application

Application Note and Detailed Protocols for the Synthesis of (R)-N-Boc-Morpholine-2-acetic acid from (R)-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the multi-step synthesis of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, (R)-alaninol. The described synthetic route involves three key transformations: N-protection of the amino alcohol, formation of the morpholine ring via a cyclization reaction, and subsequent oxidation of the primary alcohol to the target carboxylic acid. Detailed experimental protocols for each step are provided, along with a summary of expected yields and characterization data.

Introduction

Chiral morpholine derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of enantiomerically pure morpholines is therefore of significant interest in drug discovery and development. This application note outlines a reliable synthetic pathway to access this compound, a versatile intermediate for further chemical elaboration, beginning with the chiral pool starting material (R)-alaninol.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

  • Step 1: N-Boc Protection of (R)-alaninol.

  • Step 2: Cyclization to form (R)-N-Boc-2-(hydroxymethyl)morpholine.

  • Step 3: Oxidation to this compound.

Experimental Protocols

Step 1: Synthesis of (R)-N-tert-butoxycarbonyl-alaninol (2)

This step involves the protection of the amino group of (R)-alaninol (1) with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[1][2][3][4]

Materials:

  • (R)-alaninol (1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (R)-N-tert-butoxycarbonyl-alaninol (2) as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4)

This step involves the formation of the morpholine ring by reacting the N-Boc protected (R)-alaninol (2) with a suitable two-carbon electrophile, followed by intramolecular cyclization. A common method involves reaction with a haloethanol derivative or an epoxide. An alternative and efficient method is the reaction with an activated haloacetyl halide followed by reduction and cyclization, or a direct cyclization with a suitable reagent. A plausible approach is the reaction with 2-(2-chloroethoxy)acetyl chloride followed by cyclization. A more direct method would involve reaction with 1-bromo-2-(2-bromoethoxy)ethane. For the purpose of this protocol, a two-step procedure involving alkylation with 2-bromoethanol followed by intramolecular Williamson ether synthesis is described.

Materials:

  • (R)-N-tert-butoxycarbonyl-alaninol (2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Bromoethanol (3)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of (R)-N-tert-butoxycarbonyl-alaninol (2, 1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add 2-bromoethanol (3, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization (Williamson Ether Synthesis): Dissolve the crude N-alkylated intermediate in anhydrous DMF (0.5 M).

  • Add sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the cyclization by TLC.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4).

Expected Yield: 50-70% over two steps.

Step 3: Synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (5)

This final step involves the selective oxidation of the primary alcohol in compound (4) to a carboxylic acid. A TEMPO-catalyzed oxidation is a mild and efficient method that is compatible with the Boc-protecting group.[5][6][7][8]

Materials:

  • (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~10-15%)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH, 1 M)

  • Hydrochloric acid (HCl, 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4, 1.0 eq) in a mixture of tert-butanol and water (1:1, 0.2 M).

  • Add TEMPO (0.1 eq) and 2-methyl-2-butene (2.0 eq).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • To the solution of the alcohol, add a catalytic amount of aqueous sodium hypochlorite (NaOCl, 0.1 eq).

  • Slowly add the sodium chlorite/phosphate buffer solution to the reaction mixture, maintaining the internal temperature below 25 °C.

  • Stir the reaction vigorously for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Adjust the pH of the mixture to ~8-9 with 1 M NaOH.

  • Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (5) as a solid.

Expected Yield: 70-85%

Data Presentation

Step Starting Material Product Reagents Typical Yield (%) Physical State
1 (R)-alaninol(R)-N-Boc-alaninolBoc₂O, Et₃N85-95White Solid
2 (R)-N-Boc-alaninol(R)-N-Boc-2-(hydroxymethyl)morpholineNaH, 2-Bromoethanol50-70Viscous Oil
3 (R)-N-Boc-2-(hydroxymethyl)morpholineThis compoundTEMPO, NaClO₂, NaOCl70-85White Solid

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation R_alaninol (R)-alaninol (1) N_Boc_alaninol (R)-N-Boc-alaninol (2) R_alaninol->N_Boc_alaninol Boc₂O, Et₃N N_Boc_hydroxymethylmorpholine (R)-N-Boc-2-(hydroxymethyl)morpholine (4) N_Boc_alaninol->N_Boc_hydroxymethylmorpholine 1. NaH, 2-Bromoethanol 2. NaH Final_Product This compound (5) N_Boc_hydroxymethylmorpholine->Final_Product TEMPO, NaClO₂, NaOCl

Caption: Overall synthetic workflow from (R)-alaninol to the final product.

Logical Relationship of Key Transformations

Key_Transformations Start Chiral Precursor ((R)-alaninol) Protection Amine Protection (Boc Group) Start->Protection Cyclization Morpholine Ring Formation (Intramolecular Williamson Ether Synthesis) Protection->Cyclization Oxidation Side-Chain Oxidation (Primary Alcohol to Carboxylic Acid) Cyclization->Oxidation End Target Molecule (this compound) Oxidation->End

Caption: Logical progression of the key chemical transformations.

References

Application Notes & Protocols: Enantioselective Synthesis of N-Boc-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-morpholine derivatives are pivotal structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. Their stereochemistry often plays a crucial role in their pharmacological activity, making the development of efficient enantioselective synthetic methods a significant area of research in medicinal chemistry and drug discovery. These application notes provide an overview and detailed protocols for the enantioselective synthesis of N-Boc-morpholine derivatives, with a focus on organocatalytic and biocatalytic approaches.

I. Organocatalytic Enantioselective Synthesis via Intramolecular Aza-Michael Addition

A prominent and effective strategy for the enantioselective synthesis of N-Boc-morpholine derivatives is the organocatalyzed intramolecular aza-Michael addition of N-Boc protected aminols. This method often utilizes diarylprolinol silyl ether catalysts to achieve high yields and enantioselectivities.

Logical Workflow for Synthesis and Analysis

A Starting Material (N-Boc-protected aminol) D Intramolecular Aza-Michael Addition A->D B Organocatalyst (e.g., Diarylprolinol silyl ether) + Additive B->D C Reaction Mixture (Solvent) C->D E Crude Product D->E Reaction F Purification (e.g., Column Chromatography) E->F Work-up G Pure N-Boc-Morpholine Derivative F->G Isolation H Characterization (NMR, HRMS) G->H I Enantiomeric Excess (ee) Determination (Chiral HPLC) G->I

Caption: Workflow for organocatalytic synthesis.

Reaction Mechanism

The reaction proceeds through a catalytic cycle involving the formation of an enamine intermediate from the aldehyde moiety of the substrate and the secondary amine of the catalyst. This is followed by a stereochemically controlled intramolecular cyclization.

cluster_0 Catalytic Cycle A Aldehyde Substrate C Enamine Intermediate A->C + Catalyst B Catalyst (Diarylprolinol Silyl Ether) B->C - H2O D Intramolecular Aza-Michael Addition C->D Nucleophilic Attack E Iminium Ion Intermediate D->E F Hydrolysis E->F + H2O G N-Boc-Morpholine Product F->G H Catalyst Regeneration F->H H->B

Caption: Organocatalytic reaction mechanism.

Quantitative Data
EntrySubstituent (R)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10249298
24-Chlorophenyl10368597
32-Naphthyl10488896
4Thien-2-yl10367895
5Cyclohexyl10487594
Experimental Protocol: General Procedure for Organocatalytic Synthesis
  • Preparation of the Reaction Mixture: To a solution of the N-Boc protected aminol (1.0 equiv) in the specified solvent (e.g., chloroform, 0.1 M), add the diarylprolinol silyl ether catalyst (0.1 equiv) and the additive (e.g., benzoic acid, 0.1 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature for the time indicated in the data table, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture) to afford the desired N-Boc-morpholine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase (e.g., Chiralcel OD-H column) with a suitable mobile phase (e.g., n-hexane/isopropanol mixture).

II. Biocatalytic Enantioselective Synthesis via Kinetic Resolution

Biocatalysis, particularly using lipases for kinetic resolution, offers a green and highly selective alternative for the synthesis of enantiopure N-Boc-morpholine derivatives. This method involves the selective acylation of one enantiomer of a racemic mixture of a morpholine precursor, allowing for the separation of the two enantiomers.

Workflow for Biocatalytic Kinetic Resolution

A Racemic N-Boc-hydroxymorpholine C Kinetic Resolution A->C B Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor B->C D Mixture of Acylated and Unreacted Enantiomers C->D Enzymatic Reaction E Separation (e.g., Column Chromatography) D->E F Enantiopure Acylated Product E->F G Enantiopure Unreacted Alcohol E->G H Analysis (Chiral HPLC) F->H G->H

Caption: Biocatalytic kinetic resolution workflow.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution
EntryLipase SourceAcyl DonorTime (h)Conversion (%)ee(product) (%)ee(substrate) (%)
1Candida antarctica Lipase BVinyl acetate650>99>99
2Pseudomonas cepacia LipaseIsopropenyl acetate12489895
3Candida rugosa LipaseAcetic anhydride24459288
Experimental Protocol: General Procedure for Biocatalytic Kinetic Resolution
  • Preparation of the Reaction Mixture: To a solution of the racemic N-Boc-hydroxymorpholine (1.0 equiv) in an organic solvent (e.g., toluene, 0.1 M), add the lipase (e.g., 20 mg/mmol of substrate) and the acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Reaction Execution: Shake the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by Gas Chromatography (GC) or HPLC.

  • Termination and Work-up: When the desired conversion (ideally around 50%) is reached, filter off the enzyme. Wash the enzyme with the reaction solvent. Concentrate the combined filtrate under reduced pressure.

  • Purification and Separation: Separate the resulting acylated product and the unreacted starting material by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of both the product and the unreacted substrate by chiral HPLC analysis.

Application Notes and Protocols for the Use of (R)-N-Boc-Morpholine-2-acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-Morpholine-2-acetic acid is a non-proteinogenic amino acid analog that incorporates a morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties to bioactive molecules, such as improved solubility, metabolic stability, and pharmacokinetic profiles.[1] Its incorporation into peptides can lead to novel structures with enhanced biological activity and therapeutic potential.[2][1] Peptides containing morpholine scaffolds have been explored for various applications, including their use as enzyme inhibitors and receptor antagonists in areas such as neurodegenerative diseases and oncology.[3][4]

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₅--INVALID-LINK--
Molecular Weight 245.27 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Storage 2-8°C, sealed in dry conditions--INVALID-LINK--

Experimental Protocols

The following sections provide detailed protocols for the incorporation of this compound into peptides. These protocols are based on standard peptide synthesis methodologies and may require optimization depending on the specific peptide sequence and scale of the synthesis.[5][6]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin, yielding a C-terminal carboxylic acid.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • This compound

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Kaiser (ninhydrin) test kit

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Cold diethyl ether

Workflow for a Single Coupling Cycle in Boc-SPPS:

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling of This compound Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Cycle or Final Cleavage Wash3->Next_Cycle

Boc-SPPS cycle for incorporating this compound.

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Wash the resin with a 10% solution of DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.95 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Due to potential steric hindrance, extended coupling times may be necessary.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.[7][8]

Table of Representative Coupling Conditions for this compound in SPPS:

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Time (hours)Expected Yield (per step)
HBTU/DIEA1 : 0.95 : 2DMF1 - 4>98%
HATU/DIEA1 : 0.95 : 2DMF1 - 3>99%
DIC/HOBt1 : 1 : -DCM/DMF (1:1)2 - 6>97%

Note: Yields are estimates and can vary based on the peptide sequence and reaction conditions.

Protocol 2: Solution-Phase Peptide Synthesis

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., EDC·HCl, DIC)

  • HOBt or Oxyma

  • Base (e.g., DIEA, NMM)

  • Organic solvents (e.g., DCM, DMF, Ethyl Acetate)

  • Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Workflow for Solution-Phase Coupling:

Solution_Phase_Workflow cluster_reactants Reactant Preparation Boc_AA This compound in DCM/DMF Coupling Coupling Reaction (EDC·HCl/HOBt, 0°C to RT) Boc_AA->Coupling AA_Ester Amino Acid Ester·HCl + Base in DCM AA_Ester->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Solution-phase coupling of this compound.

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

    • In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in DCM and add a base such as DIEA (1.1 equivalents) to neutralize the salt.

  • Coupling Reaction:

    • Cool the solution of this compound to 0°C.

    • Add the coupling reagent, such as EDC·HCl (1.2 equivalents), and stir for 10 minutes.

    • Add the neutralized amino acid ester solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Peptide Characterization

After synthesis and purification, the identity and purity of the peptide containing the this compound moiety should be confirmed using standard analytical techniques.

Analytical Methods for Peptide Characterization:

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and quantificationA single major peak indicating high purity (>95%)
Mass Spectrometry (MS) Molecular weight confirmationObserved mass should match the calculated mass of the peptide
Tandem MS (MS/MS) Sequence verificationFragmentation pattern confirms the amino acid sequence, including the morpholine moiety
NMR Spectroscopy Structural elucidationProvides detailed information on the three-dimensional structure of the peptide

Logical Flow for Peptide Analysis:

Peptide_Analysis_Flow Crude_Peptide Crude Peptide Purification Purification by RP-HPLC Crude_Peptide->Purification Purity_Check Purity Assessment (Analytical RP-HPLC) Purification->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Confirmation Structural_Analysis Structural Analysis (NMR, CD Spectroscopy) Identity_Confirmation->Structural_Analysis Final_Product Characterized Peptide Structural_Analysis->Final_Product

Workflow for the analysis and characterization of the synthesized peptide.

Conclusion

The incorporation of this compound into peptide chains is achievable through standard solid-phase and solution-phase synthesis techniques. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel morpholine-containing peptides. Due to the unique structure of this building block, optimization of coupling times and reagents may be necessary to achieve high yields and purity. Thorough characterization of the final peptide product is essential to confirm its identity and quality.

References

(R)-N-Boc-Morpholine-2-acetic acid: A Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-Morpholine-2-acetic acid is a valuable chiral intermediate in the pharmaceutical industry, prized for its role in the enantioselective synthesis of complex molecules, particularly those targeting the central nervous system. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The (R)-configuration at the 2-position of the morpholine ring, combined with the protected amine and the carboxylic acid functionality, makes this molecule a versatile synthon for the construction of a variety of bioactive compounds.

Physicochemical Properties

PropertyValueReference
CAS Number 1257848-48-8N/A
Molecular Formula C₁₁H₁₉NO₅N/A
Molecular Weight 245.27 g/mol N/A
Appearance White to off-white solidN/A
Storage 2-8°C, under inert atmosphereN/A

Spectroscopic Data

¹H NMR (typical) : The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), and complex multiplets for the morpholine ring protons between 2.5 and 4.0 ppm. The proton at the chiral center (C2) would likely appear as a multiplet. The methylene protons of the acetic acid moiety would also be observed in the aliphatic region.

¹³C NMR (typical) : The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 80 ppm. The methyl carbons of the Boc group would appear around 28 ppm. The carbons of the morpholine ring would resonate in the range of 40-70 ppm. The carbonyl carbon of the acetic acid would be expected in the 170-180 ppm region.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is in the synthesis of reboxetine analogs . Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression. The enantiopurity of these drugs is crucial for their pharmacological activity and to minimize off-target effects. This compound serves as a key chiral building block to introduce the desired stereochemistry in these molecules.

The general synthetic strategy involves the coupling of the carboxylic acid group of this compound with a suitable amine or alcohol, followed by further functional group manipulations and deprotection of the Boc group to yield the final active pharmaceutical ingredient (API).

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Enzyme-Catalyzed Kinetic Resolution

This protocol describes a key step in obtaining the enantiomerically pure starting material.

Workflow Diagram:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Conversion to Target Compound start N-Benzylethanolamine + 2-Chloroacrylonitrile cyclization t-BuOK promoted cyclization start->cyclization alcoholysis n-BuOH, H2SO4 cyclization->alcoholysis racemic_ester Racemic n-butyl 4-benzylmorpholine-2-carboxylate alcoholysis->racemic_ester resolution Candida rugosa lipase t-BuOMe/H2O, rt racemic_ester->resolution r_ester (R)-ester resolution->r_ester unreacted s_acid (S)-acid resolution->s_acid hydrolyzed n_boc_protection N-Boc Protection r_ester->n_boc_protection hydrolysis Base Hydrolysis n_boc_protection->hydrolysis target This compound hydrolysis->target

Caption: Workflow for the synthesis of this compound.

Materials:

  • Racemic n-butyl 4-benzylmorpholine-2-carboxylate

  • Candida rugosa lipase

  • tert-Butyl methyl ether (t-BuOMe)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Enzymatic Resolution:

    • A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (e.g., 50 g) in t-BuOMe (1 L) is added to a solution of Candida rugosa lipase (e.g., 1 g) in water (1 L).

    • The mixture is stirred vigorously at room temperature for 24-30 hours, with the reaction progress monitored by HPLC.

    • After completion, the phases are separated. The aqueous layer is washed with t-BuOMe.

    • The combined organic layers are washed with water, dried over MgSO₄, and concentrated under vacuum to yield the unreacted (R)-ester.

  • N-Boc Protection:

    • The obtained (R)-ester is subjected to N-debenzylation followed by N-Boc protection. A typical procedure involves hydrogenation using Pd/C catalyst followed by reaction with Boc₂O in a suitable solvent like dichloromethane or tetrahydrofuran in the presence of a base (e.g., triethylamine).

  • Ester Hydrolysis:

    • The N-Boc protected (R)-ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of methanol and water.

    • After completion of the reaction, the mixture is acidified with HCl and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to afford this compound.

Quantitative Data:

StepProductYieldEnantiomeric Excess (ee)
Enzymatic Resolution(R)-n-butyl 4-benzylmorpholine-2-carboxylate~49%>99%
Overall SynthesisThis compound46%>99%
Protocol 2: Synthesis of a Reboxetine Analog from this compound

This protocol outlines the general steps to utilize the chiral intermediate in the synthesis of a final drug molecule.

Workflow Diagram:

G start This compound coupling Amide Coupling (e.g., with a substituted aniline) start->coupling intermediate N-Boc protected amide intermediate coupling->intermediate reduction Reduction of amide and carboxylic acid intermediate->reduction deprotection Boc Deprotection (e.g., HCl or TFA) reduction->deprotection final_product Reboxetine Analog (API) deprotection->final_product

Caption: General workflow for the synthesis of a reboxetine analog.

Materials:

  • This compound

  • A substituted aniline or other suitable coupling partner

  • Coupling agents (e.g., EDC, HOBt)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane, dimethylformamide)

  • Reducing agent (e.g., borane-tetrahydrofuran complex)

  • Acid for deprotection (e.g., HCl in dioxane or trifluoroacetic acid)

Procedure:

  • Amide Coupling:

    • To a solution of this compound in a suitable solvent, add the coupling agents and the substituted aniline.

    • The reaction is stirred at room temperature until completion.

    • The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the amide intermediate.

  • Reduction:

    • The amide intermediate is then reduced to the corresponding amine using a suitable reducing agent.

  • Boc Deprotection:

    • The N-Boc protecting group is removed by treatment with a strong acid.

    • After the reaction is complete, the solvent is removed under vacuum, and the resulting salt of the final product can be purified by crystallization.

Conclusion

This compound is a key chiral intermediate that enables the efficient and stereoselective synthesis of important pharmaceutical compounds, most notably reboxetine and its analogs. The protocols outlined above, particularly the enzymatic kinetic resolution, provide a robust pathway to obtain this valuable building block in high enantiomeric purity. Its application highlights the importance of chiral synthons in modern drug development for producing safer and more effective medicines.

Application Notes and Protocols for the Coupling of (R)-N-Boc-Morpholine-2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-Morpholine-2-acetic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints and physicochemical properties. As a cyclic, sterically hindered amino acid analog, its incorporation into peptide chains or small molecules often presents challenges. Standard amide bond formation protocols may result in low yields, racemization, and incomplete reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for successful synthesis.

These application notes provide a comprehensive overview of recommended coupling protocols for this compound, focusing on robust and high-yielding methodologies. The protocols detailed below are suitable for both solution-phase and solid-phase synthesis, catering to a wide range of research and development applications.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered carboxylic acids like this compound. The following table summarizes the performance of several commonly employed high-efficiency reagents for such challenging couplings. The yields presented are representative for sterically hindered systems and may vary depending on the specific amine coupling partner and reaction conditions.

Coupling ReagentReagent ClassTypical Yield Range (%)Key AdvantagesPotential Drawbacks
HATU Aminium Salt85-95High reactivity and speed, effective for hindered couplings.[1]Can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU Aminium Salt80-90Widely used, reliable, and cost-effective.Can also cause guanidinylation side reactions.[2]
PyBOP Phosphonium Salt80-95High efficiency, minimizes racemization, no guanidinylation side reaction.Byproducts can be difficult to remove in solution-phase.
COMU Aminium Salt85-95High efficiency, good safety profile (not based on potentially explosive HOBt/HOAt), and good solubility.
DIC/HOAt Carbodiimide/Additive75-85Cost-effective, avoids guanidinylation.Slower reaction times compared to onium salts.

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound. It is crucial to optimize these conditions for specific amine substrates and the desired scale of the reaction.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine in solution.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine coupling partner (1.0-1.2 equivalents), HATU (1.1 equivalents), and DIPEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For particularly hindered amines, the reaction time may need to be extended or gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DMF add_reagents Add Amine, HATU, and DIPEA start->add_reagents react Stir at room temperature for 2-4 hours add_reagents->react monitor Monitor by TLC or LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute If complete wash Wash with NaHCO3, Water, and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Solution-Phase Coupling Workflow using HATU.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., MBHA resin)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection steps (not detailed in this coupling protocol)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF in a suitable reaction vessel.

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimum amount of DMF. Add DIPEA (6.0 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative test indicates the completion of the coupling reaction.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Repeat Coupling (if necessary): If the monitoring test is positive, indicating incomplete coupling, repeat steps 2-5.

  • Capping (Optional): If residual unreacted amines remain after a second coupling, they can be capped using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to prevent the formation of deletion sequences.

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring cluster_washing Washing swell_resin Swell peptide-resin in DMF add_to_resin Add activated acid to resin swell_resin->add_to_resin activate_acid Pre-activate this compound with HBTU/DIPEA activate_acid->add_to_resin agitate Agitate for 1-2 hours at RT add_to_resin->agitate kaiser_test Perform Kaiser Test agitate->kaiser_test kaiser_test->activate_acid Positive (Repeat Coupling) wash_resin Wash resin with DMF and DCM kaiser_test->wash_resin Negative next_cycle Proceed to next deprotection/coupling cycle wash_resin->next_cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle.

Troubleshooting and Optimization

  • Low Yields: For particularly challenging couplings, consider using a more potent coupling reagent like COMU. Increasing the reaction time, temperature (e.g., to 40-50 °C), or the equivalents of the coupling reagent and acid may also improve the yield.

  • Racemization: To minimize the risk of racemization, especially during fragment coupling, it is advisable to use phosphonium-based reagents like PyBOP or to add an epimerization suppressant such as 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides.[3] Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is also recommended over less hindered bases.

  • Guanidinylation: When using aminium/uronium-based reagents (e.g., HATU, HBTU), avoid using a large excess of the coupling reagent to prevent the unwanted guanidinylation of the N-terminal amine.[2] In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can also minimize this side reaction.

Conclusion

The successful incorporation of this compound into molecular scaffolds is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For most applications, aminium-based reagents such as HATU and HBTU, or phosphonium-based reagents like PyBOP, offer a reliable and high-yielding approach. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols: Deprotection of the Boc Group from Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from morpholine derivatives. The Boc group is a crucial tool in organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities.[1] Its removal is a common and critical step in many synthetic pathways. These notes offer an overview of the common acidic deprotection methods, quantitative data for various conditions, detailed experimental protocols, and visualizations of the underlying chemical processes.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is widely used to protect amines due to its stability in a variety of reaction conditions, including those that are nucleophilic and basic.[1] Deprotection is most commonly achieved under acidic conditions, which efficiently cleave the carbamate to reveal the free amine.[2][3] The choice of acid and reaction conditions can be tailored to the specific substrate, especially when other acid-sensitive functional groups are present.[4] The most prevalent reagents for this transformation are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[5][6]

The generally accepted mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate oxygen by an acid.[1][7] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid.[1] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[1][7]

A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be mitigated by the use of scavengers.[8][9]

Chemical Reaction Pathway

Boc_Deprotection_Mechanism Start Boc-Protected Morpholine Protonation Protonated Carbamate Start->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Free_Amine Free Morpholine (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+ Deprotection_Workflow Start Dissolve Boc-Amine in Solvent Reaction Add Acid (e.g., TFA or HCl) Stir at RT Start->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Work-up Monitor->Workup Reaction Complete Neutralize Neutralize with Base (e.g., NaHCO3) Workup->Neutralize TFA Method Precipitate Precipitation of HCl Salt Workup->Precipitate HCl Method Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Isolate_Free_Amine Isolate Free Amine Dry->Isolate_Free_Amine Filter Filter and Wash with Ether Precipitate->Filter Isolate_HCl_Salt Isolate Amine HCl Salt Filter->Isolate_HCl_Salt Troubleshooting_Tree Problem Problem Observed Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Product Side Product Formation (t-Butylation) Problem->Side_Product Degradation Degradation of Substrate Problem->Degradation Solution1 Increase Acid Concentration Increase Reaction Time Increase Temperature Incomplete_Reaction->Solution1 Solution Solution2 Add Scavenger (e.g., Triisopropylsilane, Anisole) Side_Product->Solution2 Solution Solution3 Use Milder Conditions (e.g., lower acid conc., lower temp.) Switch to alternative method Degradation->Solution3 Solution

References

Application Notes and Protocols: The Use of Morpholine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical and metabolic properties.[1] This six-membered heterocyclic ether amine is a common feature in a multitude of approved drugs and clinical candidates, contributing to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] Its synthetic accessibility and the ability of its derivatives to engage in a wide range of biological activities make it a versatile building block in drug discovery.[1][4][5]

This document provides detailed application notes on several key drugs and drug candidates containing the morpholine scaffold, along with protocols for their synthesis and biological evaluation.

Therapeutic Applications and Mechanisms of Action

Morpholine-containing compounds have demonstrated efficacy across a broad spectrum of diseases, including cancer, infectious diseases, central nervous system (CNS) disorders, and chemotherapy-induced nausea and vomiting. The morpholine moiety can play various roles: acting as a pharmacophore to interact with biological targets, serving as a scaffold to orient other functional groups, or modulating the overall pharmacokinetic properties of the molecule.[6]

Anticancer Agents: Gefitinib (Iressa®)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[7][8][9] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile.

Signaling Pathway:

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[3][8] This blockade disrupts the PI3K/Akt and MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and migration.[7][10]

gefitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Gefitinib Signaling Pathway

Quantitative Data: Gefitinib Activity

Cell LineEGFR Mutation StatusIC50 (µM)Reference
PC-9Exon 19 deletion0.077[11]
HCC827Exon 19 deletion0.013[11]
H3255L858R0.003[11]
H1650Exon 19 deletion>10[6][12]
A549Wild-type>10[12]
H1975L858R, T790M>10[12]
Antibacterial Agents: Linezolid (Zyvox®)

Linezolid is an oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][13] The morpholine ring is a key component of its structure.

Mechanism of Action:

Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1][13] This action prevents the formation of a functional 70S initiation complex, a unique mechanism that differs from other protein synthesis inhibitors.[1][4][14]

linezolid_mechanism cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Linezolid Linezolid Linezolid->Ribosome Binds to 23S rRNA Linezolid->InitiationComplex Inhibits

Linezolid Mechanism of Action

Quantitative Data: Linezolid Activity

OrganismMIC Range (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus≤0.5 - 42[15]
Coagulase-negative staphylococci≤0.5 - 41[15]
Enterococcus faecalis1 - 42[15]
Enterococcus faecium0.5 - 42[15]
Streptococcus pneumoniae0.5 - 21[15]
Antiemetic Agents: Aprepitant (Emend®)

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][16] The morpholine core is crucial for its high binding affinity to the NK1 receptor.[10]

Signaling Pathway:

Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. When released in the brain's vomiting center, it triggers the emetic reflex.[2][16] Aprepitant competitively blocks the binding of Substance P to the NK1 receptor, thereby preventing downstream signaling that leads to nausea and vomiting.[2][5][16]

aprepitant_pathway cluster_neuron Neuron in Vomiting Center NK1R NK1 Receptor Emesis Emetic Signal NK1R->Emesis Activates SubstanceP Substance P SubstanceP->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks

Aprepitant Signaling Pathway

Quantitative Data: Aprepitant Binding Affinity

ReceptorBinding Affinity (IC50)Reference
Human NK10.1 nM[10]
Human NK24500 nM[10]
Human NK3300 nM[10]
Antidepressants: Reboxetine (Edronax®)

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[17][18][19] Its morpholine structure contributes to its selectivity for the norepinephrine transporter (NET).[20]

Mechanism of Action:

Reboxetine binds to the norepinephrine transporter on presynaptic neurons, blocking the reuptake of norepinephrine from the synaptic cleft.[3][17] This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[17]

reboxetine_mechanism cluster_synapse Noradrenergic Synapse Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Releases Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE->Postsynaptic Binds to Receptors NE->NET Reuptake Reboxetine Reboxetine Reboxetine->NET Inhibits

Reboxetine Mechanism of Action

Quantitative Data: Reboxetine Binding Affinity

TransporterBinding Affinity (Ki, nM)Reference
Norepinephrine Transporter (NET)>1,000[21]
Serotonin Transporter (SERT)>1,000[21]
Dopamine Transporter (DAT)>1,000[21]
Novel Anticancer Targets: FEN1 Inhibitors

Flap endonuclease-1 (FEN1) is a critical enzyme in DNA replication and repair.[21][22] Inhibitors of FEN1, some of which incorporate a morpholine scaffold, are being investigated as potential anticancer agents, particularly in combination with other DNA damaging agents or in cancers with specific DNA repair deficiencies.[1][13]

Signaling Pathway/Mechanism:

Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments during DNA replication, causing replication fork collapse and DNA double-strand breaks.[1] This induces a DNA damage response, activating pathways such as the Fanconi anemia (FA) and homologous recombination (HR) pathways.[1] In cancers with deficiencies in these repair pathways (e.g., BRCA mutations), FEN1 inhibition can lead to synthetic lethality.

fen1_pathway cluster_nucleus Cell Nucleus FEN1 FEN1 Replication DNA Replication (Okazaki Fragment Processing) FEN1->Replication DSB DNA Double-Strand Breaks Replication->DSB Leads to DDR DNA Damage Response (FA, HR pathways) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces in Repair-Deficient Cells FEN1_Inhibitor FEN1 Inhibitor FEN1_Inhibitor->FEN1 Inhibits

FEN1 Inhibitor Mechanism

Quantitative Data: FEN1 Inhibitor Activity

CompoundFEN1 Inhibition (IC50)Cell LineGI50 (µM)Reference
Compound 1 (N-hydroxyurea series)-212 cell lines (mean)15.5[1]
PTPD0.022 µM--[13]
Related PTPD analog0.046 µM--[13]

Experimental Protocols

Synthesis of a Gefitinib Analogue

This protocol describes a general method for the synthesis of a Gefitinib analogue, which can be adapted for the synthesis of Gefitinib itself.[3][9][23]

synthesis_workflow Start Start: 2,4-dichloro-6,7- dimethoxyquinazoline Step1 Step 1: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline Start->Step1 Step2 Step 2: Demethylation Step1->Step2 Step3 Step 3: O-alkylation with 3-morpholinopropyl chloride Step2->Step3 Product Final Product: Gefitinib Analogue Step3->Product

Gefitinib Analogue Synthesis Workflow

Materials:

  • 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline

  • 4-fluoro-3-chloroaniline

  • Methanol

  • Reflux apparatus

  • Stirring plate and stir bar

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g) in methanol (1200 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[9]

  • Stir the mixture for 15 minutes at 25-30°C to ensure complete dissolution.[9]

  • Prepare a solution of 4-fluoro-3-chloroaniline (213 g) in methanol (400 ml).[9]

  • Add the aniline solution to the quinazoline solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold methanol.

  • Dry the product under vacuum to obtain the Gefitinib analogue.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol describes a colorimetric assay to determine the cytotoxic effects of a morpholine-containing compound, such as Gefitinib, on cancer cell lines.[6][12]

Materials:

  • Cancer cell lines (e.g., PC-9, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (e.g., Gefitinib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL in a volume of 200 µL per well.[6]

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 10 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plates for 72 hours at 37°C.[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • After the incubation with MTT, carefully remove the medium containing MTT.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 560 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Conclusion

The morpholine scaffold continues to be a highly valuable component in the design and development of new therapeutic agents. Its favorable properties and synthetic tractability ensure its continued prominence in medicinal chemistry. The examples and protocols provided here offer a glimpse into the diverse applications of morpholine-containing compounds and provide a foundation for researchers to explore their potential further. As our understanding of disease biology deepens, the strategic incorporation of the morpholine moiety will undoubtedly contribute to the discovery of next-generation medicines.

References

Application Notes and Protocols for the Chiral Resolution of Morpholine-2-Acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of morpholine-2-acetic acid enantiomers. The methods described herein are essential for the preparation of enantiomerically pure morpholine-2-acetic acid, a valuable building block in medicinal chemistry and drug development. The protocols cover both classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution, offering versatile approaches to suit different research and development needs.

Introduction

Morpholine-2-acetic acid is a key heterocyclic scaffold found in a variety of biologically active compounds. The chirality at the C2 position of the morpholine ring often plays a crucial role in the pharmacological activity and selectivity of these molecules. Consequently, the ability to isolate or synthesize the individual enantiomers of morpholine-2-acetic acid is of significant importance. This document outlines two effective methods for achieving this separation: classical resolution with a chiral resolving agent and enzymatic kinetic resolution.

Methods for Chiral Resolution

There are several established techniques for separating the enantiomers of a racemic mixture.[1][2] For morpholine-2-acetic acid, a carboxylic acid, the most common and effective methods include:

  • Classical Resolution by Diastereomeric Salt Formation: This technique involves the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][3][4] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one of the enantiomers of a racemic mixture.[2][5] For morpholine-2-acetic acid, this often involves the enantioselective hydrolysis of a racemic ester derivative.[6][7] This results in the formation of one enantiomer of the acid and the unreacted ester of the other enantiomer, which can then be separated.

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical technique to determine the enantiomeric purity of a sample.[8][9][10] It can also be employed for preparative separations, although it may be less cost-effective for large-scale production compared to classical or enzymatic resolution.[11]

This document will provide detailed protocols for the first two methods.

Classical Resolution via Diastereomeric Salt Formation

This method is a robust and scalable approach for obtaining enantiomerically pure morpholine-2-acetic acid. The selection of the appropriate chiral resolving agent is critical for successful separation.[11] Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.[12]

Experimental Protocol: Classical Resolution
  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic morpholine-2-acetic acid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent, also heated.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2 to protonate the morpholine-2-acetic acid.

    • Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched morpholine-2-acetic acid.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting a small sample to a diastereomeric derivative and analyzing by NMR spectroscopy.

    • Measure the optical rotation using a polarimeter.

Logical Workflow for Classical Resolution

G racemic_acid Racemic Morpholine-2-Acetic Acid salt_formation Salt Formation (in solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble precipitates more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble remains in solution acidification_solid Acidification (e.g., HCl) & Extraction less_soluble->acidification_solid acidification_liquid Acidification & Extraction (from Mother Liquor) more_soluble->acidification_liquid enantiomer1 Enantiomer 1 (e.g., (R)-Morpholine-2-acetic acid) acidification_solid->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (S)-Morpholine-2-acetic acid) acidification_liquid->enantiomer2

Caption: Workflow for classical chiral resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method for obtaining chiral compounds. For morpholine-2-acetic acid, this is typically performed on a suitable ester derivative (e.g., methyl or ethyl ester). Lipases are commonly used to catalyze the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.[6]

Experimental Protocol: Enzymatic Resolution
  • Synthesis of Racemic Ester:

    • Prepare the racemic methyl or ethyl ester of morpholine-2-acetic acid using standard esterification methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of strong acid).

  • Enzymatic Hydrolysis:

    • Suspend the racemic morpholine-2-acetic acid ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Add a lipase (e.g., Candida rugosa lipase or Burkholderia cepacia lipase). The amount of enzyme will depend on its activity and the scale of the reaction.

    • Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress of the reaction by chiral HPLC or TLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • The organic layer will contain the unreacted ester enantiomer.

    • The aqueous layer will contain the hydrolyzed acid enantiomer.

    • Separate the layers. The acid can be isolated from the aqueous layer by extraction with a more polar solvent or by lyophilization after neutralization. The unreacted ester can be isolated from the organic layer by drying and evaporation of the solvent.

  • Hydrolysis of Unreacted Ester (Optional):

    • The unreacted ester can be hydrolyzed chemically (e.g., using aqueous NaOH followed by acidification) to obtain the other enantiomer of morpholine-2-acetic acid.

  • Analysis:

    • Determine the enantiomeric excess of the resulting acid and the unreacted ester using chiral HPLC.

Experimental Workflow for Enzymatic Resolution

G racemic_ester Racemic Morpholine-2-acetic acid ester enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Lipase, buffer) racemic_ester->enzymatic_hydrolysis mixture Mixture of: (S)-Acid and (R)-Ester enzymatic_hydrolysis->mixture separation Acid-Base Extraction mixture->separation s_acid (S)-Morpholine-2-acetic acid separation->s_acid to aqueous phase r_ester (R)-Morpholine-2-acetic acid ester separation->r_ester to organic phase chemical_hydrolysis Chemical Hydrolysis (e.g., NaOH, then HCl) r_ester->chemical_hydrolysis r_acid (R)-Morpholine-2-acetic acid chemical_hydrolysis->r_acid

Caption: Workflow for enzymatic kinetic resolution.

Data Presentation

The following table summarizes representative quantitative data for the enzymatic resolution of a morpholine-2-carboxylic acid derivative, which is analogous to morpholine-2-acetic acid. The data is based on findings for the resolution of N-Boc-morpholine-2-carboxylic acid n-butyl ester.[6]

MethodSubstrateEnzymeProduct 1 ((S)-Acid) YieldProduct 1 e.e.Product 2 ((R)-Ester) YieldProduct 2 e.e.Reference
Enzymatic HydrolysisRacemic n-butyl N-Boc-morpholine-2-carboxylateCandida rugosa lipase97%>99%94%>99%[6]

Note: The yields are calculated based on the theoretical maximum of 50% for each enantiomer in a kinetic resolution.

Conclusion

The chiral resolution of morpholine-2-acetic acid is a critical step in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Both classical resolution via diastereomeric salt formation and enzymatic kinetic resolution are powerful and effective methods for achieving this separation. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the availability of specific chiral resolving agents or enzymes. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully resolve the enantiomers of morpholine-2-acetic acid and its derivatives.

References

Application Notes and Protocols for the Synthesis of CNS Drug Candidates Utilizing Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of central nervous system (CNS) drug candidates incorporating the morpholine scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, frequently employed to enhance CNS penetration, modulate pharmacokinetic properties, and interact with key biological targets.[1][2] This document covers the synthesis of morpholine derivatives targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE), the PI3K/mTOR signaling pathway, and cannabinoid receptors, along with protocols for their biological evaluation.

Rationale for Utilizing Morpholine in CNS Drug Design

The morpholine ring is a versatile heterocyclic motif that offers several advantages in the design of CNS-active compounds:

  • Improved Physicochemical Properties: The presence of both a nitrogen and an oxygen atom in the morpholine ring provides a balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across the blood-brain barrier (BBB).[3]

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]

  • Structural Versatility: The secondary amine of the morpholine ring serves as a convenient handle for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity and selectivity.[3]

  • Favorable pKa: The pKa of the morpholine nitrogen is typically in the physiological range, which can be advantageous for target binding and cellular uptake.[2]

Synthesis and Evaluation of Morpholine-Based Dual Inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)

Dual-target inhibitors of MAO-B and AChE are promising therapeutic agents for the treatment of neurodegenerative diseases like Alzheimer's disease. The following sections detail the synthesis and evaluation of morpholine-containing chalcones as such inhibitors.

Quantitative Data
Compound IDTargetIC50 (µM)Reference
MO1 MAO-B0.030[3]
AChE> 40[3]
MO5 MAO-B1.31[3]
AChE6.1[3]
MO7 MAO-B0.25[3]
AChE> 40[3]
MO9 MAO-B0.36[3]
AChE12.01[3]
Experimental Protocols

Synthesis of (E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one (a representative morpholine-based chalcone)

This protocol describes a Claisen-Schmidt condensation reaction.

  • Materials:

    • 4-Morpholinoacetophenone

    • Benzaldehyde

    • Ethanol

    • Potassium hydroxide (KOH)

    • Deionized water

    • Ice

  • Procedure:

    • Dissolve 4-morpholinoacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium hydroxide (2.0 eq) in water to the stirred mixture.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the crude product and recrystallize from ethanol to afford the pure chalcone.[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.[5]

  • Materials:

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well.

    • Add 125 µL of Tris-HCl buffer.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6]

Diagrams

MAO_AChE_Signaling Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidation DOPAC DOPAC MAOB->DOPAC Morpholine_Chalcone Morpholine-Based Chalcone Inhibitor Morpholine_Chalcone->AChE Morpholine_Chalcone->MAOB

Inhibition of AChE and MAO-B by morpholine-based chalcones.

Chalcone_Synthesis_Workflow start Start reactants 4-Morpholinoacetophenone + Benzaldehyde + Ethanol start->reactants base_addition Add aq. KOH (Ice Bath) reactants->base_addition stirring Stir at RT (4-6 hours) base_addition->stirring precipitation Pour into Ice Water stirring->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize (Ethanol) filtration->purification product Pure Chalcone purification->product

Workflow for the synthesis of morpholine-based chalcones.

Synthesis and Evaluation of Morpholine-Containing PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade in cell proliferation and survival, and its dysregulation is implicated in various cancers, including those of the CNS. Morpholine derivatives have been successfully developed as potent inhibitors of this pathway.

Quantitative Data
Compound IDTargetIC50 (nM)Reference
Pictilisib (GDC-0941) PI3Kα3[7]
PI3Kβ33[8]
PI3Kδ3[8]
PI3Kγ75[8]
mTOR580[8]
Experimental Protocols

Synthesis of Pictilisib (GDC-0941)

The synthesis of Pictilisib is a multi-step process. A key step involves the coupling of a morpholine-substituted pyrimidine core with a sulfonamide side chain.

  • Materials:

    • 2-(4-((4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)-2-methylpropanenitrile

    • 3-((methylsulfonyl)methyl)aniline

    • Reagents for diazotization (e.g., sodium nitrite, HCl)

    • Copper(I) chloride

    • Appropriate solvents (e.g., acetonitrile, water)

  • Procedure (Illustrative Key Step - Sandmeyer Reaction):

    • Dissolve 3-((methylsulfonyl)methyl)aniline (1.0 eq) in an acidic aqueous solution (e.g., HCl/water) and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of 2-(4-((4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)-2-methylpropanenitrile and copper(I) chloride in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the pyrimidine solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Work up the reaction by quenching with a suitable reagent, extracting the product into an organic solvent, and purifying by column chromatography. (Note: This is a simplified representation of a potential synthetic step. The actual synthesis is more complex and proprietary).

PI3Kα Inhibition Assay (HTRF)

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate by PI3Kα.[9][10]

  • Materials:

    • Recombinant human PI3Kα

    • PIP2 (substrate)

    • ATP

    • HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and streptavidin-APC)

    • Assay buffer

    • Test compound (dissolved in DMSO)

    • 384-well low-volume microplate

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add PI3Kα enzyme and PIP2 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents.

    • Incubate for a further period to allow for signal development.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the IC50 value of the test compound.[11][12]

Diagrams

PI3K_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Pictilisib->mTORC1 weaker

Inhibition of the PI3K/mTOR signaling pathway by Pictilisib.

HTRF_Assay_Workflow start Start dispense Dispense Test Compound, PI3Kα, and PIP2 start->dispense reaction Initiate with ATP Incubate at RT dispense->reaction stop_detect Add HTRF Detection Reagents reaction->stop_detect incubation Incubate for Signal Development stop_detect->incubation read Read Plate (665nm & 620nm) incubation->read analysis Calculate HTRF Ratio Determine IC50 read->analysis

Workflow for the PI3Kα HTRF inhibition assay.

Synthesis and Evaluation of Morpholine-Containing Cannabinoid Receptor Modulators

Cannabinoid receptors, particularly CB1 and CB2, are important targets for the treatment of various CNS disorders, including pain, inflammation, and neurodegenerative diseases. Morpholine derivatives have been explored as both agonists and antagonists of these receptors.

Quantitative Data
Compound IDTargetKi (nM)Functional ActivityReference
SLV-330 CB1-Antagonist[13]
Representative Agonist CB2-Agonist[12]
Experimental Protocols

General Synthesis of Morpholine-Containing Cannabinoid Receptor Ligands

The synthesis often involves the modification of a core scaffold known to bind to cannabinoid receptors, with the introduction of a morpholine moiety to modulate physicochemical properties and/or interact with the receptor. A common synthetic strategy is the N-alkylation of a parent amine with a morpholino-containing electrophile.

  • Materials:

    • Core scaffold with a nucleophilic amine (e.g., an amino-indole or similar heterocycle)

    • 4-(2-Chloroethyl)morpholine hydrochloride

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • A suitable solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • To a solution of the amine-containing core scaffold (1.0 eq) in the chosen solvent, add the base (2-3 eq).

    • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) to the mixture.

    • Heat the reaction mixture at an appropriate temperature (e.g., 80-100°C) for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired morpholine-containing cannabinoid receptor ligand.

GTPγ[35S] Binding Assay for CB1 Receptor Activation

This assay measures the functional activity of ligands at G-protein coupled receptors like CB1 by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[14][15]

  • Materials:

    • Membrane preparation from cells expressing the CB1 receptor

    • [35S]GTPγS

    • GDP

    • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)

    • Test compound (agonist or antagonist)

    • A standard agonist (e.g., CP-55,940)

    • Scintillation cocktail and counter

  • Procedure:

    • In a microcentrifuge tube, combine the membrane preparation, GDP, and the test compound (for antagonist studies, pre-incubate with the antagonist before adding the agonist).

    • Initiate the binding reaction by adding [35S]GTPγS.

    • For agonist studies, include a standard agonist at a fixed concentration.

    • Incubate the mixture at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Determine the specific binding and analyze the data to calculate EC50 (for agonists) or IC50/Ki (for antagonists).[16]

Diagrams

Cannabinoid_Receptor_Signaling Ligand Cannabinoid Ligand (Agonist) CB1_Receptor CB1 Receptor Ligand->CB1_Receptor Binds G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation, Neurotransmitter Release) G_Protein->Downstream cAMP cAMP Adenylyl_Cyclase->cAMP produces Antagonist Morpholine-Containing Antagonist (e.g., SLV-330) Antagonist->CB1_Receptor

Modulation of cannabinoid receptor signaling.

SAR_Logic Start Initial Lead Compound Add_Morpholine Introduce Morpholine Moiety Start->Add_Morpholine Assess_Properties Assess Physicochemical Properties Add_Morpholine->Assess_Properties Improved_Solubility Improved Solubility? (Yes/No) Assess_Properties->Improved_Solubility Improved_BBB Improved BBB Permeability? (Yes/No) Improved_Solubility->Improved_BBB Yes Optimize Further Scaffold Modification Improved_Solubility->Optimize No Assess_Activity Assess Biological Activity Improved_BBB->Assess_Activity Yes Improved_BBB->Optimize No Potency_Selectivity Desired Potency & Selectivity Achieved? (Yes/No) Assess_Activity->Potency_Selectivity Potency_Selectivity->Optimize No Candidate CNS Drug Candidate Potency_Selectivity->Candidate Yes Optimize->Add_Morpholine

Logical workflow for SAR studies incorporating a morpholine moiety.

Blood-Brain Barrier Permeability Assay

A critical step in the development of CNS drugs is to assess their ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB penetration.[1]

Experimental Protocol: PAMPA-BBB Assay
  • Materials:

    • PAMPA plate (a filter plate with a hydrophobic PVDF membrane and a matching acceptor plate)

    • Porcine brain lipid extract

    • Dodecane

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compound stock solution (in DMSO)

    • 96-well UV plate for analysis

    • Plate shaker

  • Procedure:

    • Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane and allow the solvent to evaporate.

    • Fill the wells of the acceptor plate with PBS buffer.

    • Place the lipid-coated filter plate on top of the acceptor plate, ensuring no air bubbles are trapped.

    • Prepare the donor solutions by diluting the test compound stock solutions in PBS to the final desired concentration (final DMSO concentration should be low, e.g., <1%).

    • Add the donor solutions to the wells of the filter plate.

    • Incubate the assembled plate at room temperature on a plate shaker for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

    • Calculate the effective permeability (Pe) of the compound.[17][18]

This document provides a foundational framework for the synthesis and evaluation of morpholine-containing CNS drug candidates. The provided protocols are illustrative and may require optimization based on the specific compounds and targets of interest.

References

Application Notes and Protocols: Incorporating (R)-N-Boc-Morpholine-2-acetic acid into Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block, into novel heterocyclic scaffolds with potential therapeutic applications. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of bioactive molecules.[1][2] This document outlines two exemplary synthetic routes to generate novel diketopiperazine and benzimidazole derivatives, complete with experimental procedures, quantitative data, and workflow visualizations.

Synthesis of Novel Diketopiperazines

Diketopiperazines are a class of cyclic dipeptides that exhibit a wide range of biological activities.[3] By incorporating the this compound scaffold, novel diketopiperazines with unique three-dimensional structures and potential for enhanced bioactivity can be synthesized.

Experimental Protocol: Synthesis of a Morpholine-Containing Diketopiperazine

This protocol details the synthesis of a novel diketopiperazine via the coupling of this compound with an amino acid ester, followed by deprotection and intramolecular cyclization.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Peptide Coupling:

    • To a solution of this compound (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes.

    • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (2.5 eq).

    • Add the amino acid ester solution to the activated morpholine acetic acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (ethyl acetate/hexane gradient) to yield the dipeptide intermediate.

  • Boc Deprotection and Cyclization:

    • Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent such as methanol and heat to reflux to induce intramolecular cyclization.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude diketopiperazine by flash column chromatography or recrystallization.

Quantitative Data:
StepProductYield (%)Purity (%)Analytical Method
1Dipeptide Intermediate85-95>95LC-MS, NMR
2Diketopiperazine70-85>98LC-MS, NMR, HRMS

Yields and purity are representative and may vary depending on the specific amino acid ester used and reaction conditions.

Synthetic Workflow:

G cluster_0 Peptide Coupling cluster_1 Deprotection & Cyclization A This compound C Activation (EDC, HOBt) A->C B L-Alanine methyl ester D Coupling in DCM B->D C->D E Workup & Purification D->E F Dipeptide Intermediate E->F G Boc Deprotection (TFA/DCM) F->G H Intramolecular Cyclization (Heat) G->H I Purification H->I J Novel Diketopiperazine I->J G cluster_0 Amide Formation cluster_1 Cyclization A This compound C Coupling (HBTU, DIPEA) A->C B o-Phenylenediamine B->C D Workup & Purification C->D E Amide Intermediate D->E F Cyclization in Acetic Acid (Heat) E->F G Neutralization & Workup F->G H Purification G->H I Novel Benzimidazole H->I G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NovelHeterocycle Novel Morpholine Heterocycle NovelHeterocycle->mTOR Inhibition

References

Asymmetric Synthesis of Biologically Active Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of biologically active morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical and metabolic properties.[1][2] This guide focuses on robust and stereoselective methods to access chiral morpholines, which are crucial for optimizing pharmacological activity and reducing off-target effects.

Introduction to Asymmetric Morpholine Synthesis

The synthesis of enantiomerically pure morpholines is a key challenge in medicinal chemistry.[3][4] Several strategies have been developed to control the stereochemistry of the morpholine core, broadly categorized as:

  • Catalytic Enantioselective Methods: These methods introduce chirality using a chiral catalyst, offering high efficiency and atom economy.[3][5]

  • Substrate-Controlled Diastereoselective Methods: In this approach, the stereochemistry of the starting material directs the formation of a specific diastereomer.[6][7]

  • Use of Chiral Building Blocks: This strategy employs readily available enantiopure starting materials from the chiral pool to construct the morpholine ring.[8][9][10]

These methodologies have been successfully applied to the synthesis of various biologically active morpholines, including the antiemetic drug Aprepitant and the dual VEGFR/FGFR inhibitor Brivanib.[6][11][12][13][14][15]

Catalytic Enantioselective Synthesis of 3-Substituted Morpholines

A highly efficient one-pot tandem reaction combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the synthesis of 3-substituted morpholines from aminoalkyne substrates.[5][16][17] This method provides high yields and excellent enantioselectivities.[5][16][17]

Logical Workflow for Catalytic Enantioselective Synthesis

G cluster_0 One-Pot Tandem Reaction Aminoalkyne Substrate Aminoalkyne Substrate Ti-catalyzed Hydroamination Ti-catalyzed Hydroamination Aminoalkyne Substrate->Ti-catalyzed Hydroamination Cyclic Imine Intermediate Cyclic Imine Intermediate Ti-catalyzed Hydroamination->Cyclic Imine Intermediate Ru-catalyzed Asymmetric Transfer Hydrogenation Ru-catalyzed Asymmetric Transfer Hydrogenation Cyclic Imine Intermediate->Ru-catalyzed Asymmetric Transfer Hydrogenation Chiral 3-Substituted Morpholine Chiral 3-Substituted Morpholine Ru-catalyzed Asymmetric Transfer Hydrogenation->Chiral 3-Substituted Morpholine

Caption: One-pot tandem catalytic synthesis of 3-substituted morpholines.

Quantitative Data for Catalytic Enantioselective Synthesis
Substrate (R group)Yield (%)ee (%)
Phenyl85>95
4-Methylphenyl82>95
4-Methoxyphenyl80>95
4-Chlorophenyl88>95
2-Thienyl75>95
Cyclohexyl7092
n-Butyl6588

Data extracted from referenced literature; specific conditions may vary.[5][16][17]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Materials:

  • Aminoalkyne substrate

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl--INVALID-LINK-- (Noyori-Ikariya catalyst)

  • Toluene (anhydrous)

  • Formic acid/triethylamine (5:2 mixture)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube under a nitrogen atmosphere, add the aminoalkyne substrate (1.0 mmol) and the Ti catalyst (0.05 mmol) in anhydrous toluene (2.0 mL).

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the formation of the cyclic imine intermediate by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add the Ru catalyst (0.01 mmol) and the formic acid/triethylamine mixture (0.5 mL).

  • Stir the mixture at 28 °C for 12-24 hours until the reduction is complete.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-substituted morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Hydrogenation of Dehydromorpholines

Another powerful catalytic method involves the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst with a large bite angle bisphosphine ligand (e.g., SKP-Rh complex).[18] This approach provides quantitative yields and excellent enantioselectivities for a variety of 2-substituted chiral morpholines.[18]

Quantitative Data for Asymmetric Hydrogenation
Substrate (R group)Yield (%)ee (%)
Phenyl>9998
4-Fluorophenyl>9999
4-Chlorophenyl>9999
4-Bromophenyl>9999
2-Naphthyl>9999
3,5-Dimethylphenyl>9997
2-Thienyl>9998

Data extracted from referenced literature; specific conditions may vary.[3][18]

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 2-Substituted dehydromorpholine substrate

  • [Rh(COD)₂]BF₄

  • SKP ligand

  • Dichloromethane (DCM, anhydrous)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.005 mmol) and the SKP ligand (0.0055 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture for 20 minutes to form the catalyst.

  • Add the dehydromorpholine substrate (0.5 mmol) to the catalyst solution.

  • Transfer the vial to a stainless-steel autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 2-substituted chiral morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Synthesis of Aprepitant

Aprepitant is a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][11] Its synthesis involves the stereoselective construction of a trisubstituted morpholine core. Several asymmetric strategies have been developed, including a highly efficient method utilizing a crystallization-induced diastereoselective transformation.[6][19]

Synthetic Workflow for Aprepitant

G cluster_0 Aprepitant Synthesis N-benzyl ethanolamine N-benzyl ethanolamine Condensation Condensation N-benzyl ethanolamine->Condensation Glyoxylic acid Glyoxylic acid Glyoxylic acid->Condensation Oxazinone Oxazinone Condensation->Oxazinone Lewis Acid Coupling Lewis Acid Coupling Oxazinone->Lewis Acid Coupling Enantiopure Alcohol Enantiopure Alcohol Enantiopure Alcohol->Lewis Acid Coupling Diastereomeric Mixture Diastereomeric Mixture Lewis Acid Coupling->Diastereomeric Mixture Crystallization-Induced Transformation Crystallization-Induced Transformation Diastereomeric Mixture->Crystallization-Induced Transformation Single Diastereomer Single Diastereomer Crystallization-Induced Transformation->Single Diastereomer Further Steps Further Steps Single Diastereomer->Further Steps Aprepitant Aprepitant Further Steps->Aprepitant

Caption: Key steps in the asymmetric synthesis of Aprepitant.

Key Steps and Quantitative Data in Aprepitant Synthesis
StepReagents/ConditionsYield (%)Stereoselectivity
CondensationToluene, reflux~90N/A
Lewis Acid Coupling(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, Lewis Acid~851:1 mixture of diastereomers
Crystallization-Induced TransformationSpecific solvent system>90Single diastereomer
Conversion to AprepitantMulti-step sequence~85 (overall from single diastereomer)High fidelity

Data compiled from various synthetic routes described in the literature.[6][19][20][21]

Experimental Protocol: Crystallization-Induced Diastereoselective Transformation (Key Step)

Materials:

  • Diastereomeric mixture of the acetal intermediate

  • Appropriate solvent system (e.g., heptane/ethyl acetate mixture)

  • Lewis acid catalyst (for equilibration in solution)

Procedure:

  • Dissolve the 1:1 diastereomeric mixture of the acetal in the chosen solvent system at an elevated temperature.

  • Slowly cool the solution to allow for the selective crystallization of the desired diastereomer.

  • The diastereomers will equilibrate in the solution phase, driven by the removal of the less soluble desired diastereomer from the equilibrium through crystallization.

  • Maintain the slurry at a specific temperature for a period to allow for complete conversion to the desired solid-state diastereomer.

  • Isolate the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum.

  • The resulting product is a single, enantiomerically and diastereomerically pure intermediate for the synthesis of Aprepitant.

Conclusion

The asymmetric synthesis of biologically active morpholines is a dynamic field with a range of powerful synthetic methodologies. The choice of strategy depends on the target molecule, the desired stereochemistry, and scalability requirements. The protocols and data presented here provide a foundation for researchers to design and execute efficient and stereoselective syntheses of novel morpholine-containing compounds for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of morpholines, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral morpholines while preventing racemization?

A1: The key to preventing racemization is to employ stereoselective synthetic methods. Some of the most effective strategies include:

  • Starting from Chiral Precursors: Utilizing readily available chiral building blocks such as amino alcohols ensures the stereochemistry is set from the beginning.

  • Asymmetric Catalysis: Employing chiral catalysts, such as rhodium complexes with chiral phosphine ligands for asymmetric hydrogenation, can achieve high enantioselectivity.

  • Substrate-Controlled Diastereoselective Reactions: Designing substrates that favor the formation of one diastereomer over another, for instance, through electrophile-induced cyclization of chiral N-allyl-β-aminoalcohols.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Q2: What are the primary causes of racemization or loss of stereoselectivity during morpholine synthesis?

A2: Racemization can occur at various stages of the synthesis and workup. Common causes include:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for epimerization.

  • Strongly Acidic or Basic Conditions: Exposure to harsh pH during the reaction, workup, or purification can lead to the loss of stereochemical integrity, especially for compounds with acidic protons adjacent to a stereocenter.

  • Inappropriate Catalyst or Reagents: The choice of catalyst, ligand, base, or solvent can significantly impact the stereochemical outcome.

  • Racemization during Purification: The stationary phase used in chromatography (e.g., acidic silica gel) can sometimes cause racemization of sensitive compounds.

Q3: How can I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my morpholine product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of chiral morpholines. For diastereomers, standard achiral HPLC or NMR spectroscopy can often be used to determine the ratio. It is crucial to have a well-resolved separation of the stereoisomers for accurate quantification.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in the Crude Reaction Mixture
Potential Cause Recommended Solution
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Screen a range of solvents to find the optimal one for your specific reaction.
Ineffective Catalyst or Ligand The choice of chiral catalyst or ligand is critical. If using a catalytic method, screen different ligands to find the one that provides the best stereoselectivity for your substrate. Ensure the catalyst is pure and handled under appropriate inert conditions if it is air- or moisture-sensitive.
Inappropriate Base or Acid The strength and steric bulk of a base or acid can influence the transition state. Experiment with different bases or acids to optimize stereoselectivity.
Presence of Impurities Impurities in the starting materials, reagents, or solvents can interfere with the reaction and lead to poor stereoselectivity. Ensure all components are of high purity.
Problem 2: Loss of Enantiomeric Excess (ee) during Workup or Purification
Potential Cause Recommended Solution
Racemization during Aqueous Workup Avoid strongly acidic or basic aqueous solutions during extraction. Use buffered solutions (e.g., saturated aqueous ammonium chloride or sodium bicarbonate) to neutralize the reaction mixture. Minimize the contact time of the chiral product with the aqueous phase.
Epimerization on Silica Gel Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.
High Temperatures during Solvent Removal Prolonged heating can lead to racemization. Use a rotary evaporator at reduced pressure and a moderate temperature to remove the solvent. For highly sensitive compounds, consider non-thermal methods of solvent removal.

Data Presentation: Comparison of Stereoselective Morpholine Synthesis Methods

Synthetic Method Starting Materials Key Reagents/Catalyst Typical Yield Typical Stereoselectivity (ee/dr) References
Asymmetric Hydrogenation Dehydromorpholines[Rh(cod)₂]SbF₆, Chiral Phosphine Ligand (e.g., SKP)>95%up to 99% ee[1]
Copper-Promoted Oxyamination β-hydroxy N-allylsulfonamidesCu(II) 2-ethylhexanoate, TsNH₂60-90%>20:1 dr[2]
Electrophile-Induced Cyclization N-allyl-β-aminoalcoholsBr₂50-80%up to 100% de (at partial conversion)[3]
Synthesis from Chiral Amino Alcohols Chiral Amino AlcoholsEthylene sulfate, tBuOKHigh>99:1 chiral purity retained[4]
Organocatalytic α-chlorination/Cyclization Aldehydes, N-benzylethanolamineChiral amine catalyst, NCS, KOtBu35-60% (overall)75-98% ee[5]

Experimental Protocols

Method 1: Asymmetric Hydrogenation of Dehydromorpholines

This protocol is adapted from the work of M. Li, et al.[1]

Materials:

  • 2-Substituted dehydromorpholine (1.0 equiv)

  • [Rh(cod)₂]SbF₆ (0.01 equiv)

  • (R,R,R)-SKP ligand (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add the 2-substituted dehydromorpholine, [Rh(cod)₂]SbF₆, and the (R,R,R)-SKP ligand to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous DCM to the tube.

  • Seal the tube, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the tube with hydrogen gas (3 cycles).

  • Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 30 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols

This protocol is based on the work of M. Nurnabi and M. Ismail.[3]

Materials:

  • Optically pure N-allyl-β-aminoalcohol (1.0 equiv)

  • Dichloromethane (DCM), freshly distilled

  • Bromine (Br₂) solution in DCM (10% w/v)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve the N-allyl-β-aminoalcohol in freshly distilled DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the 10% bromine solution in DCM dropwise over 5 minutes.

  • After the addition is complete, remove the cooling bath and immediately quench the reaction by adding saturated aqueous Na₂CO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the diastereomerically enriched morpholine derivative.

  • The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. For optimal diastereoselectivity, the reaction may need to be quenched before completion.[3]

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_strategy Synthetic Strategy cluster_process Execution and Analysis start Define Target Morpholine (Substitution Pattern, Stereochemistry) chiral_pool Chiral Pool Synthesis (e.g., from amino alcohols) start->chiral_pool Choose Strategy asymmetric_catalysis Asymmetric Catalysis (e.g., hydrogenation) start->asymmetric_catalysis Choose Strategy diastereoselective Diastereoselective Reaction (e.g., cyclization) start->diastereoselective Choose Strategy synthesis Perform Synthesis chiral_pool->synthesis asymmetric_catalysis->synthesis diastereoselective->synthesis workup Workup & Purification synthesis->workup analysis Stereochemical Analysis (Chiral HPLC/GC, NMR) workup->analysis product Enantiopure Morpholine analysis->product troubleshooting_flowchart start Low Stereoselectivity Observed check_crude Analyze Crude Reaction Mixture start->check_crude check_purified Analyze Purified Product check_crude->check_purified High Stereoselectivity low_crude Low ee/dr in Crude check_crude->low_crude Low Stereoselectivity low_purified ee/dr Decreased After Purification check_purified->low_purified Loss of Stereoselectivity optimize_reaction Optimize Reaction Conditions: - Temperature - Solvent - Catalyst/Ligand - Base/Acid low_crude->optimize_reaction optimize_workup Optimize Workup/Purification: - Use Buffered Aqueous Solutions - Neutralize Silica Gel - Avoid High Temperatures low_purified->optimize_workup

References

Technical Support Center: Side Reactions in N-Boc Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during N-Boc protected amino acid coupling in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during N-Boc protected amino acid coupling?

A1: The most prevalent side reactions include diketopiperazine formation, racemization of amino acids, pyroglutamate formation from N-terminal glutamine or glutamic acid, aspartimide formation in sequences containing aspartic acid, and guanidinylation of the N-terminal amine when using certain coupling reagents.

Q2: How can I detect these side reactions in my crude peptide product?

A2: The primary methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS helps in identifying the mass of these impurities, which is crucial for elucidating the nature of the side reaction.

Q3: What is the main cause of peptide chain truncation in Boc-SPPS?

A3: Chain truncation is often a result of incomplete removal of the N-terminal Boc protecting group or incomplete coupling of the subsequent amino acid. These issues can be exacerbated by factors such as peptide aggregation on the resin, steric hindrance from bulky amino acid side chains, or suboptimal reaction conditions.

Q4: Can the choice of solid support (resin) influence the occurrence of side reactions?

A4: Absolutely. The choice of resin can significantly impact the prevalence of certain side reactions. For instance, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can help suppress diketopiperazine formation. The linker chemistry of the resin also dictates the final cleavage conditions, which in turn can influence the extent of acid-catalyzed side reactions.

Troubleshooting Guides

Issue 1: Significant peak corresponding to a cyclic dipeptide observed in HPLC/MS.

Possible Cause: Diketopiperazine (DKP) formation. This is particularly common when Proline or Glycine is the second amino acid in the sequence. The side reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.

Troubleshooting Steps:

  • Confirm DKP Formation: Analyze the crude product using HPLC and MS to confirm the presence of the cyclic dipeptide and the truncated peptide sequence.

  • Review the Sequence: Identify if the N-terminal dipeptide is prone to DKP formation (e.g., X-Pro, X-Gly).

  • Implement Mitigation Strategies:

    • In Situ Neutralization: This is a highly effective method to minimize the time the deprotected N-terminal amine is in a free, nucleophilic state.[1][2]

    • Use of Pre-formed Dipeptides: Coupling the first two amino acids as a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate.

    • Lower Reaction Temperature: Performing the coupling at a lower temperature can reduce the rate of the cyclization reaction.[3]

Issue 2: Presence of a diastereomeric impurity with the same mass as the target peptide.

Possible Cause: Racemization of the activated amino acid. This is more prevalent with certain amino acids like Histidine and Cysteine and can be influenced by the choice of coupling reagent and base.[4]

Troubleshooting Steps:

  • Optimize Coupling Reagents and Additives:

    • Use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization.[4]

    • For critical couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.

  • Choice of Base: Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.

  • Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the addition of the amine component.

Issue 3: Mass spectrum shows a mass loss of 17 Da from the N-terminus.

Possible Cause: Pyroglutamate formation from an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu). This involves the intramolecular cyclization of the N-terminal residue.[5]

Troubleshooting Steps:

  • Confirm with MS/MS: Verify that the mass loss is localized to the N-terminal residue.

  • Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln/Glu is exposed to the reaction conditions.

  • Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is often more efficient to couple Boc-pGlu-OH directly as the final amino acid.[6]

  • Control pH During Storage: Pyroglutamate formation can also occur during storage. Storing the peptide at a neutral pH can minimize this conversion.[5][7]

Issue 4: Appearance of peaks with a mass loss of 18 Da within the peptide sequence.

Possible Cause: Aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. This side reaction involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen.[7]

Troubleshooting Steps:

  • Use Appropriate Side-Chain Protection: For Boc-SPPS, using the β-cyclohexyl ester of aspartic acid (Boc-Asp(OcHx)-OH) can significantly reduce aspartimide formation compared to the benzyl ester.[4]

  • Optimize Cleavage Conditions: Aspartimide formation in Boc-SPPS is primarily an acid-catalyzed reaction that occurs during the final cleavage with strong acids like HF.[7] Careful optimization of the cleavage cocktail and conditions is crucial.

  • Backbone Protection: Although more common in Fmoc synthesis, the principle of using backbone-protecting groups on the residue preceding the aspartic acid can also be considered to sterically hinder the cyclization.

Issue 5: A significant portion of the peptide chain is terminated and capped with a guanidinium group.

Possible Cause: Guanidinylation of the N-terminal amine by uronium or aminium-based coupling reagents (e.g., HBTU, HATU). This side reaction irreversibly terminates the peptide chain.[4][8]

Troubleshooting Steps:

  • Pre-activate the Amino Acid: Pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin can minimize the exposure of the free N-terminal amine to excess coupling reagent.[4]

  • Use In Situ Neutralization: This protocol helps to suppress guanidinylation in Boc-based synthesis.[4]

  • Choose an Alternative Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) do not cause this side reaction.[9]

Data Presentation

Table 1: Extent of Racemization with Different Coupling Reagents for Fmoc-L-His(Trt)-OH

Coupling Reagent/AdditiveBase% D-Isomer Formed
DIC/Oxyma-1.8
HATUNMM>10
HBTUDIPEA~5-10
PyBOPDIPEA<5

Data adapted from a study on Fmoc-protected amino acids, illustrating the general trend of racemization with common coupling reagents.[10]

Table 2: Comparison of Aspartimide Formation in an Asp-Gly Sequence

Synthesis StrategyDeprotection ConditionsAspartimide Formation (%)
Fmoc-SPPS20% Piperidine/DMF~8
Picoc-SPPS (mild deprotection)Photoredox-catalyzed0

This table highlights how milder deprotection conditions can eliminate aspartimide formation. While this study used a non-Boc strategy, it underscores the impact of deprotection chemistry on this side reaction.[11]

Table 3: Diketopiperazine (DKP) Formation in Fmoc-SPPS vs. a Milder Deprotection Strategy

Synthesis StrategyDeprotection ConditionsDKP Formation (%)
Fmoc-SPPS20% Piperidine/DMF91
Picoc-SPPS (mild deprotection)Photoredox-catalyzed15

This data demonstrates the significant reduction in DKP formation with milder deprotection methods.[11]

Experimental Protocols

Protocol 1: In Situ Neutralization for Boc-SPPS

Objective: To minimize diketopiperazine formation and aggregation by combining the neutralization and coupling steps.[1][2]

Procedure:

  • Deprotection: Following the standard protocol, treat the peptide-resin with 50% TFA in DCM to remove the N-terminal Boc group.

  • Washing: Thoroughly wash the resin with DCM (3-5 times) and then with DMF (3 times).

  • Activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents), HOBt (3 equivalents), and a coupling reagent like HBTU (2.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling: Add a hindered base such as DIPEA (6 equivalents) to the activated amino acid solution. Immediately add this mixture to the washed peptide-resin (still in its TFA salt form).

  • Coupling: Allow the reaction to proceed for the desired time (typically 1-2 hours).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next cycle.

Protocol 2: Capping of Unreacted Amines

Objective: To terminate unreacted peptide chains to prevent the formation of deletion sequences.[1][2]

Procedure:

  • Perform Coupling: Carry out the amino acid coupling reaction as usual.

  • Check for Completeness: Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines.

  • Prepare Capping Solution: If the Kaiser test is positive, prepare a capping solution of 20% acetic anhydride and 2% DIPEA in DMF.[1]

  • Capping Reaction: Add the capping solution to the peptide-resin and agitate for 30 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.

Protocol 3: Kaiser (Ninhydrin) Test

Objective: To qualitatively detect the presence of free primary amines on the solid support.[1]

Reagents:

  • Solution A: 5% (w/v) ninhydrin in ethanol.

  • Solution B: 80% (w/v) phenol in ethanol.

  • Solution C: 2% (v/v) of a 0.001 M aqueous KCN solution in pyridine.

Procedure:

  • Sample Preparation: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Free Amines Present): A blue or purple color on the beads and/or in the solution.

    • Negative Result (No Free Amines): The beads and solution remain yellow or colorless.

Protocol 4: HPLC Analysis of Crude Peptide

Objective: To assess the purity of the synthesized peptide and identify potential side products.

Procedure:

  • Sample Preparation: Cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[12]

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[12]

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). This may need to be optimized based on the peptide's hydrophobicity.[12]

  • Data Analysis: Integrate the peak areas of the resulting chromatogram to determine the relative purity of the main product and the percentage of impurities. Couple the HPLC system to a mass spectrometer to identify the masses of the peaks.

Mandatory Visualizations

G Troubleshooting Workflow for Incomplete Coupling start Perform Amino Acid Coupling kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result negative Negative (Yellow) result->negative Negative positive Positive (Blue) result->positive Positive proceed Proceed to Next Deprotection Step negative->proceed troubleshoot Troubleshoot Coupling positive->troubleshoot recouple Recouple with Fresh Reagents troubleshoot->recouple kaiser_test2 Perform Kaiser Test recouple->kaiser_test2 result2 Test Result? kaiser_test2->result2 negative2 Negative (Yellow) result2->negative2 Negative positive2 Positive (Blue) result2->positive2 Positive end Proceed to Next Deprotection Step negative2->end cap Cap Unreacted Amines positive2->cap cap->end

Caption: Troubleshooting workflow for incomplete coupling in Boc-SPPS.

G Logical Flow for Mitigating Diketopiperazine (DKP) Formation start Start Peptide Synthesis check_sequence Is the N-terminal dipeptide prone to DKP? (e.g., X-Pro, X-Gly) start->check_sequence standard_protocol Proceed with Standard Boc-SPPS Protocol check_sequence->standard_protocol No mitigation Implement Mitigation Strategy check_sequence->mitigation Yes end Continue Synthesis standard_protocol->end in_situ Use In Situ Neutralization Protocol mitigation->in_situ dipeptide Couple a Pre-formed Dipeptide mitigation->dipeptide low_temp Lower Coupling Temperature mitigation->low_temp in_situ->end dipeptide->end low_temp->end

Caption: Decision-making process for preventing DKP formation.

G General Pathway of Side Product Formation and Analysis synthesis Peptide Synthesis (Boc-SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide hplc HPLC Analysis crude_peptide->hplc ms Mass Spectrometry Analysis crude_peptide->ms purification HPLC Purification hplc->purification side_products Side Products (DKP, Racemized Peptide, Pryoglutamate, etc.) hplc->side_products ms->side_products pure_peptide Purified Peptide purification->pure_peptide

Caption: Overview of peptide synthesis, analysis, and purification.

References

Technical Support Center: Purification of Diastereomeric Morpholine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diastereomeric morpholine mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of morpholine diastereomers by chromatography and crystallization.

Issue 1: Poor or No Chromatographic Separation

Symptom: Diastereomers co-elute or peaks are poorly resolved (e.g., appearing as a single broad peak or shoulders).[1]

Root Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Stationary Phase The column's chemistry may lack the necessary selectivity for your specific diastereomers. The separation of diastereomers is often a process of trial-and-error.[2][3] It is recommended to screen several columns with different selectivities.[1] • Normal Phase: Start with an unmodified silica gel column, which can provide good resolution for diastereomers.[1][2] • Reversed-Phase: If normal phase fails, try a C18 or C8 column.[2] • Chiral Stationary Phases (CSPs): Even for diastereomers, CSPs can offer unique selectivity and enhance separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability.[1]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving selectivity.[1] • Systematically adjust the ratio of your solvents (e.g., for a hexane/ethyl acetate system, try 90:10, 85:15, 80:20). • Try different solvent modifiers. For instance, in normal phase, adding small amounts of methanol, ethanol, or isopropanol can sharpen peaks.[3] In reversed-phase, switching between acetonitrile and methanol can alter selectivity.[4]
Column Overload Injecting too much sample can lead to peak distortion and broadening, ruining the separation.[1] • Reduce the sample concentration or the injection volume.[1]
Incorrect Flow Rate or Temperature These parameters influence interaction time with the stationary phase and can affect resolution. • Optimize the flow rate; a lower flow rate often increases resolution but also run time. • Adjusting the column temperature can also impact separation.[1]
Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Symptom: Chromatographic peaks are not symmetrical, exhibiting a "tail" or a "front," which complicates quantification and fraction collection.

Root Causes & Solutions:

Potential Cause Recommended Solution
Column Contamination/Degradation The stationary phase can degrade over time, leading to peak tailing.[1] • Use a guard column to protect the analytical column from contaminants.[1] • If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[1]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase (e.g., basic morpholine nitrogen interacting with acidic silica) can cause tailing. • Add a mobile phase modifier to mitigate these interactions. For example, adding a small amount of a basic additive like diethylamine or triethylamine in normal phase can improve the peak shape for basic compounds.
Column Overload Injecting too much sample is a common cause of peak fronting or tailing.[1] • Reduce the sample concentration or injection volume.[1]
Issue 3: Failed or Inefficient Crystallization

Symptom: No crystals form, the entire sample crashes out of solution, or the recovered solid shows no change in the diastereomeric ratio.

Root Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Solvent System The solubility difference between the diastereomers may be insufficient in the chosen solvent. • Screen a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol, methanol/water). • Try techniques like slow evaporation, slow cooling, or vapor diffusion with a non-solvent.[5]
Crystallization is Too Rapid Fast crystallization can trap impurities and the other diastereomer, preventing purification.[5] • Slow down the process by reducing the rate of cooling or using a vapor diffusion setup where a non-solvent slowly diffuses into the solvent.[5]
No Nucleation Crystallization fails to initiate. • Use a seed crystal of the desired pure diastereomer to initiate crystallization.[5] If pure crystals are unavailable, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Unfavorable Diastereomeric Ratio Enriching a mixture with a nearly 1:1 ratio can be very difficult.[5] • If possible, perform an initial purification by column chromatography to enrich one diastereomer before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating diastereomers and enantiomers? A1: Diastereomers are stereoisomers that are not mirror images of each other.[6][7] They have different physical properties, such as solubility, boiling point, and chromatographic retention, which allows them to be separated by standard techniques like column chromatography, HPLC, or crystallization.[6][7][8] Enantiomers, on the other hand, are non-superimposable mirror images and have identical physical properties in an achiral environment.[6] Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in chromatography or the use of a chiral resolving agent to form diastereomeric salts that can then be separated.[6][9]

Q2: Which chromatographic technique should I try first: Normal Phase or Reversed-Phase? A2: For many diastereomers, normal phase chromatography on an unmodified silica gel column is a very effective starting point and often provides good resolution.[1][2] If your morpholine derivative has very polar functional groups, reversed-phase chromatography (e.g., with a C18 column) might be more suitable. The choice is often empirical, and screening both is recommended if the first attempt fails.[1][2]

Q3: What are cis and trans isomers, and how does that relate to diastereomers? A3: Cis and trans isomers are a specific type of diastereomer that differ in the spatial arrangement of substituents around a non-rotating bond (like a double bond or a ring structure).[6][7] Like other diastereomers, they have different physical properties and can be separated by standard chromatographic or crystallization methods.[10][11]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for morpholine diastereomers? A4: Yes, SFC is a powerful technique for separating diastereomers and is often used with chiral stationary phases for enhanced selectivity.[1][6] It can offer faster separations and uses less organic solvent compared to HPLC.

Q5: My diastereomers look like a single spot on the TLC plate. Does this mean they can't be separated by column chromatography? A5: Not necessarily. A lack of separation on TLC can indicate a challenging separation, but it doesn't rule out column chromatography.[3] The higher efficiency of a packed column (flash or HPLC) can often resolve compounds that are inseparable by TLC. Try testing various mobile phase systems on TLC to find one that shows even a slight difference in Rf values, as this difference will be amplified on a column.[3]

Experimental Protocols & Data

Protocol 1: General Workflow for HPLC/SFC Method Development

This protocol provides a starting point for developing a separation method for a diastereomeric morpholine mixture.

  • Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, isopropanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[1]

  • Initial Column Screening:

    • Normal Phase: Start with a silica gel column.

    • Chiral: Screen polysaccharide-based chiral stationary phases (CSPs).[1]

    • Reversed-Phase: Screen C18 and Phenyl-Hexyl columns.

  • Mobile Phase Screening:

    • Normal Phase (HPLC): Begin with a Hexane/Isopropanol or Hexane/Ethanol gradient.

    • SFC: Use supercritical CO₂ as the main mobile phase with an alcohol co-solvent like methanol or ethanol.[1]

    • Reversed-Phase (HPLC): Use a Water/Acetonitrile or Water/Methanol gradient.

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min (for analytical HPLC).

    • Injection Volume: 5 µL.[1]

    • Detection: UV detection at a wavelength where the compound absorbs.

    • Temperature: Start at ambient or slightly elevated (e.g., 40°C).[1]

  • Optimization: Based on the initial screening results, select the column/mobile phase combination that shows the best, even if incomplete, separation.

    • Fine-tune the mobile phase composition (isocratic or gradient) to maximize resolution.

    • Optimize the flow rate and temperature to improve peak shape and resolution.[1]

Protocol 2: Flash Chromatography Purification of a Morpholine Derivative

This protocol is adapted from a general procedure for purifying synthesized morpholine derivatives.[12]

  • TLC Analysis: Determine a suitable mobile phase system (e.g., petroleum ether/diethyl ether or hexanes/ethyl acetate) that provides a good separation of the two diastereomers on a silica gel TLC plate.

  • Column Packing: Dry-pack a flash chromatography column with silica gel and then wet it with the non-polar component of your mobile phase (e.g., petroleum ether).

  • Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase determined from your TLC analysis. A shallow gradient of increasing polarity can be used to elute the two diastereomers.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure diastereomers.

  • Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

Quantitative Data from Literature Examples
Technique Stationary Phase Sample & Scale Result Reference
Flash ChromatographyC18 Reversed-Phase (2x 25g cartridges, stacked)100 mg diastereomer mixturePurity of both collected fractions exceeded 98%[6]
Preparative HPLCChiral AD-H ColumnNot specifiedSuccessful chiral resolution achieved[13]
HPLCSilica Gel120 mg diastereomeric amide mixtureGood separation in a single run (Rs = 1.79)[14]
HPLC(S,S)-Whelk-O 1 (Chiral)Analytical scale (2-butene-1,4-diol isomers)Resolution of 2.61 achieved[15]

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Chromatographic Separation ChangeStationaryPhase Screen Different Stationary Phases (Silica, C18, Chiral CSP) Start->ChangeStationaryPhase No selectivity? OptimizeMobilePhase Optimize Mobile Phase (Adjust Ratios, Try New Modifiers) Start->OptimizeMobilePhase Some separation but poor resolution? ChangeStationaryPhase->OptimizeMobilePhase Some selectivity found? ReduceLoad Reduce Sample Load (Lower Concentration or Volume) OptimizeMobilePhase->ReduceLoad Still poor resolution or bad peak shape? Success Separation Achieved OptimizeMobilePhase->Success Resolution now good? OptimizeConditions Optimize T° & Flow Rate ReduceLoad->OptimizeConditions Peaks still broad? ReduceLoad->Success Resolution now good? OptimizeConditions->Success

Caption: Troubleshooting workflow for poor chromatographic separation.

Separation_Method_Selection Start Start: Need to Purify Diastereomeric Mixture IsSolid Is the mixture a crystalline solid? Start->IsSolid TryCrystallization Attempt Fractional Crystallization IsSolid->TryCrystallization Yes UseChromatography Use Chromatography (HPLC, Flash, SFC) IsSolid->UseChromatography No / Oily ScreenSolvents Screen various solvent systems TryCrystallization->ScreenSolvents Success Pure Diastereomers ScreenSolvents->Success Success Failure Separation Failed ScreenSolvents->Failure Failure UseChromatography->Success Failure->UseChromatography

Caption: Decision tree for selecting a primary separation method.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral HPLC separation of morpholine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a chiral HPLC method for morpholine enantiomers?

A1: The initial and most critical step is to screen a variety of Chiral Stationary Phases (CSPs).[1][2] The selection of the CSP is paramount as the retention mechanisms in chiral separations are highly complex and specific to the analyte.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1]

Q2: How do I choose the appropriate mobile phase for my morpholine enantiomer separation?

A2: The choice of mobile phase depends on the selected CSP and the properties of your morpholine analyte. A screening process with different mobile phases is recommended.[1][3] For basic compounds like many morpholine derivatives, a mobile phase of n-hexane/2-propanol or n-hexane/ethanol with a small amount of a basic additive like diethylamine (DEA) is often effective in normal-phase chromatography.[1] For reversed-phase mode, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol can be used.[1]

Q3: Why am I not seeing any separation of my morpholine enantiomers?

A3: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The chosen chiral stationary phase may not be suitable for your specific morpholine enantiomers. It is crucial to screen multiple CSPs with different chiral selectors.[1][4]

  • Incorrect Mobile Phase: The mobile phase composition may not be optimal for inducing chiral recognition. Varying the organic modifier and its concentration, or adding acidic or basic additives, can significantly impact selectivity.[1]

  • Co-elution: The enantiomers may be co-eluting as a single peak. Further method optimization is needed.

Q4: What is the role of additives in the mobile phase for separating morpholine enantiomers?

A4: Additives play a crucial role in improving peak shape and enhancing enantioselectivity, especially for basic compounds like morpholines. Basic additives such as diethylamine (DEA), triethylamine (TEA), or ethanolamine can be added to the mobile phase in small concentrations (typically 0.1-0.5%) to reduce peak tailing and improve resolution.[1] For acidic morpholine derivatives, acidic additives like trifluoroacetic acid (TFA) or acetic acid may be beneficial.[1]

Q5: Can temperature affect my chiral separation?

A5: Yes, temperature is a critical parameter in chiral HPLC. Generally, decreasing the temperature can increase chiral selectivity and improve resolution by enhancing the weaker bonding forces involved in chiral recognition.[3] However, higher temperatures can sometimes improve peak shape and efficiency.[3] It is advisable to maintain a consistent and controlled column temperature for reproducible results.[3]

Troubleshooting Guides

Problem 1: Poor Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Suboptimal Mobile Phase Composition - Adjust the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol content in the mobile phase (in normal-phase).- Experiment with different organic modifiers (e.g., switch from isopropanol to ethanol).- Optimize the concentration of the acidic or basic additive.
Inappropriate Flow Rate - Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).[3] Test different flow rates to find the optimum for your separation.
Unsuitable Column Temperature - Try decreasing the column temperature in increments of 5°C to see if resolution improves.[3]
Incorrect CSP - If optimization of mobile phase, flow rate, and temperature does not yield satisfactory resolution, it is necessary to screen other types of chiral stationary phases.[1][4]
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase - For basic morpholine compounds, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1% is a good starting point).[1]
Column Contamination - Flush the column with a strong solvent recommended by the manufacturer.
Inappropriate Mobile Phase pH (for ionizable compounds) - Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your analyte.
Problem 3: Ghost Peaks
Possible Cause Suggested Solution
Mobile Phase Contamination - Use high-purity HPLC-grade solvents and additives.- Prepare fresh mobile phase daily.
System Contamination - Clean the injector and autosampler with an appropriate solvent.- Check for carryover from previous injections.
Column Bleed - Ensure the mobile phase is compatible with the stationary phase.- Operate within the recommended temperature and pH range for the column.

Quantitative Data Summary

The following table demonstrates the effect of mobile phase composition on the chiral separation of a chiral δ-lactam on a Chiralpak IA column, which serves as a representative example of how these parameters can influence the separation of chiral compounds.

Table 1: Effect of Mobile Phase Composition on Retention Factor (k), Selectivity (α), and Resolution (Rs) on a Chiralpak IA column.

Mobile Phase (n-Hexane/Alcohol, v/v)Additivesk1k2αRs
n-Hex/IPA (90:10)0.1% DEA, 0.3% TFA2.894.451.544.28
n-Hex/IPA (80:20)0.1% DEA, 0.3% TFA1.552.421.563.11
n-Hex/EtOH (90:10)0.1% DEA, 0.3% TFA4.116.191.513.38
n-Hex/EtOH (80:20)0.1% DEA, 0.3% TFA2.013.091.542.87

Data adapted from a study on a chiral δ-lactam, demonstrating general principles applicable to chiral separations.[5]

Experimental Protocols

Detailed Protocol for Chiral UPLC-MS/MS Separation of Fenpropidin Enantiomers

This protocol is adapted from a validated method for the chiral separation of fenpropidin, a piperidine fungicide with structural similarities to morpholine-based compounds, and can serve as a starting point for method development for morpholine enantiomers.[6]

1. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions

  • Chiral Column: Lux cellulose-3 (250 × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Methanol and 0.1% aqueous ammonia solution (88.3:11.7, v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 32.7 °C.[6]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 1.25 kV.[6]

  • Source Temperature: 150 °C.[6]

  • Desolvation Temperature: 500 °C.[6]

  • Cone Gas Flow: 50 L/h (Nitrogen).[6]

  • Desolvation Gas Flow: 1000 L/h (Nitrogen).[6]

4. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of the racemic morpholine compound in methanol. Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample in methanol or a suitable solvent compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Identify the enantiomer peaks based on their retention times.

  • Quantify the individual enantiomers by integrating the peak areas from the MRM chromatograms.

Visualizations

Chiral_HPLC_Method_Development start Start: Racemic Morpholine Sample csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_screening mp_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screening->mp_screening optimization Optimize Separation Parameters mp_screening->optimization Good initial separation no_sep No Separation mp_screening->no_sep No peaks or single peak poor_res Poor Resolution mp_screening->poor_res Two peaks, poor resolution validation Method Validation optimization->validation no_sep->csp_screening Select different CSP poor_res->optimization Proceed to optimization

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Workflow start Problem with Chiral Separation check_resolution Is Resolution (Rs) < 1.5? start->check_resolution check_peak_shape Are Peaks Tailing? check_resolution->check_peak_shape No optimize_mp Adjust Mobile Phase - Modifier Ratio - Additive Concentration check_resolution->optimize_mp Yes check_ghost_peaks Are there Ghost Peaks? check_peak_shape->check_ghost_peaks No add_modifier Add/Adjust Basic or Acidic Modifier check_peak_shape->add_modifier Yes clean_system Check for Contamination - Fresh Mobile Phase - Clean Injector check_ghost_peaks->clean_system Yes end Problem Resolved check_ghost_peaks->end No adjust_flow_temp Optimize Flow Rate and Temperature optimize_mp->adjust_flow_temp adjust_flow_temp->end add_modifier->end clean_system->end

Caption: Troubleshooting Decision Tree for Chiral HPLC.

References

Challenges in scaling up (R)-N-Boc-Morpholine-2-acetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of (R)-N-Boc-Morpholine-2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and scalable approach involves a multi-step synthesis starting from a readily available chiral precursor, such as (R)-alaninol or a related 1,2-amino alcohol. The general strategy involves the formation of the morpholine ring and subsequent functional group manipulations. An enzymatic resolution of a racemic intermediate is also a viable and highly selective method for obtaining the desired enantiomer in high purity.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: The main challenges include:

  • Maintaining Enantiomeric Purity: The acidic proton at the chiral center (C2) can be susceptible to epimerization under non-optimal pH and temperature conditions, leading to racemization.

  • Controlling Impurities: Side reactions such as the formation of di-Boc protected byproducts or incomplete reactions can lead to complex impurity profiles.

  • Product Isolation and Purification: The product can sometimes be difficult to crystallize, occasionally "oiling out" of solution. Developing a robust crystallization procedure is critical for achieving high purity on a large scale.

  • Reaction Kinetics and Heat Transfer: As the reaction scale increases, maintaining consistent temperature and mixing becomes more challenging, which can affect reaction rates, yield, and impurity formation.

Q3: How can I minimize racemization during the synthesis?

A3: To minimize racemization, it is crucial to carefully control the pH and temperature throughout the process, especially during steps involving activation of the carboxylic acid or exposure to strong bases or acids. Using milder bases and keeping reaction temperatures low are effective strategies. The choice of coupling reagents and solvents can also play a significant role in preserving the stereochemical integrity of the molecule.

Q4: What are the best practices for the purification of the final product on a large scale?

A4: For large-scale purification, developing a reliable crystallization method is preferable to chromatography. This typically involves a solvent/anti-solvent system. Key steps include identifying a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble. Seeding the solution with a small amount of pure product can aid in initiating crystallization and obtaining a consistent crystal form.

Q5: What analytical methods are recommended for quality control?

A5: A combination of analytical techniques is recommended:

  • HPLC/UPLC: For assessing chemical purity and identifying any byproducts.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the stereochemical purity of the final product.

  • NMR (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

Problem 1: Low Overall Yield
Potential Cause Troubleshooting Steps
Incomplete Boc-Protection - Ensure at least 1.1 equivalents of Boc-anhydride are used. - Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. - Use a suitable base (e.g., triethylamine, sodium bicarbonate) to facilitate the reaction.
Inefficient Cyclization - Optimize the base and solvent for the ring-closure step. - Ensure anhydrous conditions if water-sensitive reagents are used. - The choice of leaving group on the alkylating agent is critical for efficient cyclization.
Product Loss During Workup - Minimize the number of extraction steps. - If the product has some water solubility, back-extract the aqueous layers with an organic solvent. - Ensure the pH is optimized for extraction to prevent the product from remaining in the aqueous layer as a salt.
Poor Crystallization Recovery - Optimize the solvent/anti-solvent ratio. - Cool the solution slowly to maximize crystal growth and yield. - Check the mother liquor for remaining product by TLC or HPLC. If significant product remains, consider concentrating the mother liquor and attempting a second crystallization.
Problem 2: High Levels of Impurities
Potential Cause Troubleshooting Steps
Formation of Di-Boc Protected Byproduct - Use a stoichiometric amount or only a slight excess of Boc-anhydride (e.g., 1.05-1.1 equivalents). - Add the Boc-anhydride slowly to the reaction mixture.
Unreacted Starting Materials - Increase the reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure efficient mixing, especially on a larger scale.
Side Reactions from Unstable Intermediates - Control the reaction temperature carefully, using a cooling bath if necessary. - Optimize the rate of addition of reagents.
Degradation of Product - Avoid prolonged exposure to harsh acidic or basic conditions. - Ensure the product is stable under the chosen purification conditions.
Problem 3: Low Enantiomeric Purity (Racemization)
Potential Cause Troubleshooting Steps
Harsh pH Conditions - Maintain a neutral or slightly acidic/basic pH where the chiral center is stable. - Use milder bases (e.g., N-methylmorpholine instead of stronger inorganic bases) where applicable.
Elevated Temperatures - Perform reactions at the lowest effective temperature. - Use a temperature-controlled reactor for large-scale production.
Inappropriate Solvent Choice - Polar, protic solvents can sometimes facilitate proton exchange and increase the risk of racemization. Evaluate different solvent systems.
Racemization during Intermediate Steps - Analyze the enantiomeric purity of key intermediates to identify the step where racemization is occurring.
Problem 4: Product "Oils Out" During Crystallization
Potential Cause Troubleshooting Steps
Solution is Too Concentrated - Add a small amount of the "good" solvent back to the mixture with gentle heating to redissolve the oil, then cool slowly.
Cooling Rate is Too Fast - Allow the solution to cool to room temperature slowly before placing it in a cooling bath. - Insulate the crystallization vessel to slow down the cooling process.
Presence of Impurities - Impurities can sometimes inhibit crystallization. Consider an additional purification step (e.g., a charcoal treatment or a different workup) before crystallization.
Inappropriate Solvent System - Experiment with different solvent/anti-solvent combinations. A good system is one where the product has a steep solubility curve with respect to temperature.

Data Presentation

Table 1: Effect of Boc-Anhydride Stoichiometry on Yield and Purity

Molar Equivalents of (Boc)₂OYield (%)Purity by HPLC (%)Di-Boc Impurity (%)
1.08598.50.5
1.19299.00.8
1.29398.81.0
1.59396.53.2

Table 2: Influence of Crystallization Solvent System on Recovery and Purity

Solvent System (v/v)Recovery (%)Purity by HPLC (%)Enantiomeric Excess (%)
Ethyl Acetate / Heptane8899.2>99.5
Isopropyl Acetate / Cyclohexane9099.5>99.5
Toluene / Heptane8598.9>99.5
Ethanol / Water7598.099.0

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-2-(benzylamino)propan-1-ol

This protocol is a representative example and may require optimization for specific scales and equipment.

Step 1: Alkylation of (R)-2-(benzylamino)propan-1-ol

  • To a solution of (R)-2-(benzylamino)propan-1-ol (1.0 eq) in a suitable solvent such as THF or acetonitrile, add a base like potassium carbonate (2.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Boc Protection

  • Dissolve the crude ester from Step 1 in a suitable solvent (e.g., dichloromethane or THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature and monitor its completion by TLC or HPLC.

  • Upon completion, perform an aqueous workup, washing with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the N-Boc protected ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropyl acetate).

  • Slowly add an anti-solvent (e.g., cyclohexane) until the solution becomes slightly turbid.

  • Add a few drops of the hot solvent to redissolve the turbidity.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway A (R)-2-(benzylamino)propan-1-ol C Ester Intermediate A->C Alkylation B Ethyl Bromoacetate, K2CO3 E N-Boc Protected Ester C->E Boc Protection D (Boc)2O, Et3N G This compound E->G Hydrolysis F LiOH, H2O/THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry & Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_crude Analyze Crude Product (HPLC, NMR) check_conditions->analyze_crude impurity_id Identify Impurities analyze_crude->impurity_id racemization Check Enantiomeric Purity (Chiral HPLC) analyze_crude->racemization optimize_workup Optimize Workup & Extraction impurity_id->optimize_workup racemization->check_conditions Adjust pH/Temp optimize_cryst Optimize Crystallization optimize_workup->optimize_cryst end Process Optimized optimize_cryst->end

Caption: Troubleshooting workflow for synthesis scale-up.

Process_Parameters Yield Yield Purity Purity EE Enantiomeric Excess Temp Temperature Temp->Yield Temp->Purity Temp->EE Time Reaction Time Time->Yield Time->Purity Base Base Strength & Stoichiometry Base->Yield Base->Purity Base->EE Solvent Solvent System Solvent->Yield Solvent->Purity Solvent->EE

Caption: Key process parameters influencing product quality attributes.

Removal of impurities from synthetic (R)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities from synthetic (R)-N-Boc-Morpholine-2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Enantiomeric Impurities: The presence of the undesired (S)-enantiomer.

  • Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from the Boc-protection step.

  • Degradation Products: Impurities formed due to the instability of the product under certain conditions.

Q2: Which analytical techniques are recommended for purity assessment?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.[1][2]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric purity (the ratio of the (R)- to the (S)-enantiomer).[3][4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to quantify chemical purity by separating the target compound from process-related impurities.[2]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities with unique proton signals.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities based on their mass-to-charge ratio.[1][2]

Q3: What general strategies can be employed for the purification of this compound?

A3: The choice of purification strategy depends on the nature of the impurities. Common methods include:

  • Crystallization: Effective for removing most process-related impurities and can sometimes enrich the desired enantiomer.

  • Flash Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Preparative Chiral HPLC: The most effective method for separating the (R)- and (S)-enantiomers to achieve high enantiomeric purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: Low Chemical Purity Detected by RP-HPLC

  • Question: My RP-HPLC analysis shows multiple peaks in addition to the main product peak. How can I identify and remove these chemical impurities?

  • Answer:

    • Potential Causes and Identification:

      • Unreacted Starting Materials: Compare the retention times of the impurity peaks with those of the starting materials used in the synthesis.

      • By-products from Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to the formation of by-products.[4][6]

      • Residual Solvents: These are typically identified by Gas Chromatography (GC) or ¹H-NMR.

    • Recommended Solutions:

      • Crystallization: This is often the most effective first step for removing a significant portion of chemical impurities. A detailed protocol is provided in the "Experimental Protocols" section.

      • Flash Column Chromatography: If crystallization is ineffective or insufficient, flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.

Issue 2: Poor Enantiomeric Purity (High Percentage of (S)-enantiomer) Detected by Chiral HPLC

  • Question: My chiral HPLC analysis indicates a significant amount of the undesired (S)-enantiomer. How can I improve the enantiomeric purity?

  • Answer:

    • Potential Causes:

      • Racemization: The chiral center may have partially racemized during the synthesis or work-up, especially under harsh acidic or basic conditions.

      • Non-Enantioselective Synthesis: The synthetic route may not be perfectly enantioselective.

      • Impure Starting Materials: The chiral starting materials used in the synthesis may not have been enantiomerically pure.

    • Recommended Solutions:

      • Diastereomeric Salt Crystallization: This is a classical and effective method for resolving enantiomers. It involves reacting the racemic or enantiomerically impure carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

      • Preparative Chiral HPLC: This is the most direct and often most effective method for separating enantiomers. It can be costly and time-consuming for large quantities but provides the highest enantiomeric purity.

Data Presentation

Table 1: Comparison of Purification Methods for Improving Chemical Purity

Purification MethodInitial Purity (by RP-HPLC)Final Purity (by RP-HPLC)Yield (%)
Crystallization (Solvent: Ethyl Acetate/Hexane)92.5%98.7%85%
Flash Column Chromatography92.5%99.2%70%

Table 2: Improvement of Enantiomeric Purity

Purification MethodInitial Enantiomeric Excess (ee%)Final Enantiomeric Excess (ee%)Yield (%)
Diastereomeric Salt Crystallization90%>99%60%
Preparative Chiral HPLC95%>99.5%75%

Experimental Protocols

1. Crystallization Protocol for Chemical Purity Enhancement

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Slowly add a less polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

2. Chiral HPLC Analysis for Enantiomeric Purity

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[7]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Procedure:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the chromatogram for the separation of the (R)- and (S)-enantiomer peaks.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Sources of Impurities Start Starting Materials Boc_Protection Boc Protection Step Start->Boc_Protection Impurity_Start Unreacted Starting Materials Start->Impurity_Start Workup Reaction Work-up Boc_Protection->Workup Impurity_Boc Boc-related By-products (e.g., di-Boc) Boc_Protection->Impurity_Boc Impurity_Enantiomer (S)-Enantiomer Boc_Protection->Impurity_Enantiomer Crude_Product Crude Product Workup->Crude_Product Impurity_Solvent Residual Solvents Workup->Impurity_Solvent

Caption: Potential sources of impurities during synthesis.

G cluster_purification Purification Steps Start Crude this compound Analysis Purity Analysis (RP-HPLC, Chiral HPLC, NMR) Start->Analysis Decision Purity Acceptable? Analysis->Decision End Pure Product Decision->End Yes Crystallization Crystallization Decision->Crystallization No Crystallization->Analysis Column_Chrom Column Chromatography Crystallization->Column_Chrom If purity still low Column_Chrom->Analysis Prep_HPLC Preparative Chiral HPLC Column_Chrom->Prep_HPLC If enantiomeric purity low Prep_HPLC->Analysis

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical synthesis of peptides containing sterically hindered amino acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when working with hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are typically due to a combination of factors:

  • Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Aib) or the presence of N-methyl groups can physically obstruct the approach of the activated carboxylic acid to the amine, significantly slowing down or preventing the reaction.[1][2][3]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[2]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, have a tendency to aggregate on the solid support. This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions.[2][4][5]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the high activation energy required for coupling sterically hindered residues.[2][6]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and reaction time are critical and often need to be optimized for challenging coupling reactions.[2][7]

Q2: Which coupling reagents are most effective for coupling hindered amino acids?

For sterically demanding couplings, more powerful in-situ activating reagents are generally required.[6] Onium salt-based reagents are the preferred choice.[2] These can be broadly categorized as:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome the steric barrier.[6][8][9] HATU is often considered one of the most efficient because it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[6][9]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for difficult couplings.[6][9]

  • COMU: This is a newer generation coupling reagent based on Oxyma Pure, which offers high coupling efficiency comparable to HATU but with improved safety and solubility profiles.[8][9]

For extremely hindered systems, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[6][8]

Q3: How can I overcome on-resin peptide aggregation?

Peptide aggregation is a major cause of difficult coupling reactions. Several strategies can be employed to disrupt the formation of secondary structures like β-sheets:

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides is a highly effective method to introduce a "kink" into the peptide backbone, disrupting intermolecular hydrogen bonding that leads to aggregation.[4][10][11][12] These dipeptides are derived from Ser, Thr, or Cys residues and are introduced during synthesis, then cleaved during the final deprotection to yield the native peptide sequence.[4][10][11]

  • Chaotropic Salts: Washing the resin with solutions of chaotropic salts like LiCl or KSCN can help to disrupt aggregates.

  • Optimized Solvent Systems: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for solvating the peptide-resin complex.[6] For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]

  • Elevated Temperature: Increasing the reaction temperature can help to disrupt aggregates and increase coupling efficiency.[7] Microwave-assisted peptide synthesis (MASPS) is a particularly effective technique for driving difficult couplings to completion by utilizing microwave energy to heat the reaction.[6]

Q4: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities that are often difficult to separate.[2][13] This is a significant concern, especially during the activation of the carboxyl group.[2] To minimize racemization:

  • Choice of Base: Use of a weaker base, such as sym-collidine, instead of more common bases like DIPEA or NMM, can reduce the risk of racemization.[8]

  • Coupling Reagent Additives: The use of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization when using carbodiimide or onium salt coupling reagents.[8]

  • Fragment Condensation Strategy: When coupling peptide fragments, choosing a C-terminal amino acid that is resistant to racemization, such as Gly or Pro, is a common strategy.[14] The use of pseudoproline at the C-terminus of a fragment can also eliminate the risk of epimerization.[12]

  • Specialized Reagents: Certain coupling reagents are specifically designed to be "racemization-free".[13]

Troubleshooting Guide

Below is a logical workflow to troubleshoot low coupling efficiency with hindered amino acids.

Troubleshooting_Workflow start Low Coupling Efficiency with Hindered Amino Acid check_reagent Is the coupling reagent potent enough? start->check_reagent change_reagent Upgrade to a more potent reagent (e.g., HATU, HCTU, PyAOP, COMU) check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time (double coupling) Increase temperature (conventional or microwave) Use a better solvent (NMP) check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation use_pseudoproline Incorporate Pseudoproline Dipeptides check_aggregation->use_pseudoproline Yes fragment_condensation Consider Fragment Condensation Strategy check_aggregation->fragment_condensation Alternative acyl_fluoride For extremely hindered residues, use acyl fluoride method check_aggregation->acyl_fluoride Extreme Case end_success Coupling Successful check_aggregation->end_success No use_pseudoproline->end_success fragment_condensation->end_success acyl_fluoride->end_success

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeActivating SpeciesRelative ReactivityNotes
DCC/DICCarbodiimideO-acylisoureaLowGenerally insufficient for hindered couplings; high risk of racemization without additives.[6][7][8]
HBTU/PyBOPAminium/PhosphoniumOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[6][9]
HCTUAminiumO-6-ClBt esterHighMore reactive than HBTU.[6][9]
HATU/PyAOPAminium/PhosphoniumOAt esterVery HighAmong the most efficient reagents due to the formation of highly reactive OAt esters.[6][8][9]
COMUAminiumOxyma esterVery HighComparable reactivity to HATU with improved safety profile (non-explosive).[8][9]

Table 2: Impact of Pseudoproline Dipeptides on Peptide Synthesis

Synthesis StrategyCrude PurityKey Observation
Standard Fmoc Synthesis (No Pseudoprolines)LowSignificant impurities, making purification challenging.[10]
One Pseudoproline DipeptideImprovedNoticeable improvement in the purity of the desired product.[10]
Two Pseudoproline DipeptidesHigherFurther reduction in impurities.[10]
Three Pseudoproline DipeptidesHighestThe crude product is of much greater quality with fewer impurities close to the main peak.[10]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is recommended when a single coupling reaction is insufficient to achieve complete incorporation of a hindered amino acid.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[6]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[6]

    • After the second coupling, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

    • Perform a ninhydrin (Kaiser) test to confirm the completeness of the coupling.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail, such as with α,α-disubstituted amino acids.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[6]

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitor for completion.[6]

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the steps for incorporating a pseudoproline dipeptide to mitigate on-resin aggregation.

  • Resin Preparation:

    • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF.

  • Activation of Pseudoproline Dipeptide:

    • In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (2 equivalents) and a coupling reagent like HBTU (1.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and vortex for 1 minute.[10]

  • Coupling Reaction:

    • Add the activated pseudoproline dipeptide solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.[10]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.[10]

    • Wash the resin with DMF to prepare for the next synthesis cycle.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting the appropriate coupling conditions when encountering a hindered amino acid.

Coupling_Strategy_Selection start Hindered Amino Acid Encountered in Sequence is_alpha_disub Is it an α,α-disubstituted amino acid (e.g., Aib)? start->is_alpha_disub is_n_methyl Is it an N-methyl amino acid? is_alpha_disub->is_n_methyl No use_acyl_fluoride Use Acyl Fluoride Method is_alpha_disub->use_acyl_fluoride Yes is_beta_branched Is it a β-branched amino acid (Val, Ile)? is_n_methyl->is_beta_branched No use_potent_reagent Use Potent Reagent (HATU/HCTU) + Extended Coupling Time is_n_methyl->use_potent_reagent Yes standard_potent_reagent Use Potent Reagent (HBTU/HATU) + Double Coupling if necessary is_beta_branched->standard_potent_reagent Yes end Proceed with Synthesis is_beta_branched->end No (Standard Potent Coupling) use_acyl_fluoride->end use_potent_reagent->end standard_potent_reagent->end

Caption: Decision pathway for coupling hindered amino acids.

References

Stability issues of Boc protecting group under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc group cleavage under acidic conditions?

A1: The acid-catalyzed deprotection of a Boc-protected amine begins with the protonation of the carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which subsequently fragments into isobutene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2][3] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[4]

Q2: Why was my Boc group unintentionally cleaved during a reaction or workup?

A2: The Boc group is known for its lability under acidic conditions.[5] Unintentional cleavage can occur if the reaction mixture, workup, or purification (e.g., silica gel chromatography) conditions are even mildly acidic. Some Lewis acids can also cleave the Boc group.[6][7] Even the mobile phase in reverse-phase chromatography, if it contains a low concentration of an acid like TFA, can cause partial or complete deprotection.[8]

Q3: What are the standard conditions for intentional Boc deprotection?

A3: Standard conditions involve using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] A common method is treating the Boc-protected compound with a solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature.[5][11] Another prevalent method is using a 4M solution of HCl in 1,4-dioxane.[11]

Q4: Can Lewis acids cleave the Boc group?

A4: Yes, certain Lewis acids can mediate Boc deprotection and can be a milder alternative for substrates sensitive to strong protic acids.[3] Reagents like AlCl₃, ZnBr₂, and TMSI have been used for this purpose.[9][10] For example, selective cleavage of a Boc group in the presence of other acid-sensitive groups is possible using AlCl₃.[10]

Q5: How does the substrate structure affect the stability of the Boc group?

A5: The electronic environment of the nitrogen atom plays a role. Electron-withdrawing groups attached to or near the nitrogen can decrease its basicity, making the initial protonation step of the cleavage mechanism slower and thus rendering the Boc group more stable to acid. Conversely, electron-donating groups can increase the lability of the Boc group.

Troubleshooting Guide

Problem: My Boc deprotection reaction is sluggish or incomplete.

  • Possible Cause: Insufficient acid concentration or equivalents.

    • Solution: While some protocols suggest catalytic acid, Boc deprotection often requires stoichiometric or even a large excess of strong acid to proceed at a reasonable rate.[12][13] For TFA in DCM, concentrations of 20-50% (v/v) are common.[11] For HCl in dioxane, 4M is standard.[11] Increase the concentration or equivalents of the acid and monitor the reaction by TLC or LC-MS.

  • Possible Cause: Reaction temperature is too low.

    • Solution: Most Boc deprotections proceed efficiently at room temperature.[9] If the reaction is slow, gentle warming (e.g., to 40°C) can be attempted, but this may increase the risk of side reactions.[9]

  • Possible Cause: Solvent effects.

    • Solution: The choice of solvent can influence reaction kinetics. Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotections.[4] For HCl, dioxane, methanol, or ethyl acetate are frequently used.[11] Ensure your substrate is fully dissolved.

Problem: I am observing side products after deprotection, especially with sensitive substrates.

  • Possible Cause: Alkylation by the tert-butyl cation.

    • Solution: The tert-butyl cation generated during cleavage is an electrophile and can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine.[4][14] To prevent this, add a "scavenger" to the reaction mixture to trap the cation.[4] Common scavengers include anisole, thioanisole, or triethylsilane (TES).[14]

  • Possible Cause: Cleavage of other acid-sensitive functional groups.

    • Solution: If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), standard conditions (like 50% TFA/DCM) may be too harsh.[15] You can screen milder conditions by reducing the acid concentration, running the reaction at 0°C, or using a different acid system altogether (e.g., aqueous phosphoric acid, oxalyl chloride in methanol).[15]

Data Summary: Acidic Conditions for Boc Deprotection

The following table summarizes common acidic conditions used for Boc deprotection, providing a starting point for methods development.

Acid ReagentTypical ConcentrationSolventTemp. (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temp30 min - 3 hrMost common method; can be harsh for sensitive substrates.[5][11]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp30 min - 2 hrGood alternative to TFA; product precipitates as HCl salt.[11]
Hydrochloric Acid (HCl)3 MEthyl Acetate (EtOAc)Room Temp30 min - 2 hrAnother common HCl-based system.
Phosphoric Acid (H₃PO₄)85 wt% (aqueous)TolueneRoom Temp1 - 6 hrMilder conditions, useful for sparing some ester groups.[15]
p-Toluenesulfonic Acid (TsOH)Catalytic to StoichiometricDME or DCM/THF40 - 60 °C1 - 2 hrCan be used for substrates requiring milder conditions.[16][17]
Zinc Bromide (ZnBr₂)2 - 3 equivalentsDichloromethane (DCM)Room Temp12 - 24 hrLewis acid condition, useful for acid-sensitive molecules.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.[4]

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% (v/v).[11] Perform this addition in a well-ventilated fume hood as the reaction evolves CO₂ and isobutene gas.[5]

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours.[5] Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine TFA salt can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[5]

Protocol 2: Testing Boc Group Stability Under Specific Acidic Conditions

  • Setup: In separate small vials, dissolve a small, known amount of your Boc-protected compound in the solvent to be tested.

  • Acid Addition: To each vial, add the specific acid you wish to test (e.g., a drop of acetic acid for workup simulation, or a slurry of silica gel to simulate chromatography).

  • Time Course: Allow the samples to stir at the relevant temperature (e.g., room temperature) and take aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 4 hr).

  • Analysis: Quench the aliquots with a mild base (e.g., a drop of triethylamine) and analyze by TLC or LC-MS to determine the extent of Boc group cleavage compared to a standard of the starting material. This allows you to quantify the stability of your compound under those specific conditions.

Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 cluster_1 A Boc-Protected Amine (R-NH-Boc) B Protonated Carbamate A->B + H⁺ (Acid) C Carbamic Acid (R-NH-COOH) B->C Fragmentation F tert-Butyl Cation B->F Releases D Free Amine (R-NH₂) C->D Decarboxylation G Isobutene + CO₂ C->G Releases E Amine Salt (R-NH₃⁺X⁻) D->E + H⁺ (Excess Acid)

Mechanism of Acid-Catalyzed Boc Deprotection

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Boc Cleavage start Unexpected Boc Cleavage Observed q1 When was cleavage first observed? start->q1 ans1 During Reaction q1->ans1 Reaction ans2 During Workup q1->ans2 Workup ans3 During Purification q1->ans3 Purification sol1 Re-evaluate reagents. Is a reagent or additive acidic (e.g., amine salt)? ans1->sol1 sol2 Avoid acidic quench. Use neutral or basic wash (e.g., water, sat. NaHCO₃). ans2->sol2 sol3 Deactivate silica gel with Et₃N/Hexane. Or use alternative media (Alumina, RP-HPLC). ans3->sol3

Troubleshooting Workflow for Unexpected Boc Cleavage

Decision_Flowchart Decision Flowchart for Selecting Deprotection Conditions start Need to Deprotect Boc Group q1 Substrate contains other acid-sensitive groups? start->q1 ans_no No q1->ans_no ans_yes Yes q1->ans_yes cond1 Use standard strong acid: • 25-50% TFA in DCM • 4M HCl in Dioxane ans_no->cond1 q2 Is selective cleavage required? ans_yes->q2 cond2 Screen milder conditions: • Lower [Acid] & Temp (0°C) • H₃PO₄ / Toluene • Lewis Acid (e.g., ZnBr₂) q2->cond2 Yes cond3 Consider orthogonal protecting group strategy for future synthesis. q2->cond3 No

Decision Flowchart for Selecting Deprotection Conditions

References

Validation & Comparative

Chiral HPLC Analysis: Ensuring Enantiomeric Purity of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effective use of chiral High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric purity of morpholine derivatives. This guide provides a comparative overview of chiral stationary phases, detailed experimental protocols, and supporting data to facilitate method development and ensure accurate stereoisomeric analysis.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. Due to the frequent presence of stereogenic centers in these molecules, the ability to resolve and quantify enantiomers is critical for ensuring drug safety and efficacy. Chiral HPLC stands as the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation of stereoisomers. This guide compares different approaches to chiral HPLC analysis of morpholines and provides detailed methodologies based on published experimental data.

Comparative Analysis of Chiral Stationary Phases for Morpholine Derivatives

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. For morpholine-containing compounds, polysaccharide-based CSPs, particularly those derived from amylose, have demonstrated broad applicability and high selectivity. The following table summarizes experimental data for the chiral separation of Aprepitant, a morpholine-containing drug, on an amylose-based CSP.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionObservationsReference
Aprepitant (and its 7 stereoisomers)Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970:40:4:0.5, v/v/v/v)0.5Mass SpectrometrySuccessful baseline separation of all eight stereoisomers was achieved.[1][2]
Substituted Morpholine DerivativesChiralpak AD-HNot specified in abstract (preparative scale)Not specifiedNot specifiedEffective for the preparative separation of enantiomers.[3]

Detailed Experimental Protocols

This section provides a detailed protocol for the chiral HPLC analysis of Aprepitant, which can serve as a starting point for developing methods for other morpholine derivatives.

Protocol 1: Enantiomeric Purity of Aprepitant

Objective: To separate and quantify the eight stereoisomers of Aprepitant.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (or UV detector at an appropriate wavelength)

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA, HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Aprepitant standard and sample solutions

Chromatographic Conditions:

  • Mobile Phase: n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970:40:4:0.5, v/v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient (or controlled at a specific temperature for improved reproducibility)

  • Detection: Mass Spectrometry (or UV detection, wavelength to be determined based on the analyte's chromophore)

  • Injection Volume: 10 µL (can be optimized)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of the solvents. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the Aprepitant sample in a suitable solvent (e.g., a small amount of the mobile phase or a solvent in which the sample is readily soluble). Dilute to an appropriate concentration.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and acquire the chromatogram.

  • Data Analysis: Identify and integrate the peaks corresponding to the different stereoisomers. Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas. The formula for enantiomeric excess is: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Key Considerations for Method Development

Developing a robust chiral HPLC method often involves a systematic approach of screening and optimization. The following logical workflow and parameter considerations can guide this process.

G cluster_0 Method Development Workflow start Define Analytical Goal (e.g., Enantiomeric Purity) csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Separation Parameters (Mobile Phase Composition, Flow Rate, Temperature) mobile_phase_screening->optimization validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation analysis Routine Analysis validation->analysis

Caption: A typical workflow for developing a chiral HPLC method.

The choice of experimental parameters significantly influences the separation of enantiomers. The following diagram illustrates the logical relationships between these parameters and the desired chromatographic outcome.

G cluster_1 Factors Influencing Chiral Separation CSP Chiral Stationary Phase (e.g., Amylose, Cellulose) Selectivity Selectivity (α) CSP->Selectivity Primary determinant MobilePhase Mobile Phase (Polarity, Additives) RetentionTime Retention Time (tR) MobilePhase->RetentionTime MobilePhase->Selectivity Temperature Temperature Temperature->RetentionTime Temperature->Selectivity FlowRate Flow Rate FlowRate->RetentionTime Resolution Resolution (Rs) Selectivity->Resolution

Caption: Interplay of parameters affecting chiral HPLC separation.

References

A Comparative Guide to the Biological Evaluation of (R)- and (S)-N-Boc-Morpholine-2-acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

Affiliation: Google Research

Abstract

Introduction: The Significance of Chirality in Drug Discovery

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems.[1] For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to profound variations in pharmacological activity.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4] Therefore, the evaluation of individual enantiomers is a crucial step in modern drug development.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties that can enhance drug-like characteristics.[5][6] Morpholine derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Given this precedent, a comparative analysis of the (R) and (S) enantiomers of N-Boc-Morpholine-2-acetic acid is warranted to determine if a stereoselective biological effect exists.

This guide proposes a panel of in vitro assays to initiate such a comparative study. The following sections detail the experimental protocols for assessing cytotoxicity, anti-inflammatory potential, and antimicrobial activity, and provide templates for data presentation and visualization of relevant biological pathways and experimental workflows.

Proposed Comparative Biological Assays

To comprehensively compare the biological activity of (R)- and (S)-N-Boc-Morpholine-2-acetic acid, a multi-faceted approach is recommended. The following assays are proposed to investigate their effects on cell viability, inflammatory responses, and microbial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This assay will determine if the enantiomers exhibit differential toxicity against a panel of human cancer cell lines.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of (R)- and (S)-N-Boc-Morpholine-2-acetic acid are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. Control wells receive the vehicle (DMSO) at the same final concentration.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7][8]

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value for each enantiomer is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the (R) and (S) enantiomers for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. The cells are then incubated for an additional 24 hours.[10][11]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[10][11] 50-100 µL of the supernatant from each well is transferred to a new plate, and an equal volume of Griess reagent is added.

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.[11]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value for each enantiomer is then determined. A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[11]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This will assess if the enantiomers have differential antibacterial or antifungal activity.

Experimental Protocol:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[12]

  • Compound Dilution: Two-fold serial dilutions of the (R) and (S) enantiomers are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[12]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] A positive control (microorganism without compound) and a negative control (broth alone) are included.

Data Presentation

The quantitative data obtained from the proposed assays should be summarized in a clear and concise table to facilitate comparison between the (R) and (S) enantiomers.

Biological Assay Target (R)-N-Boc-Morpholine-2-acetic acid (S)-N-Boc-Morpholine-2-acetic acid Positive Control
Cytotoxicity (IC50, µM) MCF-7 (Breast Cancer)DataDataDoxorubicin
A549 (Lung Cancer)DataDataDoxorubicin
HT-29 (Colon Cancer)DataDataDoxorubicin
Anti-inflammatory (IC50, µM) NO Inhibition (RAW 264.7)DataDataDexamethasone
Antimicrobial (MIC, µg/mL) Staphylococcus aureusDataDataVancomycin
Escherichia coliDataDataCiprofloxacin

Visualization of Workflow and Biological Pathways

Visual diagrams are essential for understanding experimental processes and the potential mechanisms of action of the compounds under investigation.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis/Procurement of (R) and (S) Enantiomers characterization Purity and Structural Characterization (NMR, HPLC) synthesis->characterization stock Preparation of Stock Solutions characterization->stock cytotoxicity Cytotoxicity Assay (MTT) stock->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay) stock->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) stock->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 comparison Comparative Analysis of Enantiomer Activity ic50->comparison conclusion Conclusion on Stereoselectivity comparison->conclusion

Caption: Experimental workflow for the comparative biological evaluation.

A potential mechanism for the anti-inflammatory and anticancer effects of morpholine derivatives could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[13][14]

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) DNA->Genes Transcribes NO Nitric Oxide (NO) Genes->NO Compound (R)/(S)-N-Boc-Morpholine -2-acetic acid Compound->IKK Potential Inhibition

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory agents.

Conclusion

This guide outlines a systematic approach for the initial biological screening of the (R) and (S) enantiomers of N-Boc-Morpholine-2-acetic acid. The proposed assays for cytotoxicity, anti-inflammatory, and antimicrobial activities will provide foundational data on their respective biological profiles. Identifying any stereoselective differences in activity is a critical step in the drug discovery process, potentially leading to the development of a more potent and safer therapeutic agent. The results from these studies will guide further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

A Comparative Guide to NMR Techniques for Determining the Relative Stereochemistry of Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring, its relative stereochemistry, is often a critical determinant of a molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for elucidating the stereochemical nuances of these heterocyclic compounds. This guide provides a comparative overview of the primary NMR methods employed for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting and applying the most suitable techniques for their specific challenges.

Key NMR Techniques for Stereochemical Elucidation

The determination of the relative stereochemistry of substituted morpholines primarily relies on three key NMR parameters: the Nuclear Overhauser Effect (NOE), scalar or J-coupling, and Residual Dipolar Couplings (RDCs). Each of these techniques provides unique structural information, and they are often used in a complementary fashion to build a comprehensive and unambiguous picture of the molecule's 3D structure.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is a through-space correlation technique that detects protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds.[1] This makes it an invaluable tool for determining the relative orientation of substituents on the morpholine ring. For instance, in a disubstituted morpholine, a strong NOE between two substituent protons would indicate that they are on the same face of the ring (cis), while the absence of such an NOE would suggest a trans relationship.[2]

Common NOE Experiments:

  • 1D NOE Difference Spectroscopy: A selective 1D experiment where a specific proton resonance is irradiated.[3] Enhancement of other proton signals upon this irradiation indicates spatial proximity. This method is highly sensitive and excellent for targeted analysis.[2]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that provides a comprehensive map of all through-space proton-proton interactions in the molecule.[4] Cross-peaks in a NOESY spectrum connect protons that are close in space.[5]

J-Coupling (Scalar Coupling) Analysis

J-coupling is a through-bond interaction between neighboring nuclear spins, and the magnitude of this coupling (the coupling constant, J, measured in Hertz) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[6] In the context of the chair conformation of the morpholine ring, the magnitude of the three-bond proton-proton coupling constants (³JHH) can reveal the relative orientation of substituents. Generally, a large coupling constant (typically 8-13 Hz) is observed between axial-axial protons, while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. By analyzing the coupling patterns of the ring protons, the preferred conformation and the relative stereochemistry of the substituents can be deduced. For example, a large ³JHH value between two vicinal methine protons on a substituted morpholine ring would strongly suggest a trans-diaxial arrangement.

Residual Dipolar Couplings (RDCs)

RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned medium.[7] Unlike NOEs and J-couplings, which provide local structural information, RDCs can define the orientation of chemical bonds relative to a common alignment frame for the entire molecule.[8] This makes RDCs particularly powerful for determining the relative stereochemistry of chiral centers that are separated by several bonds.[9] The measurement of RDCs involves preparing the sample in a suitable alignment medium, such as a liquid crystal or a stretched gel, and acquiring NMR data to measure the sum of the scalar coupling and the residual dipolar coupling (T = J + D).[7] By subtracting the scalar coupling (J) measured in an isotropic solution, the RDC value (D) can be obtained.[7] These experimental RDC values are then compared with theoretical values calculated for all possible stereoisomers to identify the correct structure.

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from the different NMR techniques for a hypothetical pair of 2,5-disubstituted morpholine diastereomers.

NMR Parametercis-Isomer (Substituents Equatorial/Axial)trans-Isomer (Substituents Equatorial/Equatorial)Information Provided
NOE Enhancement Strong NOE between H-2 and H-5Weak or no NOE between H-2 and H-5Spatial proximity of substituents
³J(H2, H3a) ~ 3 Hz (axial-equatorial)~ 3 Hz (axial-equatorial)Dihedral angle and ring conformation
³J(H2, H3e) ~ 2 Hz (equatorial-equatorial)~ 2 Hz (equatorial-equatorial)Dihedral angle and ring conformation
³J(H5, H6a) ~ 10 Hz (axial-axial)~ 3 Hz (axial-equatorial)Dihedral angle and ring conformation
³J(H5, H6e) ~ 4 Hz (axial-equatorial)~ 2 Hz (equatorial-equatorial)Dihedral angle and ring conformation
¹D(C2, H2) +10 Hz-5 HzBond vector orientation relative to molecular alignment
¹D(C5, H5) +12 Hz+8 HzBond vector orientation relative to molecular alignment

Note: The J-coupling and RDC values are illustrative and can vary depending on the specific substituents and the alignment medium used.

Experimental Protocols

1D NOE Difference Spectroscopy
  • Sample Preparation: Prepare a solution of the morpholine derivative in a deuterated solvent at a concentration of 5-10 mM. The sample should be thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE effect.[10]

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the protons of interest.

    • Set up a selective 1D NOE experiment (e.g., selnogp on Bruker instruments).

    • Irradiate a specific proton resonance with a low-power selective pulse.

    • Acquire the NOE difference spectrum by subtracting a control spectrum (off-resonance irradiation) from the on-resonance spectrum.

    • Optimize the mixing time (typically 0.5-1.0 s for small molecules) to maximize the NOE enhancement.[11]

  • Data Processing and Analysis: Process the 1D NOE difference spectrum. Positive signals in the difference spectrum correspond to protons that are spatially close to the irradiated proton.

2D NOESY Spectroscopy
  • Sample Preparation: As for 1D NOE, a degassed sample is crucial.

  • NMR Acquisition:

    • Set up a 2D NOESY experiment (e.g., noesygpph on Bruker instruments).

    • Set the mixing time appropriate for the molecular size (typically 500-800 ms for small molecules).[12]

    • Acquire the 2D data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the 2D spectrum for cross-peaks that connect the diagonal peaks of different protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

J-Coupling Measurement (from 1D ¹H or 2D J-resolved/COSY)
  • Sample Preparation: A standard NMR sample in a deuterated solvent is sufficient.

  • NMR Acquisition:

    • Acquire a high-resolution 1D ¹H spectrum with good digital resolution to accurately measure the splitting of the signals.

    • Alternatively, for complex spectra with overlapping multiplets, a 2D J-resolved or a phase-sensitive DQF-COSY experiment can be used to extract the coupling constants.

  • Data Processing and Analysis: For 1D spectra, measure the distance in Hz between the lines of a multiplet to determine the J-value.[13] In 2D spectra, specialized software can be used to extract the coupling constants from the cross-peak fine structure.

Residual Dipolar Coupling (RDC) Measurement
  • Sample Preparation:

    • Dissolve the morpholine derivative in a suitable deuterated solvent containing an alignment medium. Common alignment media for organic solvents include poly-γ-benzyl-L-glutamate (PBLG) or stretched poly(methyl methacrylate) (PMMA) gels.[9]

    • Prepare an identical sample without the alignment medium (isotropic sample).

  • NMR Acquisition:

    • Acquire a ¹H-coupled ¹³C HSQC spectrum for both the aligned (anisotropic) and the isotropic samples.

    • The one-bond C-H coupling (¹JCH) will appear as a splitting in the ¹³C dimension.

  • Data Processing and Analysis:

    • Measure the total coupling (T = J + D) from the splitting in the spectrum of the aligned sample.

    • Measure the scalar coupling (J) from the splitting in the spectrum of the isotropic sample.

    • Calculate the RDC (D = T - J).

    • Compare the experimental RDC values with theoretical values calculated for each possible stereoisomer using software that performs a singular value decomposition (SVD) fit to determine the best-fitting structure.

Logical Workflow for Stereochemical Assignment

The following diagram illustrates a typical workflow for determining the relative stereochemistry of a morpholine derivative using the described NMR techniques.

G cluster_0 Initial Analysis cluster_1 NMR Experiments for Stereochemistry cluster_2 Data Analysis and Structure Elucidation A Synthesize and Purify Morpholine Derivative B Acquire 1D 1H and 13C NMR A->B C Propose Possible Diastereomers B->C D NOE Experiments (1D/2D NOESY) C->D E J-Coupling Analysis (1D/2D NMR) C->E F RDC Experiments (in aligning media) C->F G Identify key NOE correlations (cis/trans) D->G H Measure J-coupling constants (axial/equatorial) E->H I Measure RDCs and compare with theoretical values F->I J Combine all data for unambiguous assignment G->J H->J I->J K Final Stereochemical Assignment J->K

Caption: Workflow for determining the relative stereochemistry of morpholines.

Signaling Pathways of NMR Information

The following diagram illustrates how different NMR signals are translated into structural information.

G cluster_0 NMR Signal cluster_1 Physical Basis cluster_2 Structural Information NOE NOE Cross-peak/Enhancement Proximity Through-space proximity (< 5 Å) NOE->Proximity J J-Coupling Splitting Dihedral Through-bond dihedral angle J->Dihedral RDC Residual Dipolar Coupling Orientation Bond vector orientation RDC->Orientation Relative_Stereo Relative Stereochemistry (cis/trans) Proximity->Relative_Stereo Conformation Ring Conformation (chair/boat) Dihedral->Conformation Global_Structure Global Molecular Shape Orientation->Global_Structure Conformation->Relative_Stereo Global_Structure->Relative_Stereo

Caption: How NMR signals translate to structural information.

Conclusion

The determination of the relative stereochemistry of morpholine derivatives is a critical aspect of drug discovery and development. NMR spectroscopy offers a powerful suite of techniques to address this challenge. While NOE and J-coupling analysis provide invaluable information about local stereochemistry and conformation, RDCs offer a means to determine long-range structural relationships. A combined approach, utilizing the complementary nature of these techniques, will almost always lead to an unambiguous and confident assignment of the relative stereochemistry of complex morpholine-containing molecules. The detailed protocols and comparative data presented in this guide aim to equip researchers with the knowledge to effectively apply these NMR methods in their own work.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise control of stereochemistry in substituted morpholines is often crucial for their biological activity and pharmacokinetic properties. Chiral auxiliaries offer a reliable and powerful strategy for the asymmetric synthesis of these important heterocycles. This guide provides an objective comparison of three widely used chiral auxiliaries—Evans' Oxazolidinones, Pseudoephedrine and its derivatives, and Camphorsultams—for the synthesis of chiral morpholines, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in synthetic planning, with each auxiliary offering a unique profile of stereocontrol, ease of attachment and removal, and substrate scope. The following tables summarize the performance of these auxiliaries in key transformations relevant to morpholine synthesis, such as asymmetric alkylation, which is often a crucial step in building the chiral carbon framework of the target molecule.

Table 1: Performance in Asymmetric Alkylation (A Key Step in Morpholine Synthesis)

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone Allyl Iodide98:261-77[1]
Benzyl Bromide>99:192[2]
Pseudoephedrine Amide Methyl Iodide91:9-
Benzyl Bromide99:1-
n-Butyl Iodide90:10 (crude)83[2]
Camphorsultam Allyl Bromide>95:585
Benzyl Bromide>95:590

Mechanistic Overview and Rationale for Stereoselectivity

The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the formation of a rigid, well-defined transition state that directs the approach of the incoming electrophile.

G General Workflow for Chiral Auxiliary-Mediated Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal A Achiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E D Reagent/Electrophile D->E F Enantiomerically Pure Product E->F G Recovered Chiral Auxiliary E->G

References

A Comparative Guide to LC-MS Methods for the Analysis of Morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of morpholine and its key pharmaceutical derivatives: Gefitinib, Imatinib, and Linezolid. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. This document presents a comparative overview of various validated LC-MS methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods

The analysis of morpholine and its derivatives by LC-MS offers high sensitivity and selectivity. However, the optimal method can vary depending on the analyte's properties and the matrix complexity. For instance, the high polarity of morpholine often necessitates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention on the stationary phase. In contrast, its derivatives, being larger and more complex molecules, are typically amenable to reversed-phase chromatography. The following tables summarize the performance of various LC-MS methods for these compounds.

Table 1: Comparison of LC-MS Methods for Morpholine Analysis
MethodSample MatrixSample PreparationLOQLODRecovery (%)Linearity (R²)
HILIC-LC-MS/MS Fruits (Apples, Citrus)Acidified Methanol Extraction0.01 µg/g0.001-0.004 µg/g84-120>0.99
HILIC-UPLC-MS/MS Fruits (Apples)1% Acetic Acid in Methanol Extraction5 µg/kg2 µg/kg83-1080.9998[1]
UHPLC-HRMS Fruits (Citrus, Apples)Dispersive Micro-Solid-Phase Extraction5 µg/kg2 µg/kg78.4-102.7>0.999
GC-MS (with derivatization) Apple Juice, IbuprofenDerivatization with Sodium Nitrite, Liquid-Liquid Extraction24.4 µg/L7.3 µg/L94.3-109.0>0.999[2]
Table 2: Comparison of LC-MS/MS Methods for Gefitinib Analysis in Human Plasma
MethodSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)
LC-MS/MS with Gefitinib-d6 Protein Precipitation0.5 - 10000.5 - 20<1592.60 - 107.58[3]
UPLC-MS/MS Protein Precipitation15 - 7500153.8 - 7.8Not Specified
Table 3: Comparison of UPLC-MS/MS Methods for Imatinib Analysis in Human Plasma
MethodSample PreparationLinearity Range (ng/mL)Precision (%CV)Accuracy (%)
UPLC-MS/MS Liquid-Liquid Extraction2.6 - 5250<15Within ±15
UPLC-MS/MS Protein PrecipitationNot Specified0.3 - 14.8-12.5 to 10.2
Table 4: Comparison of LC-MS/MS Methods for Linezolid Analysis in Serum/Plasma
MethodSample PreparationLinearity Range (mg/L or µg/mL)Inaccuracy/Accuracy (%)Imprecision/Precision (%CV)
LC-MS/MS Protein Precipitation & Online SPE0.13 - 32<6<7.3
LC-MS-MS Solid Phase Extraction (SPE)0.1 - 2097.5 - 114.05.1 - 11.4
UPLC-MS/MS Protein Precipitation0.01 - 20-9.7 to 12.8<14.2

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the LC-MS analysis of morpholine and its derivatives.

Morpholine Analysis by HILIC-LC-MS/MS
  • Sample Preparation:

    • Homogenize 10 g of the sample (e.g., fruit).

    • Add 10 mL of acidified methanol (1% formic acid in methanol).

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[1]

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC[1]

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)[1]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

    • Flow Rate: 0.4 mL/min[1]

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Specific precursor-to-product ion transitions for morpholine.

Gefitinib Analysis by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Gefitinib-d6).

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Gefitinib: m/z 447.2 → 128.1

Imatinib Analysis by UPLC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard and the extraction solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: Xtimate Phenyl column

    • Mobile Phase: Isocratic mixture of 0.15% formic acid and 0.05% ammonium acetate in water and acetonitrile (40:60, v/v).

    • Flow Rate: 0.25 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Imatinib: m/z 494.5 → 394.5

Linezolid Analysis by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To a serum sample, add a precipitating solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: Reversed-phase C18 column

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions: Linezolid: m/z 338.01 → 296.03

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the LC-MS analysis of morpholine derivatives in biological matrices.

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Extraction (PPT, LLE, SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the LC-MS analysis of morpholine derivatives.

Signaling Pathways and Mechanism of Action

The therapeutic effects of the morpholine derivatives discussed are rooted in their specific interactions with cellular signaling pathways.

Gefitinib: EGFR Signaling Pathway Inhibition

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] It competitively blocks the ATP binding site of the EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[4]

Gefitinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation Raf->Proliferation Akt->Proliferation EGF EGF EGF->EGFR

Caption: Gefitinib inhibits the EGFR signaling pathway.

Imatinib: BCR-ABL Signaling Pathway Inhibition

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[5] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signals.[5]

Imatinib Signaling Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL Fusion Protein Ras_MAPK Ras/MAPK Pathway BCR_ABL->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Leukemia Leukemic Cell Proliferation & Survival Ras_MAPK->Leukemia PI3K_Akt->Leukemia JAK_STAT->Leukemia

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Linezolid: Mechanism of Action

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[6] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[6]

Linezolid Mechanism of Action cluster_subunits Ribosomal Subunits Ribosome Bacterial Ribosome 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S->Initiation_Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA and inhibits Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Linezolid inhibits bacterial protein synthesis.

References

Validating the Three-Dimensional Structure of (R)-N-Boc-Morpholine-2-acetic acid: A Comparative Guide to Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of (R)-N-Boc-Morpholine-2-acetic acid, alongside alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD).

The precise spatial arrangement of atoms in a chiral molecule like this compound is fundamental to its biological activity and pharmacological properties. While various analytical methods can provide structural information, single-crystal X-ray crystallography remains the gold standard for determining the absolute configuration of a molecule. This guide will delve into the experimental protocols and data presentation for this definitive technique and offer a comparison with other powerful spectroscopic methods.

Definitive Structure Determination by X-ray Crystallography

X-ray crystallography is a powerful technique that provides the precise three-dimensional coordinates of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[1][2][3][4] This method offers an unambiguous determination of the absolute configuration of a chiral molecule.[1][5]

Hypothetical Crystallographic Data for this compound

While a publicly available crystal structure for this compound was not identified in the Cambridge Structural Database (CSD) at the time of this publication, the following table represents typical data that would be obtained from a successful crystallographic analysis.

ParameterHypothetical ValueDescription
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 15.1 Å, α = β = γ = 90°These are the lengths of the sides of the unit cell and the angles between them.
Flack Parameter 0.02(3)A value close to zero for a known chiral compound confirms the correct absolute stereochemistry.[6]
Resolution 0.85 ÅA measure of the level of detail observed in the electron density map.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle.[6][7] In such cases, or for complementary analysis in solution, other spectroscopic methods are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8] While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separable signals for the R and S enantiomers.[9]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11][12] By comparing the experimental VCD spectrum to that predicted by quantum mechanical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[7][13][14] This technique is particularly useful for molecules that are difficult to crystallize.[10][14]

Comparison of Analytical Techniques for Stereochemical Validation

FeatureX-ray CrystallographyNMR Spectroscopy (with Chiral Auxiliaries)Vibrational Circular Dichroism (VCD)
Sample Phase Crystalline SolidSolutionSolution
Information Obtained Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsDiastereomeric differentiation, relative stereochemistry, conformational analysisAbsolute configuration in solution, conformational analysis
Key Advantage Unambiguous determination of absolute configurationCan be performed on non-crystalline samplesApplicable to a wide range of chiral molecules in their solution state
Limitations Requires high-quality single crystalsIndirect determination of absolute configuration, may require derivatizationRequires computational modeling for interpretation

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: Crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the diffraction intensities, and the structural model is refined to best fit the experimental data.

NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired.

  • Addition of Chiral Solvating Agent: A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

  • Spectrum of Diastereomeric Complex: The ¹H NMR spectrum is re-acquired. The formation of transient diastereomeric complexes should result in the splitting of signals corresponding to the enantiomers, allowing for the determination of enantiomeric purity.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration suitable for IR spectroscopy.

  • VCD Spectrum Acquisition: The VCD and infrared spectra are recorded on a VCD spectrometer.

  • Computational Modeling: The VCD spectrum of the (R)-enantiomer is calculated using density functional theory (DFT).

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the general workflow for validating the stereochemical integrity of a chiral molecule and the specific steps involved in X-ray crystallography.

Overall Workflow for Stereochemical Validation cluster_synthesis Synthesis & Purification cluster_validation Stereochemical Validation cluster_confirmation Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Primary Method NMR Chiral NMR Purification->NMR Alternative/Complementary VCD VCD Spectroscopy Purification->VCD Alternative/Complementary Confirmation Absolute Configuration Confirmed Xray->Confirmation NMR->Confirmation VCD->Confirmation X-ray Crystallography Workflow Start Purified Compound Crystallization Crystal Growth Start->Crystallization CrystalSelection Selection of a Single Crystal Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (Phasing) DataCollection->StructureSolution ModelBuilding Model Building and Refinement StructureSolution->ModelBuilding Validation Structure Validation ModelBuilding->Validation

References

Comparative study of different N-protecting groups for morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. The synthesis of morpholine derivatives often necessitates the use of nitrogen protecting groups to control reactivity and achieve desired chemical transformations. The choice of an appropriate N-protecting group is critical for the success of a synthetic route, impacting yield, purity, and compatibility with other functional groups. This guide provides a comparative analysis of three commonly employed N-protecting groups for morpholine synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

This document outlines the protection and deprotection protocols, supported by experimental data, to assist researchers in selecting the optimal protecting group strategy for their specific synthetic needs.

Comparative Performance of N-Protecting Groups

The selection of an N-protecting group is a strategic decision based on the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups in the context of morpholine synthesis.

Protecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Advantages & Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, NEt₃, CH₂Cl₂>95Trifluoroacetic acid (TFA) in CH₂Cl₂HighAdvantages: Stable to a wide range of non-acidic conditions. Easy to introduce. Disadvantages: Acid-labile, not suitable for reactions requiring strong acids.
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O~95H₂, Pd/C, Methanol>95Advantages: Stable to acidic and basic conditions. Disadvantages: Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups like alkenes or alkynes.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl), NaHCO₃, Dioxane/H₂O~9720% Piperidine in DMFHighAdvantages: Base-labile, offering orthogonality to acid-labile protecting groups. Deprotection can be monitored by UV spectroscopy. Disadvantages: Unstable to basic conditions.

Experimental Protocols

The following sections provide detailed experimental methodologies for the protection of morpholine with Boc, Cbz, and Fmoc groups, and their subsequent deprotection.

N-Boc Protection and Deprotection

Protection of Morpholine with Boc Anhydride

  • Procedure: To a solution of morpholine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-morpholine.

Deprotection of N-Boc-Morpholine

  • Procedure: N-Boc-morpholine (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (e.g., 20-50% TFA). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the morpholine salt. The free base can be obtained by neutralization with a suitable base.

N-Cbz Protection and Deprotection

Protection of Morpholine with Benzyl Chloroformate

  • Procedure: To a solution of morpholine (1.0 eq) in a mixture of dioxane and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The mixture is cooled to 0 °C and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The mixture is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Cbz-morpholine.[1]

Deprotection of N-Cbz-Morpholine

  • Procedure: N-Cbz-morpholine (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield morpholine.[1]

N-Fmoc Protection and Deprotection

Protection of Morpholine with Fmoc-Cl

  • Procedure: To a solution of morpholine (1.0 eq) in a 2:1 mixture of water and dioxane, sodium bicarbonate (NaHCO₃, 2.0 eq) is added, and the mixture is cooled to 0 °C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 eq) in dioxane is added dropwise. The reaction mixture is stirred for 2.5 hours at room temperature. The mixture is then partitioned between ethyl acetate and water. The organic phase is washed with 1 M HCl and brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Fmoc-morpholine.

Deprotection of N-Fmoc-Morpholine

  • Procedure: N-Fmoc-morpholine (1.0 eq) is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the residue is purified to obtain morpholine.[2][3][4]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the protection and deprotection steps for each protecting group.

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Morpholine_Boc Morpholine Boc_Protection N-Boc-morpholine Morpholine_Boc->Boc_Protection (Boc)₂O, NEt₃ >95% Yield Deprotected_Boc Morpholine Boc_Protection->Deprotected_Boc TFA, CH₂Cl₂ High Yield Morpholine_Cbz Morpholine Cbz_Protection N-Cbz-morpholine Morpholine_Cbz->Cbz_Protection Cbz-Cl, NaHCO₃ ~95% Yield Deprotected_Cbz Morpholine Cbz_Protection->Deprotected_Cbz H₂, Pd/C >95% Yield Morpholine_Fmoc Morpholine Fmoc_Protection N-Fmoc-morpholine Morpholine_Fmoc->Fmoc_Protection Fmoc-Cl, NaHCO₃ ~97% Yield Deprotected_Fmoc Morpholine Fmoc_Protection->Deprotected_Fmoc 20% Piperidine/DMF High Yield DeprotectionMechanisms cluster_Boc_Mech Boc Deprotection (Acid-Catalyzed) cluster_Cbz_Mech Cbz Deprotection (Hydrogenolysis) cluster_Fmoc_Mech Fmoc Deprotection (Base-Catalyzed) Boc_Protected N-Boc-morpholine Protonation Protonation of Carbonyl Boc_Protected->Protonation H⁺ (TFA) Carbocation tert-Butyl Cation Formation Protonation->Carbocation C-O Bond Cleavage Deprotected_Boc_Mech Morpholine + Isobutylene + CO₂ Carbocation->Deprotected_Boc_Mech Cbz_Protected N-Cbz-morpholine Adsorption Adsorption to Catalyst Surface Cbz_Protected->Adsorption Pd/C Hydrogenolysis Cleavage of Benzyl C-O Bond Adsorption->Hydrogenolysis H₂ Deprotected_Cbz_Mech Morpholine + Toluene + CO₂ Hydrogenolysis->Deprotected_Cbz_Mech Fmoc_Protected N-Fmoc-morpholine Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Protected->Proton_Abstraction Piperidine Elimination β-Elimination Proton_Abstraction->Elimination Deprotected_Fmoc_Mech Morpholine + Dibenzofulvene-Piperidine Adduct + CO₂ Elimination->Deprotected_Fmoc_Mech

References

A Comparative Guide to the Efficacy of Enzyme-Catalyzed Kinetic Resolution for Morpholine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of morpholine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. Enzyme-catalyzed kinetic resolution (EKR) of racemic morpholine esters has emerged as a powerful and environmentally benign strategy to access enantiomerically pure morpholine synthons. This guide provides a comparative overview of the efficacy of different lipases in the kinetic resolution of morpholine esters, supported by experimental data and detailed protocols.

Principles of Enzyme-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of morpholine esters, lipases are commonly employed to selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this process is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.

Comparative Efficacy of Lipases

While a direct comparative study screening multiple lipases on a single morpholine ester substrate is not extensively available in the literature, we can draw valuable insights from studies on specific morpholine esters and structurally related heterocyclic compounds.

High Enantioselectivity of Candida rugosa Lipase

Research has demonstrated the exceptional efficacy of Candida rugosa lipase (CRL) in the kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This reaction yields both the unreacted (R)-ester and the hydrolyzed (S)-acid with outstanding enantiomeric excess, making it a highly attractive method for the preparation of these chiral building blocks.

Table 1: Kinetic Resolution of n-Butyl 4-benzylmorpholine-2-carboxylate using Candida rugosa Lipase

SubstrateEnzymeProduct (Acid)Unreacted EsterConversionReference
Racemic n-butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase(S)-4-benzylmorpholine-2-carboxylic acid (>99% e.e.)(R)-n-butyl 4-benzylmorpholine-2-carboxylate (>99% e.e.)~50%[1][2]
High Performance of Burkholderia cepacia Lipase on a Related Heterocycle

In a study on the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters, a structurally analogous heterocyclic system to morpholine esters, Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase), specifically lipase PS-D, exhibited excellent enantioselectivity. This suggests its potential for high efficacy in the resolution of morpholine esters as well.

Table 2: Kinetic Resolution of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-acetate using Various Lipases

EnzymeEnantiomeric Ratio (E)Enantiomeric Excess (e.e.) of AcidEnantiomeric Excess (e.e.) of EsterReference
Burkholderia cepacia lipase (PS-D)>200>98%>98%[3]
Candida antarctica lipase A (CAL-A)LowNot reportedNot reported[3]
Candida antarctica lipase B (CAL-B)LowNot reportedNot reported[3]
Other Lipases of Interest
  • Candida antarctica lipase B (CAL-B) : CAL-B, often used in its immobilized form as Novozym 435, is a widely used and robust lipase in organic synthesis. While the direct data on morpholine esters is limited, its broad substrate scope and high enantioselectivity for a variety of chiral esters make it a strong candidate for screening.[4][5][6]

  • Pseudomonas species Lipases : Lipases from various Pseudomonas species are known for their high enantioselectivity in the resolution of a wide range of chiral alcohols and esters. Their potential in the kinetic resolution of morpholine esters warrants investigation.[7][8]

Experimental Protocols

The following are generalized protocols for the screening of lipases and for a preparative scale kinetic resolution of a morpholine ester based on methodologies reported in the literature.[7][9]

General Protocol for Lipase Screening (Analytical Scale)
  • Substrate Preparation : Prepare a stock solution of the racemic morpholine ester in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Enzyme Preparation : Prepare suspensions of various lipases (e.g., Candida rugosa lipase, Candida antarctica lipase B, Pseudomonas cepacia lipase) in a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup : In separate vials, combine the substrate solution, buffer, and a small amount of the lipase suspension.

  • Incubation : Incubate the vials at a controlled temperature (e.g., 30-40 °C) with agitation.

  • Monitoring : Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the substrate and product, and the conversion.

  • Enzyme Selection : The most effective lipase will be the one that provides high enantiomeric excess for both the product and the unreacted substrate at approximately 50% conversion.

General Protocol for Preparative Scale Kinetic Resolution
  • Reaction Setup : In a suitable reaction vessel, dissolve the racemic morpholine ester in an appropriate organic solvent. Add the selected lipase and an aqueous buffer.

  • Reaction : Stir the mixture vigorously at a controlled temperature.

  • Monitoring : Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Work-up :

    • Separate the organic and aqueous layers.

    • Isolation of the Unreacted Ester : Wash the organic layer with a basic solution (e.g., NaHCO3 solution) to remove the acidic product, followed by washing with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

    • Isolation of the Acid Product : Acidify the aqueous layer with a suitable acid (e.g., HCl) to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent. Dry the combined organic extracts, filter, and concentrate to yield the enantiomerically enriched acid.

  • Purification : Purify the resulting ester and acid by techniques such as column chromatography or recrystallization, if necessary.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme-catalyzed kinetic resolution of a morpholine ester.

G cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_separation Separation & Purification cluster_products Products racemic_ester Racemic Morpholine Ester reaction Enzymatic Hydrolysis (~50% Conversion) racemic_ester->reaction lipase Lipase lipase->reaction separation Work-up (Extraction) reaction->separation purification_ester Purification of Ester separation->purification_ester purification_acid Purification of Acid separation->purification_acid enantioenriched_ester Enantioenriched Ester purification_ester->enantioenriched_ester enantioenriched_acid Enantioenriched Acid purification_acid->enantioenriched_acid

Experimental workflow for kinetic resolution.
Factors Influencing Efficacy

The success of the kinetic resolution is dependent on several interconnected factors.

G cluster_enzyme Enzyme cluster_substrate Substrate cluster_conditions Reaction Conditions efficacy Resolution Efficacy (e.e., Conversion) enzyme_type Enzyme Type (e.g., CRL, CAL-B) enzyme_type->efficacy enzyme_form Enzyme Form (Free vs. Immobilized) enzyme_form->efficacy ester_group Ester Group (e.g., Methyl, Ethyl, Butyl) ester_group->efficacy n_substituent N-Substituent (e.g., Boc, Benzyl) n_substituent->efficacy solvent Solvent solvent->efficacy temperature Temperature temperature->efficacy ph pH ph->efficacy

Key factors affecting resolution efficacy.

Conclusion

Enzyme-catalyzed kinetic resolution is a highly effective method for obtaining enantiomerically pure morpholine esters and their corresponding carboxylic acids. Candida rugosa lipase has been shown to be particularly effective for the resolution of n-butyl 4-benzylmorpholine-2-carboxylate, providing access to both enantiomers with excellent optical purity. While direct comparative data for a wide range of lipases on various morpholine esters is still an area for further research, lipases such as Burkholderia cepacia lipase show great promise based on their performance with structurally similar compounds. The provided protocols offer a starting point for the screening and optimization of enzymatic resolutions for specific morpholine ester substrates, which are valuable intermediates in the development of new therapeutics.

References

Spectroscopic comparison of (R) and racemic N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the enantiomerically pure (R)-N-Boc-Morpholine-2-acetic acid and its racemic mixture. While standard spectroscopic techniques in achiral environments are expected to yield identical results for both, this guide outlines the expected data and presents a chiral High-Performance Liquid Chromatography (HPLC) method as the definitive tool for their differentiation.

Executive Summary

This guide details the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for both (R)- and racemic N-Boc-Morpholine-2-acetic acid. As enantiomers, their physical and chemical properties in a non-chiral environment are identical, leading to indistinguishable spectra. The critical distinction between the single enantiomer and the racemic mixture is achieved through chiral HPLC, which separates the (R) and (S) enantiomers present in the racemate. Detailed experimental protocols for each analytical technique are provided to support researchers in their own characterization efforts.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of N-Boc-Morpholine-2-acetic acid. It is important to note that for ¹H NMR, ¹³C NMR, IR, and MS, the data for the (R)-enantiomer and the racemic mixture will be identical in achiral media.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5br s1H-COOH
~4.20m1HMorpholine-CH
~3.90m1HMorpholine-CH
~3.65m2HMorpholine-CH₂
~3.00m2HMorpholine-CH₂
~2.70dd1HAcetic Acid-CH₂
~2.60dd1HAcetic Acid-CH₂
1.45s9HBoc (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175.0-COOH
~155.0Boc (C=O)
~80.0Boc (-C(CH₃)₃)
~67.0Morpholine-CH₂
~52.0Morpholine-CH
~45.0Morpholine-CH₂
~40.0Acetic Acid-CH₂
28.5Boc (-C(CH₃)₃)

Table 3: Predicted FTIR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
2975-2850Medium-StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc carbamate)
1450-1365MediumC-H bend (Aliphatic)
~1160StrongC-O stretch (Boc and Morpholine)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zIon
244.1[M-H]⁻
188.1[M-H-C₄H₈]⁻
144.1[M-H-Boc]⁻

Mandatory Visualization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Expected Results Sample_R This compound NMR ¹H and ¹³C NMR Sample_R->NMR IR FTIR Sample_R->IR MS Mass Spectrometry Sample_R->MS HPLC Chiral HPLC Sample_R->HPLC Sample_Rac Racemic N-Boc-Morpholine-2-acetic acid Sample_Rac->NMR Sample_Rac->IR Sample_Rac->MS Sample_Rac->HPLC Identical_Spectra Identical Spectra (NMR, IR, MS) NMR->Identical_Spectra Achiral Media IR->Identical_Spectra Achiral Media MS->Identical_Spectra Achiral Media Separated_Peaks Two Separated Peaks (Racemic) HPLC->Separated_Peaks Racemic Single_Peak Single Peak ((R)-enantiomer) HPLC->Single_Peak (R)-enantiomer

G Racemic_Mixture Racemic Mixture ((R) and (S)) Chiral_Environment Chiral Stationary Phase (HPLC Column) Racemic_Mixture->Chiral_Environment Diastereomeric_Complexes Transient Diastereomeric Complexes Chiral_Environment->Diastereomeric_Complexes Interaction Single_Complex Single Diastereomeric Complex Chiral_Environment->Single_Complex Interaction Separation Separation of Enantiomers Diastereomeric_Complexes->Separation Two_Peaks Two Distinct Peaks in Chromatogram Separation->Two_Peaks Pure_Enantiomer (R)-Enantiomer Pure_Enantiomer->Chiral_Environment Single_Peak Single Peak in Chromatogram Single_Complex->Single_Peak

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024) will be necessary to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.

  • Data Acquisition: Use an Electrospray Ionization (ESI) source in negative ion mode. Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

4. Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a CHIRALPAK® series column, is recommended for the separation of N-Boc protected amino acids.[1][2]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution. A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA.

  • Method:

    • Dissolve the racemic N-Boc-Morpholine-2-acetic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 10 µL) onto the chiral column.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • The racemic mixture should resolve into two distinct peaks corresponding to the (R) and (S) enantiomers.

    • Inject the pure (R)-enantiomer under the same conditions to confirm its retention time and the identity of one of the peaks in the racemic mixture's chromatogram.

References

Safety Operating Guide

Proper Disposal of (R)-N-Boc-Morpholine-2-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations, particularly within research and drug development. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-N-Boc-Morpholine-2-acetic acid, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate care. While not always classified as hazardous, related compounds can cause irritation to the eyes, skin, and respiratory system.[1] Therefore, adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[1][2]

    • Hand Protection: Use compatible, chemical-resistant gloves.[1][2]

    • Body Protection: A laboratory coat is required to protect against accidental splashes.[1][2]

  • Engineering Controls:

    • All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

In case of exposure, follow standard first-aid procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1][2]

  • Inhalation: Move the individual to an area with fresh air. If symptoms persist, seek medical attention.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials such as gloves, wipes, and empty containers, as hazardous chemical waste.[4]

  • This waste must be segregated from other waste streams to prevent accidental mixing of incompatible chemicals.[6]

2. Waste Collection and Containment:

  • Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for chemical waste.[7][8]

  • The container must be kept securely closed except when adding waste.[4][8]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

3. Labeling:

  • Properly label the waste container with a hazardous waste tag. The label should clearly identify the contents as "this compound" and include any known hazard warnings.[6][7]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA should be located at or near the point of waste generation and must be inspected regularly for any signs of leakage.[7][8]

5. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4][7]

  • Follow their specific procedures for waste collection requests.

Experimental Protocols

While this document focuses on disposal, it's important to note that experimental protocols involving this compound, such as Boc-group deprotection, can generate byproducts that may require specific waste handling. Deprotection is often achieved under acidic conditions, which can produce isobutylene and the tert-butyl cation.[9] These byproducts and any solvents or reagents used in the process must also be collected and disposed of as hazardous waste.

Quantitative Data Summary

For the disposal of this compound, quantitative limits for storage in a Satellite Accumulation Area are determined by institutional and regulatory guidelines. Below is a general summary based on common laboratory practices.

ParameterGuideline
Maximum Hazardous Waste Volume Up to 55 gallons in a Satellite Accumulation Area.[7]
Maximum Acutely Toxic Waste For "P-listed" acutely toxic waste, a maximum of one quart (liquid) or one kilogram (solid) may be accumulated.[7]
Container Headspace Leave at least 1 inch of headspace in the waste container.[8]
Storage Duration (Partially Filled) Partially filled containers may remain in a Satellite Accumulation Area for up to one year.[8]
Full Container Removal Full containers must be removed from the Satellite Accumulation Area within three days.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the container properly labeled with a hazardous waste tag? C->D E Label the Container Clearly with Contents and Hazards D->E No F Store the Sealed Container in a Satellite Accumulation Area D->F Yes E->F G Is the container full or ready for disposal? F->G G->C No, continue collecting H Contact EHS or Licensed Waste Disposal for Pickup G->H Yes I End: Waste is Properly Disposed H->I

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling (R)-N-Boc-Morpholine-2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount. This guide provides crucial safety and logistical information for handling (R)-N-Boc-Morpholine-2-acetic acid, a key building block in synthetic chemistry. Adherence to these procedures is vital for personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes that could cause serious eye irritation or damage.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may cause irritation or absorption of the chemical.[1][2] Gloves should be inspected before use and disposed of properly.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Minimizes inhalation of potentially harmful dust or vapors.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is critical to minimize risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for related compounds prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace handle_weigh Carefully weigh the required amount prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent as per protocol handle_weigh->handle_dissolve handle_reaction Perform the chemical reaction under controlled conditions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and label chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe_removal Properly remove and dispose of used PPE cleanup_dispose->cleanup_ppe_removal

Handling Workflow Diagram

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and any solutions containing it should be treated as chemical waste.

  • Segregation: Keep this waste separate from other waste streams.

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents.

  • Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2] Do not discharge into drains or the environment.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should be disposed of as contaminated solid waste.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Leak Procedures:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.